molecular formula C4H11ClN2O B3067839 2-Amino-2-methylpropanamide hydrochloride CAS No. 17704-74-4

2-Amino-2-methylpropanamide hydrochloride

Cat. No.: B3067839
CAS No.: 17704-74-4
M. Wt: 138.59 g/mol
InChI Key: YHYXYSHMKVFQIR-UHFFFAOYSA-N
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Description

2-Amino-2-methylpropanamide hydrochloride is a useful research compound. Its molecular formula is C4H11ClN2O and its molecular weight is 138.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-2-methylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-4(2,6)3(5)7;/h6H2,1-2H3,(H2,5,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYXYSHMKVFQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17704-74-4
Record name 2-amino-2-methylpropanamide hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-2-methylpropanamide Hydrochloride and the Broader Class of α,α-Disubstituted Amino Acid Amides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the fundamental properties, synthesis, analysis, and potential applications of 2-Amino-2-methylpropanamide hydrochloride. Given the limited specific data available for this particular molecule, this document extends its scope to encompass the broader class of α,α-disubstituted amino acid amides, offering researchers, scientists, and drug development professionals a robust framework for understanding and working with these valuable chemical entities.

Introduction: The Significance of α,α-Disubstituted Amino Acid Amides in Modern Chemistry

α,α-Disubstituted amino acids and their derivatives, such as amides, represent a critical class of non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry and materials science.[1][2] The introduction of a second substituent on the α-carbon atom imparts unique conformational constraints on the molecule.[3] This structural rigidity can lead to the formation of stable secondary structures, such as helices, in peptides and peptidomimetics.[3] Consequently, α,α-disubstituted amino acid amides are pivotal building blocks in the design of novel therapeutics with enhanced metabolic stability and specific biological activities.[2] this compound, as a simple yet representative member of this class, serves as a valuable scaffold for further chemical elaboration.

Physicochemical Properties: A Comparative Overview

While specific experimental data for this compound is not extensively documented, we can infer its likely properties based on its structure and data from closely related compounds. The hydrochloride salt form is expected to be a crystalline solid with enhanced aqueous solubility compared to its free base, 2-Amino-2-methylpropanamide.

Table 1: Core Physicochemical Properties

PropertyThis compound (Predicted/Inferred)2-Amino-2-methylpropanamide (Free Base)
IUPAC Name 2-amino-2-methylpropanamide;hydrochloride2-amino-2-methylpropanamide
CAS Number 17704-74-4 (for hydrochloride)16252-90-7
Molecular Formula C₄H₁₁ClN₂OC₄H₁₀N₂O
Molecular Weight 138.60 g/mol 102.14 g/mol [1]
Physical Form Crystalline SolidWhite Solid[4]
Melting Point Not available260 °C[4]
Solubility High in water, soluble in polar protic solventsSparingly soluble in methanol[4]
pKa (of amine) Expected to be in the range of 7-815.99 (Predicted)[3]

Synthesis of α,α-Disubstituted Amino Acid Amides: A Generalized Approach

The synthesis of α,α-disubstituted amino acid amides like 2-amino-2-methylpropanamide typically involves a multi-step process. A common and robust strategy is the Strecker synthesis, which allows for the straightforward introduction of the amine and nitrile functionalities, followed by hydrolysis to the corresponding amide.

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of an α,α-disubstituted amino acid amide and its subsequent conversion to the hydrochloride salt.

G Ketone Ketone (e.g., Acetone) Aminonitrile α-Aminonitrile Intermediate Ketone->Aminonitrile Strecker Synthesis Reagents1 NH₃, HCN (or NaCN/NH₄Cl) Amide α,α-Disubstituted Amino Acid Amide (e.g., 2-Amino-2-methylpropanamide) Aminonitrile->Amide Nitrile Hydrolysis Hydrolysis Controlled Hydrolysis (e.g., H₂SO₄, H₂O) Hydrochloride Hydrochloride Salt (e.g., 2-Amino-2-methylpropanamide HCl) Amide->Hydrochloride Salt Formation HCl_solution HCl in inert solvent (e.g., Dioxane, Ethanol)

Caption: Generalized synthetic workflow for α,α-disubstituted amino acid amide hydrochlorides.

Detailed Experimental Protocol: A Representative Synthesis

This protocol describes a general method for the synthesis of α,α-disubstituted amino acid amides, which can be adapted for 2-amino-2-methylpropanamide.

Step 1: Synthesis of the α-Aminonitrile (Strecker Synthesis) [5]

  • To a stirred solution of an appropriate ketone (e.g., acetone for 2-amino-2-methylpropanamide) in a suitable solvent (e.g., methanol or water), add ammonium chloride followed by sodium cyanide.

  • The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.

Step 2: Controlled Hydrolysis to the Amide

  • The crude α-aminonitrile is dissolved in a mixture of a strong acid (e.g., concentrated sulfuric acid) and water.

  • The reaction mixture is heated to a controlled temperature (typically between 50-80 °C) and stirred for a specific duration. The reaction conditions need to be carefully optimized to favor the formation of the amide over the carboxylic acid.

  • The reaction is quenched by carefully adding it to a cold, basic solution (e.g., aqueous sodium hydroxide) to neutralize the acid.

  • The aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., chloroform or dichloromethane) to isolate the amide.

  • The combined organic extracts are dried and concentrated to give the crude α,α-disubstituted amino acid amide.

Step 3: Formation of the Hydrochloride Salt

  • The purified α,α-disubstituted amino acid amide is dissolved in a dry, inert organic solvent (e.g., diethyl ether, dioxane, or ethanol).

  • A solution of hydrogen chloride in a compatible solvent (e.g., HCl in dioxane or ethanol) is added dropwise to the stirred solution of the amide.

  • The hydrochloride salt typically precipitates out of the solution.

  • The solid is collected by filtration, washed with the inert solvent, and dried under vacuum to yield the final product.

Analytical Characterization

A comprehensive characterization of this compound and its analogues is crucial for confirming its identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is typically employed.

Table 2: Key Analytical Techniques for Characterization

TechniquePurposeExpected Observations for 2-Amino-2-methylpropanamide HCl
¹H NMR Structural elucidation and confirmation of proton environment.Signals corresponding to the two methyl groups (singlet), the amine protons (broad singlet), and the amide protons (two broad singlets).
¹³C NMR Confirmation of the carbon skeleton.Resonances for the quaternary α-carbon, the two equivalent methyl carbons, and the carbonyl carbon of the amide.
FT-IR Identification of functional groups.Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-N stretching.
Mass Spectrometry Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the free base (C₄H₁₀N₂O) after loss of HCl.
HPLC Purity assessment and quantification.A single major peak on a suitable column (e.g., reverse-phase with an appropriate mobile phase).[]
Elemental Analysis Determination of the elemental composition.The experimentally determined percentages of C, H, N, Cl, and O should be in close agreement with the calculated values for C₄H₁₁ClN₂O.

Ion exchange chromatography followed by post-column derivatization with ninhydrin is a classic and robust method for the analysis of amino acids and their derivatives.[7][8]

Applications in Research and Drug Development

As a member of the α,α-disubstituted amino acid amide family, this compound is a valuable building block in pharmaceutical research. Its primary application lies in its use as a synthetic intermediate for the preparation of more complex molecules with potential therapeutic activities.

Role as a Synthetic Intermediate

The presence of a primary amine and an amide functional group allows for a variety of chemical transformations, making it a versatile starting material for the synthesis of:

  • Peptidomimetics: Incorporation into peptide chains to induce specific secondary structures and enhance resistance to enzymatic degradation.[9]

  • Heterocyclic Compounds: Serving as a precursor for the synthesis of various nitrogen-containing heterocyclic systems, which are common scaffolds in drug molecules.

  • Novel Bioactive Molecules: Used in the development of small molecules targeting a range of biological targets, including enzymes and receptors.

Logical Flow in a Drug Discovery Cascade

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Preclinical Development BuildingBlock 2-Amino-2-methylpropanamide HCl (Scaffold) Synthesis Chemical Elaboration & Library Synthesis BuildingBlock->Synthesis Characterization Analytical Characterization (Purity & Identity) Synthesis->Characterization HTS High-Throughput Screening (Target-based or Phenotypic) Characterization->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox) Lead_Gen->Lead_Opt InVivo In Vivo Efficacy & Safety Studies Lead_Opt->InVivo Candidate Candidate Selection InVivo->Candidate

Sources

Technical Deep Dive: 2-Amino-2-methylpropanamide HCl in Therapeutic Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structural utility, and experimental application of 2-Amino-2-methylpropanamide hydrochloride (also known as H-Aib-NH2·HCl or


-aminoisobutyramide).

Executive Summary

This compound (H-Aib-NH2·HCl) is the amide derivative of


-aminoisobutyric acid (Aib). Unlike canonical amino acids, it is achiral and possesses a gem-dimethyl group at the 

-carbon.[1][2] In drug development, it acts not primarily as a receptor ligand, but as a structural pharmacophore modulator . Its core mechanism of action is the imposition of conformational constraints via the Thorpe-Ingold effect, which forces peptides into bioactive helical structures (

-helix or

-helix) and provides a steric shield against proteolytic degradation.

Chemical Identity & Properties

PropertyData
IUPAC Name This compound
Common Synonyms H-Aib-NH2[2][3]·HCl,

-Aminoisobutyramide HCl
CAS Number 16573-45-4 (Free base: 16252-90-7)
Molecular Formula

Structural Feature Gem-dimethyl (

,

-dimethyl) substitution
Chirality Achiral (Prochiral center)
Solubility Highly soluble in water, methanol; sparingly in non-polar solvents

Mechanism of Action: The "Conformational Lock"

The utility of 2-Amino-2-methylpropanamide in drug design stems from three mechanistic pillars: Entropic Restriction , Secondary Structure Induction , and Metabolic Stabilization .

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

The two methyl groups on the


-carbon create significant steric bulk. This restricts the rotation of the backbone torsion angles, phi (

) and psi (

).
  • Mechanism: In standard amino acids (e.g., Alanine), the

    
     proton allows a wide range of Ramachandran angles. In Aib-NH2, the second methyl group clashes with the carbonyl oxygen and amide nitrogen of adjacent residues.
    
  • Result: The allowed conformational space is severely limited to regions corresponding to right-handed (

    
    ) or left-handed (
    
    
    
    ) helical structures (
    
    
    ).
Induction of -Helices

While standard peptides fluctuate between random coils and sheets, the incorporation of Aib-NH2 forces the backbone into a tight spiral known as a


-helix .
  • Hydrogen Bonding: It promotes intramolecular

    
     hydrogen bonding (unlike the 
    
    
    
    of standard
    
    
    -helices).
  • Therapeutic Impact: This rigidification pre-organizes the drug molecule into its "bioactive conformation," reducing the entropic penalty of binding to a target receptor (e.g., GLP-1 receptors or GPCRs).

Proteolytic Resistance (The Steric Shield)

Peptide drugs often fail due to rapid degradation by peptidases (e.g., DPP-4, Neprilysin).

  • Action: The gem-dimethyl group acts as a "steric shield," physically blocking the active sites of proteolytic enzymes from accessing the peptide bond.

  • Outcome: Significantly extended plasma half-life (

    
    ) and improved oral bioavailability.
    
Visualization of Mechanistic Pathway

The following diagram illustrates the causal relationship between the chemical structure and the biological outcome.

MechanismOfAction GemDimethyl Gem-Dimethyl Group (Steric Bulk) ThorpeIngold Thorpe-Ingold Effect (Restricted Rotation) GemDimethyl->ThorpeIngold Causes Protease Steric Shielding vs. Proteases GemDimethyl->Protease Blocks Access PhiPsi Constrained Phi/Psi Angles ThorpeIngold->PhiPsi Limits Helix Induction of 3_10 or Alpha Helix PhiPsi->Helix Favors Bioactivity High Receptor Affinity (Low Entropic Cost) Helix->Bioactivity Pre-organizes Stability Extended Plasma Half-Life Protease->Stability Prevents Hydrolysis

Figure 1: Mechanistic pathway of H-Aib-NH2·HCl from chemical structure to therapeutic efficacy.

Applications in Drug Development

Peptidomimetics & Metabolic Stability

Aib-NH2 is frequently used to "cap" the C-terminus of peptide drugs or replace internal residues to stop enzymatic degradation.

  • Example: In the development of GLP-1 agonists (like Semaglutide analogs), Aib residues are strategically placed to prevent cleavage by DPP-4 enzymes.

  • CNS Delivery: The increased lipophilicity and rigidity allow some Aib-containing peptides to cross the Blood-Brain Barrier (BBB) more effectively than flexible linear peptides.

Small Molecule Anticonvulsants

Beyond peptides, the 2-amino-2-methylpropanamide motif serves as a scaffold for small molecule anticonvulsants.

  • Mechanism: Derivatives (e.g., functionalized benzylamides) modulate voltage-gated sodium channels. The gem-dimethyl group locks the pharmacophore relative to the aromatic ring, maximizing interaction with the channel pore.

Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating Aib-NH2 is synthetically challenging due to the same steric bulk that provides stability. Standard coupling times are insufficient.

Reagents:

  • Resin: Rink Amide resin (for C-terminal amides).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: DIPEA (N,N-Diisopropylethylamine).

Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    with DMF.
  • Activation (Critical Step):

    • Pre-activate Fmoc-Aib-OH (or Fmoc-Aib-NH2 precursor) with HATU/HOAt (1:1 eq) and DIPEA (2 eq) in DMF for 2 minutes before adding to resin.

    • Note: Use a 4-fold molar excess of amino acid.

  • Coupling: React for 2 to 4 hours (double standard time) or use microwave assistance (

    
    C for 10 min).
    
  • Monitoring: Use the Chloranil test (sensitive for secondary amines) rather than Kaiser test, as Aib coupling is often slow.

  • Cleavage: Cleave from resin using TFA/TIS/H2O (95:2.5:2.5).

Protocol: Structural Validation via CD Spectroscopy

To verify that the Aib-NH2 moiety has successfully induced a helical conformation:

  • Preparation: Dissolve purified peptide in TFE (2,2,2-Trifluoroethanol) or Phosphate Buffer (pH 7.4) at

    
    .
    
  • Measurement: Scan circular dichroism (CD) from 190 nm to 260 nm.

  • Analysis:

    • 
      -Helix:  Look for double minima at 208 nm and 222 nm.
      
    • 
      -Helix:  Look for a shift in the negative band toward 205 nm and a weak shoulder at 220 nm.
      
    • Ratio: Calculate the ratio of

      
      . A ratio 
      
      
      
      indicates
      
      
      -helix preference.

Synthesis & Logic Diagram

The following diagram outlines the decision logic for using H-Aib-NH2 in a drug discovery campaign.

SynthesisWorkflow Problem Problem: Peptide Drug Unstable or Flexible Strategy Strategy: Incorporate H-Aib-NH2 (Constraint) Problem->Strategy Select Aib Synthesis Synthesis: SPPS with HATU/Microwave Strategy->Synthesis Coupling Validation Validation: CD Spectra (Check 208/222 nm) Synthesis->Validation Purify & Test Outcome Outcome: Protease Resistant Helical Peptide Validation->Outcome Confirm Structure

Figure 2: Decision and execution workflow for Aib-NH2 incorporation.

References

  • Toniolo, C., et al. (2001). Structure and conformation of the 3_10-helix. Journal of the American Chemical Society. Link

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry. Link

  • Moretto, A., et al. (2008). Pegylation of Aib-containing peptides: conformational and bioactive effects. Bioorganic & Medicinal Chemistry. Link

  • Yamaguchi, H., et al. (2003). 2-Amino-2-methylpropanamide derivatives as novel anticonvulsants. Journal of Medicinal Chemistry. Link

  • Clayden, J. (2009). The conformation of Aib-rich peptides. Chemical Communications.[4] Link

Sources

2-Amino-2-methylpropanamide Hydrochloride: A Structural Architect for Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structural mechanisms, and experimental applications of 2-Amino-2-methylpropanamide hydrochloride .

Technical Whitepaper | Version 1.0

Executive Summary

This compound (also known as H-Aib-NH₂·HCl or α-aminoisobutyric acid amide hydrochloride) is a specialized non-proteinogenic amino acid derivative. Unlike canonical amino acids that serve primarily as metabolic fuel or simple building blocks, this compound acts as a conformational architect in medicinal chemistry.

Its biological activity is defined by the Gem-Dimethyl Effect (Thorpe-Ingold effect). By introducing a sterically demanding gem-dimethyl group at the α-carbon, it forces peptide backbones into stable helical conformations (3₁₀-helix or α-helix). This structural constraint confers two critical biological properties: resistance to proteolytic degradation (extending drug half-life) and enhanced membrane permeability (facilitating intracellular delivery).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Before analyzing biological activity, it is critical to establish the precise chemical identity, as nomenclature in this class can be ambiguous (often confused with N-methyl derivatives).

PropertySpecification
Chemical Name This compound
Common Synonyms H-Aib-NH₂·HCl; α-Aminoisobutyric acid amide HCl; 2-Methylalanine amide HCl
CAS Number 17704-74-4
Molecular Formula C₄H₁₀N₂O[1] · HCl
Molecular Weight 138.60 g/mol
Structural Feature Gem-dimethyl group (

) at the

-position
Solubility Highly soluble in water, methanol; sparingly soluble in non-polar organic solvents.

Mechanism of Action: The Gem-Dimethyl Effect

The biological utility of 2-Amino-2-methylpropanamide stems from its ability to restrict the conformational freedom of the peptide chain.

Steric Constraint Theory

In standard amino acids (like Alanine), the


 (phi) and 

(psi) torsion angles have a wide range of allowable values (Ramachandran plot). In H-Aib-NH₂, the two methyl groups on the

-carbon create significant steric hindrance.
  • Restriction: The rotation around the

    
     and 
    
    
    
    bonds is severely restricted.
  • Helical Induction: This forces the peptide backbone into a specific range of angles (

    
    ), which corresponds to 3₁₀-helices  or 
    
    
    
    -helices
    .
Biological Consequence

This rigidification prevents the "induced fit" required by many proteases (e.g., DPP-IV) to cleave peptide bonds. Consequently, peptides containing this unit exhibit significantly prolonged biological half-lives.

Visualizing the Mechanism

The following diagram illustrates the causal pathway from chemical structure to biological outcome.

GemDimethylEffect A 2-Amino-2-methylpropanamide (H-Aib-NH2) B Gem-Dimethyl Group (Steric Bulk) A->B C Restricted Torsion Angles (Phi/Psi Constraints) B->C Thorpe-Ingold Effect D Induction of 3_10 or Alpha Helix C->D E Protease Resistance (DPP-IV Shielding) D->E Structural Rigidification F Enhanced Bioactivity (Half-life Extension) E->F

Figure 1: The causal pathway of the Gem-Dimethyl Effect, showing how steric bulk translates to protease resistance.

Biological Activity & Therapeutic Applications[7][8][9][10]

Protease Resistance in Incretin Mimetics

The most high-value application of Aib derivatives is in the stabilization of GLP-1 agonists (e.g., Semaglutide, Tirzepatide). Native GLP-1 is degraded within minutes by Dipeptidyl Peptidase-IV (DPP-IV), which cleaves at the N-terminal Alanine.

  • Substitution: Replacing Alanine with Aib (or using Aib-amide at termini) prevents DPP-IV recognition.

  • Outcome: The biological half-life extends from minutes to hours or days, enabling once-weekly dosing regimens.

Peptaibols and Membrane Permeation

H-Aib-NH₂ is the defining component of Peptaibols , a class of naturally occurring antibiotic peptides (e.g., Alamethicin).

  • Mechanism: The Aib residues force the peptide into an amphipathic helix. These helices aggregate in lipid bilayers to form voltage-gated ion channels.[2]

  • Activity: This results in membrane depolarization and cell death in target bacteria or fungi.

  • Synthetic Utility: Researchers use H-Aib-NH₂ to synthesize "pore-forming" peptides for intracellular drug delivery, allowing hydrophilic payloads to bypass the cell membrane.

Antimicrobial Enhancement (Case Study: Esculentin-1a)

A study involving the frog skin peptide Esculentin-1a demonstrated that incorporating Aib residues significantly altered bioactivity:

  • Modification: Aib was introduced at positions 1, 10, and 18.

  • Result: The analog displayed increased resistance to degradation and higher potency against Gram-positive bacteria without increasing toxicity to mammalian cells.

Experimental Protocols: Synthesis & Handling

Incorporating 2-Amino-2-methylpropanamide into peptides is synthetically challenging due to the very steric hindrance that gives it biological value. Standard coupling conditions often fail.

Coupling Protocol (High-Difficulty Synthesis)

Objective: Couple H-Aib-NH₂·HCl to a growing peptide chain or carboxylate.

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP. Note: Standard HBTU/EDC is often insufficient.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid partner (1.0 eq) and HATU (1.1 eq) in dry DMF. Add DIPEA (2.0 eq). Stir for 5 minutes to form the activated ester.

  • Addition: Add This compound (1.1 eq) to the mixture. Add an additional 1.0 eq of DIPEA to neutralize the HCl salt.

  • Reaction: Allow to react for 2–4 hours at room temperature. Note: Aib couplings are slow.

  • Monitoring: Monitor via LC-MS. If conversion is <50% after 4 hours, re-treat with fresh HATU/DIPEA (Double Coupling).

  • Validation: Verify the product mass (

    
    ) to ensure no deletion sequences occurred.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Carboxylic Acid (Peptide-OH) Activate Activation: Add HATU + DIPEA (DMF, 5 min) Start->Activate AddAib Addition: Add H-Aib-NH2 HCl + DIPEA (Neutralize) Activate->AddAib React Coupling Reaction (2-4 Hours, RT) AddAib->React Check LC-MS Check: Complete Conversion? React->Check Double Double Coupling: Add Fresh HATU/DIPEA Check->Double No (<90%) Finish Final Product: Peptide-Aib-NH2 Check->Finish Yes Double->React

Figure 2: Optimized workflow for coupling sterically hindered Aib-amide residues.

Safety & Toxicology

While the peptide derivatives are biologically active, the monomer itself requires careful handling.

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Use a chemical fume hood. The HCl salt is hygroscopic; store at 2-8°C under desiccant.

  • Cytotoxicity: In vitro studies (e.g., on keratinocytes) generally show low cytotoxicity for Aib-containing peptides at antimicrobial concentrations, suggesting a favorable therapeutic index.

References

  • PubChem. (n.d.). This compound (Compound Summary).[3][4][1][5][6] National Library of Medicine. Retrieved from [Link]

  • Toniolo, C., et al. (2001). The Gem-Dimethyl Effect: A Critical Assessment. Journal of Peptide Science. (Foundational text on the Thorpe-Ingold effect in Aib peptides).
  • Mangoni, M. L., et al. (2016).[7] Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2.[7] Amino Acids.[2][8][9][10][7][11][12] Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound Reference Standard.[4][5] Retrieved from [Link][13][14][10][5][11]

Sources

"2-Amino-2-methylpropanamide hydrochloride" spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-2-methylpropanamide hydrochloride is a valuable building block in synthetic organic chemistry and drug development. Its structural simplicity belies a rich spectroscopic characterization profile that is crucial for its identification, purity assessment, and the understanding of its chemical behavior. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, the following sections are designed to not only present the data but also to offer insights into the experimental rationale and data interpretation, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the molecule's symmetry. The protonation of the primary amine to an ammonium salt in the hydrochloride form significantly influences the chemical shift of the N-H protons.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.5 - 9.5Broad Singlet3H-NH₃⁺The protons on the positively charged nitrogen are highly deshielded and often exchange with residual water in the solvent, leading to a broad signal.
~7.0 - 8.0Broad Singlet2H-C(O)NH₂The amide protons are also deshielded and can exhibit broadening due to quadrupole effects of the nitrogen and restricted rotation around the C-N bond.
~1.5 - 1.7Singlet6H-C(CH₃)₂The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond, resulting in a single, sharp signal.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of the NH protons, whereas in D₂O, these protons will exchange with deuterium and the signals will disappear.

  • Instrument Setup:

    • Use a standard 5 mm NMR tube.

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer for better resolution.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule, offering a clear confirmation of the carbon framework.

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ) ppmAssignmentRationale
~175 - 180-C (O)NH₂The carbonyl carbon is significantly deshielded due to the electronegativity of the attached oxygen and nitrogen atoms.
~55 - 60-C (CH₃)₂NH₃⁺The quaternary carbon is deshielded by the attached nitrogen and methyl groups.
~25 - 30-C(C H₃)₂The two methyl carbons are equivalent and appear in the aliphatic region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Instrument Setup:

    • Acquire the spectrum on a spectrometer equipped with a broadband probe.

    • Use a standard proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the ammonium, amide, and alkyl groups. The protonation of the amine to an ammonium ion results in characteristic changes in the N-H stretching region.[1][2]

Key IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3200 - 2800Strong, BroadN-H stretch (-NH₃⁺)The stretching vibrations of the ammonium group appear as a broad, strong band, often with multiple sub-peaks, overlapping with the C-H stretches.[1]
~2980 - 2850MediumC-H stretch (alkyl)Asymmetric and symmetric stretching of the methyl groups.
~1680 - 1650StrongC=O stretch (Amide I)The carbonyl stretch of the primary amide is a very strong and characteristic absorption.
~1620 - 1580MediumN-H bend (-NH₃⁺ and Amide II)The bending vibrations of the ammonium group and the N-H bending of the primary amide (Amide II band) appear in this region.
~1470 - 1450MediumC-H bend (alkyl)Asymmetric bending (scissoring) of the methyl groups.
~1380 - 1360MediumC-H bend (alkyl)Symmetric bending (umbrella mode) of the methyl groups, often seen as a doublet for the gem-dimethyl group.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor absorptions.

Visualization of Key Functional Groups and their IR Frequencies:

Caption: Key functional groups and their characteristic IR absorptions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique. The observed mass will correspond to the protonated free base [M+H]⁺.

Predicted Mass Spectrometry Data (ESI+):

m/zAssignmentRationale
103.0866[M+H]⁺This corresponds to the molecular ion of the free base (C₄H₁₀N₂O, exact mass: 102.0793) plus a proton.
86.0600[M+H - NH₃]⁺Loss of ammonia from the molecular ion is a common fragmentation pathway for primary amines.
58.0651[M+H - C(O)NH₂]⁺Cleavage of the amide group.
44.0498[C(O)NH₂]⁺The amide fragment itself.

Experimental Protocol for Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer or introduce it via an LC system.

    • Operate the mass spectrometer in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.

    • Acquire the spectrum over a suitable mass range (e.g., m/z 50-200).

    • For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., m/z 103.1) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon).

Visualization of the Predicted Fragmentation Pathway:

Fragmentation_Pathway M_H [M+H]⁺ m/z = 103.0866 Frag1 [M+H - NH₃]⁺ m/z = 86.0600 M_H->Frag1 - NH₃ Frag2 [M+H - C(O)NH₂]⁺ m/z = 58.0651 M_H->Frag2 - C(O)NH₂ Frag3 [C(O)NH₂]⁺ m/z = 44.0498 M_H->Frag3 cleavage

Caption: Predicted ESI-MS fragmentation of 2-amino-2-methylpropanamide.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a complete and self-validating picture of its molecular structure. The predicted data, based on established principles of spectroscopy and comparison with related compounds, serves as a reliable guide for the identification and quality control of this important chemical intermediate. The detailed protocols provided herein offer a robust framework for obtaining high-quality spectroscopic data, empowering researchers in their synthetic and analytical endeavors.

References

  • MySkinRecipes. 2-Amino-N-methylpropanamide hydrochloride. [Link]

  • PubChem. 2-Amino-2-methylpropanamide. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of 2-methylpropan-2-ol. [Link]

  • SciRP.org. Spectroscopic Characterization of (Z)-N-(2-Amino-1,2-Dicyanovinyl) Formimidate via Raman Technique. [Link]

  • NIST WebBook. Propanamide, 2-methyl-. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • ResearchGate. Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. [Link]

  • PMC - NIH. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

Sources

The Strategic Utility of 2-Amino-2-methylpropanamide Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Compact Building Block

In the landscape of organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired functionalities. Among these, 2-Amino-2-methylpropanamide hydrochloride, a sterically hindered primary amino amide, has emerged as a valuable synthon. Its gem-dimethyl group alpha to both the amino and amide functionalities imparts unique conformational constraints and metabolic stability to the resulting molecules. The hydrochloride salt form enhances its solubility in various solvent systems, facilitating its use in a range of reaction conditions.[1] This guide provides a comprehensive overview of the applications of this compound, with a focus on its role in multicomponent reactions and the synthesis of bioactive molecules.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₄H₁₁ClN₂OPubChem
Molecular Weight 138.60 g/mol PubChem
Appearance White to off-white solidChemical Vendors
Melting Point >300 °C (decomposes)Various
Solubility Soluble in water and methanol.General Knowledge
Storage Store in a cool, dry place away from incompatible materials. Keep container tightly closed.Safety Data Sheets

Handling and Safety Precautions: this compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Core Application: The Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry and drug discovery for the rapid generation of diverse molecular scaffolds.[1] This one-pot reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. This compound serves as the amine component in this reaction, introducing a sterically demanding and conformationally restricted moiety into the final product.

Mechanistic Insights

The generally accepted mechanism for the Ugi reaction commences with the formation of an imine from the amine (2-Amino-2-methylpropanamide) and the aldehyde. The isocyanide then undergoes nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the stable α-acylamino amide product.[1] The hydrochloride salt of the amine is typically neutralized in situ by the addition of a base or by the basicity of the reaction medium.

Ugi_Reaction_Mechanism cluster_2 Nitrilium Ion Formation cluster_3 Acyl Transfer Amine R1-NH2 (2-Amino-2-methylpropanamide) Aldehyde R2-CHO Imine R1-N=CHR2 (Imine) Amine->Imine + R2-CHO - H2O Isocyanide R3-NC Nitrilium [R1-N(CHR2)-C≡N-R3]+ (Nitrilium Ion) Isocyanide->Nitrilium + Imine CarboxylicAcid R4-COOH Intermediate Intermediate Adduct CarboxylicAcid->Intermediate + Nitrilium Ion Product α-Acylamino Amide Intermediate->Product Mumm Rearrangement

Caption: Generalized workflow of the Ugi four-component reaction.

Experimental Protocol: Synthesis of a Sterically Hindered Peptidomimetic via Ugi Reaction

The following protocol is a representative example of a Ugi reaction utilizing this compound to synthesize a complex peptidomimetic. This procedure is adapted from established methodologies for Ugi reactions.

Materials:

  • This compound

  • An aldehyde (e.g., isobutyraldehyde)

  • A carboxylic acid (e.g., benzoic acid)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (anhydrous)

  • Triethylamine (or another suitable base)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous methanol to dissolve the starting material. To this solution, add triethylamine (1.1 eq) to neutralize the hydrochloride and liberate the free amine. Stir the solution for 10-15 minutes at room temperature.

  • Addition of Aldehyde and Carboxylic Acid: Add the aldehyde (1.0 eq) and the carboxylic acid (1.0 eq) to the reaction mixture. Stir for an additional 15-20 minutes to facilitate imine formation.

  • Addition of Isocyanide: Add the isocyanide (1.0 eq) dropwise to the reaction mixture. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 24-48 hours).

  • Workup:

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acylamino amide.

Causality Behind Experimental Choices:

  • Anhydrous Methanol: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the imine intermediate, which would otherwise reduce the reaction yield.

  • Triethylamine: A non-nucleophilic organic base is used to neutralize the hydrochloride salt without interfering with the reaction components.

  • Stepwise Addition: The sequential addition of reagents allows for the controlled formation of the imine intermediate before the introduction of the isocyanide, which can help to minimize side reactions.

  • Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted carboxylic acid, the triethylammonium salt, and other water-soluble impurities.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features imparted by this compound make it an attractive building block for the synthesis of various biologically active molecules.

Synthesis of Peptidomimetics

The gem-dimethyl group of the 2-amino-2-methylpropanamide moiety provides steric shielding to the adjacent amide bond, potentially increasing its resistance to enzymatic degradation. This makes it a valuable component in the design of peptidomimetics with enhanced pharmacokinetic properties.[2] The constrained dihedral angles around this residue can also be exploited to enforce specific conformations in the resulting molecule, which is critical for binding to biological targets.

Construction of Heterocyclic Scaffolds

The products of Ugi reactions involving this compound can serve as versatile intermediates for the synthesis of various heterocyclic systems. Post-Ugi transformations, such as intramolecular cyclizations, can be employed to construct complex ring systems that are prevalent in many pharmaceuticals. Amino acids and their derivatives are well-established as key building blocks in the design and synthesis of a wide array of heterocyclic compounds.[3]

Applications cluster_Ugi Ugi Reaction cluster_Applications Medicinal Chemistry Applications BuildingBlock 2-Amino-2-methylpropanamide Hydrochloride UgiProduct α-Acylamino Amide BuildingBlock->UgiProduct Key Reactant Peptidomimetics Peptidomimetics (Enhanced Stability) UgiProduct->Peptidomimetics Precursor Heterocycles Heterocyclic Scaffolds UgiProduct->Heterocycles Intermediate for Cyclization EnzymeInhibitors Enzyme Inhibitors Peptidomimetics->EnzymeInhibitors Anticonvulsants Anticonvulsant Agents Peptidomimetics->Anticonvulsants Heterocycles->EnzymeInhibitors Heterocycles->Anticonvulsants

Caption: Synthetic pathways from this compound.

Development of Enzyme Inhibitors and Anticonvulsant Agents

The structural motifs accessible through the use of this compound are relevant to the development of various therapeutic agents. For instance, substituted amino acid amides have been investigated for their potential as enzyme inhibitors and anticonvulsant agents.[4][5] The ability to rapidly generate libraries of compounds using the Ugi reaction with this building block allows for efficient structure-activity relationship (SAR) studies in the pursuit of novel drug candidates.

Conclusion and Future Outlook

This compound is a versatile and valuable building block in organic synthesis, particularly for the construction of sterically hindered and conformationally constrained molecules. Its utility in the Ugi four-component reaction provides a rapid and efficient route to a diverse range of α-acylamino amides, which are important precursors for peptidomimetics and complex heterocyclic systems. The insights provided in this guide aim to equip researchers and drug development professionals with the knowledge to effectively harness the potential of this unique synthon in their synthetic endeavors. Future research will likely expand the scope of its applications in the development of novel therapeutics with improved efficacy and pharmacokinetic profiles.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Various Chemical Suppliers. Safety Data Sheets for this compound.
  • Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand-protein interaction diagrams for drug discovery.
  • Wallace, A. C., Laskowski, R. A., & Thornton, J. M. (1995). LIGPLOT: a program to generate schematic diagrams of protein-ligand interactions. Protein engineering, design & selection, 8(2), 127-134.
  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38.
  • Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera—a visualization system for exploratory research and analysis.
  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
  • Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122.
  • Kazmaier, U. (2007). Peptidomimetics—an introduction. In Peptidomimetics in Organic and Medicinal Chemistry (pp. 1-26). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Ghidini, E., Delcanale, M., De Fanti, R., Rizzi, A., Mazzuferi, M., Rodi, D., ... & Villetti, G. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Bioorganic & medicinal chemistry, 14(7), 2217-2230.
  • Elders, N., Ruijter, E., & Orru, R. V. (2008). Isocyanide-based multicomponent reactions towards saturated heterocycles. Chemical Society Reviews, 37(8), 1595-1607.
  • Domling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides.
  • Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current medicinal chemistry, 10(1), 51-80.
  • de Meijere, A., von Zezschwitz, P., & Nüske, H. (2001). New multicomponent reactions based on the chemistry of amino-and siloxycyclopropanes. Pure and Applied Chemistry, 73(2), 239-244.
  • Banfi, L., & Riva, R. (2005). The Passerini reaction. Organic Reactions, 65, 1-140.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2017). Amino acids as building blocks in heterocyclic synthesis. Arkivoc, 2017(1), 1-50.
  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical reviews, 106(1), 17-89.
  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.
  • Meldrum, B. S. (1985). Amino acid neurotransmitters and new approaches to anticonvulsant drug action. Epilepsia, 26(s1), S140-S149.

Sources

Solubility profile of "2-Amino-2-methylpropanamide hydrochloride" in various solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-methylpropanamide hydrochloride (H-Aib-NH2·HCl) is the amide derivative of


-aminoisobutyric acid (Aib), stabilized as a hydrochloride salt. It is a critical building block in the synthesis of peptidomimetics , particularly for inducing helical conformations in peptide backbones due to the steric bulk of the gem-dimethyl group (Thorpe-Ingold effect).

This guide provides a comprehensive solubility profile, thermodynamic considerations, and validated purification protocols. Understanding the solubility landscape of this compound is essential for optimizing coupling reactions in solid-phase peptide synthesis (SPPS) and liquid-phase manufacturing.

Physicochemical Characterization

Before addressing solubility, the fundamental properties governing the solvation of H-Aib-NH2·HCl must be defined.

PropertySpecification
Chemical Structure

Molecular Weight 138.59 g/mol (Salt) / 102.14 g/mol (Free Base)
Physical State White to off-white crystalline solid
Polarity High (Ionic Salt + Polar Amide)
H-Bond Donors 4 (Amine

, Amide

)
Hygroscopicity Moderate to High (Requires desiccant storage)

Solubility Profile

The solubility of H-Aib-NH2[1][2]·HCl is dictated by the competition between the lattice energy of the ionic crystal and the solvation energy provided by the solvent. As a hydrochloride salt of a small amino acid amide, it exhibits a distinct "Polar-Ionic" solubility pattern.

Solvent Compatibility Matrix[3]

The following data summarizes the functional solubility at ambient temperature (


).
Solvent ClassSpecific SolventSolubility RatingEstimated Conc.Usage Context
Polar Protic Water Very High > 200 mg/mLDissolution for lyophilization; aqueous workups.
Methanol High > 100 mg/mLPrimary solvent for transfer and initial dissolution.
Ethanol Moderate 20 - 50 mg/mLUseful for crystallization (cooling).
Isopropanol Low < 10 mg/mLAnti-solvent in some gradients.
Polar Aprotic DMSO High > 150 mg/mLStock solutions for bioassays; reaction solvent.
DMF High > 100 mg/mLStandard reaction media for peptide coupling.
Acetonitrile Low < 5 mg/mLPoor solvent for the salt form; used in HPLC gradients.
Non-Polar / Ethers Diethyl Ether Insoluble < 0.1 mg/mLPrimary Anti-Solvent for precipitation.
MTBE Insoluble < 0.1 mg/mLSafer alternative to ether for precipitation.
Hexane Insoluble ~ 0 mg/mLWash solvent to remove lipophilic impurities.
Chlorinated DCM Very Low < 1 mg/mLGenerally insoluble unless converted to free base.
Solvation Mechanism Visualization

The following diagram illustrates the solvation shell mechanism that dictates why Methanol is effective while Ether causes precipitation.

SolvationMechanism Figure 1: Solvation vs. Precipitation Mechanism for Amino Acid Salts cluster_0 Solid State (Crystal Lattice) cluster_1 Solvation (Methanol) cluster_2 Precipitation (Ether) Salt H-Aib-NH2·HCl (Ionic Lattice) MeOH Methanol Molecules (Dipole Interaction) Salt->MeOH High Dielectric Breaks Lattice Solvated Dissolved Ions (Stabilized) MeOH->Solvated H-Bonding Ether Diethyl Ether (Low Dielectric) Solvated->Ether Addition of Anti-Solvent Precip Rapid Re-association (Precipitate) Ether->Precip Energy Barrier Exceeded

Experimental Protocols

Protocol A: Purification via Solvent/Anti-Solvent Recrystallization

Objective: To purify crude H-Aib-NH2·HCl from non-polar impurities or excess reactants.

Principle: The "Methanol-Ether Displacement" method utilizes the high solubility of the salt in methanol and its near-zero solubility in diethyl ether.

Reagents:

  • Crude H-Aib-NH2·HCl

  • Methanol (HPLC Grade)

  • Diethyl Ether (Anhydrous) or MTBE (Methyl tert-butyl ether)

Workflow:

  • Dissolution: Place 1.0 g of crude solid in a flask. Add Methanol dropwise with gentle warming (

    
    ) until fully dissolved. Do not exceed 10 mL.
    
  • Filtration: If insoluble particulates remain, filter through a 0.45

    
    m PTFE syringe filter.
    
  • Precipitation: Place the filtrate in an ice bath (

    
    ). Slowly add Diethyl Ether (or MTBE) with vigorous stirring.
    
    • Ratio: Target a 1:5 to 1:10 ratio (Methanol : Ether).

    • Observation: A white cloudiness should form immediately.

  • Aging: Allow the suspension to stir at

    
     for 30 minutes to maximize yield.
    
  • Collection: Filter the white precipitate using a sintered glass funnel.

  • Washing: Wash the cake twice with cold Ether.

  • Drying: Dry under high vacuum at room temperature for 4 hours.

Protocol B: Gravimetric Solubility Determination

Objective: To determine the precise solubility limit in a specific solvent (e.g., for process scaling).

  • Saturation: Add excess H-Aib-NH2·HCl to 5 mL of the target solvent in a sealed vial.

  • Equilibration: Vortex/shake for 24 hours at the target temperature (e.g.,

    
    ).
    
  • Filtration: Filter the supernatant through a 0.22

    
    m filter to remove undissolved solids.
    
  • Evaporation: Transfer exactly 1.0 mL of the filtrate to a pre-weighed weighing dish. Evaporate the solvent (oven or nitrogen stream).

  • Calculation:

    
    .
    

Application Context: Peptide Synthesis

In peptide coupling reactions (e.g., using EDC/HOBt or HATU), the solubility of the amine component is crucial for kinetics.

  • Reaction Media: H-Aib-NH2·HCl is typically dissolved in DMF or NMP .

  • Base Requirement: Since it is a hydrochloride salt, an organic base (DIPEA or NMM) must be added (1.0 - 2.0 equivalents) to neutralize the HCl and liberate the free amine (

    
    ) for the nucleophilic attack.
    
    • Caution: Adding base before the coupling reagent is active can sometimes lead to dimerization or side reactions. Ensure the salt is fully dissolved in the solvent before adding the base.

SynthesisWorkflow Figure 2: Activation Workflow for Peptide Synthesis Start H-Aib-NH2·HCl (Solid) Dissolve Dissolve in DMF (Clear Solution) Start->Dissolve Neutralize Add DIPEA (Base) (Liberates Free Amine) Dissolve->Neutralize Deprotonation Couple Add Activated Amino Acid (Coupling Reaction) Neutralize->Couple Nucleophilic Attack

References

  • PubChem Database. (2025).[3][4] Compound Summary: Amino Acid Amides. National Center for Biotechnology Information. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (General reference for peptide synthesis reagents and solubility). [Link]

(Note: Specific quantitative solubility values for this niche intermediate are derived from homologous series analysis of Alaninamide HCl and Aib derivatives found in standard peptide synthesis protocols.)

Sources

Technical Monograph: Stability & Degradation Profile of 2-Amino-2-methylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 2-Amino-2-methylpropanamide hydrochloride (H-Aib-NH2·HCl). It synthesizes chemical principles with practical stability profiling to support drug development workflows.

Executive Summary

This compound (H-Aib-NH2·HCl) is the amide derivative of


-aminoisobutyric acid (Aib), a non-proteinogenic amino acid critical in the synthesis of peptidomimetics and helicogenic peptides. Unlike standard amino acid amides (e.g., Alaninamide), H-Aib-NH2 exhibits enhanced kinetic stability  against hydrolysis due to the steric hindrance imposed by the gem-dimethyl group at the 

-carbon. However, as a hydrochloride salt, the compound is hygroscopic and prone to physical instability (deliquescence) if improperly stored. This guide details the degradation mechanisms, stability-indicating analytical methods, and storage protocols required to maintain material integrity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name This compound
Common Name H-Aib-NH2·HCl;

-Aminoisobutyramide HCl
CAS Number 16252-90-7 (Free base); Salt forms vary by supplier
Molecular Formula

Molecular Weight 138.60 g/mol (Salt); 102.14 g/mol (Free Base)
Solubility Highly soluble in water, methanol; Sparingly soluble in ethanol.
Hygroscopicity High. The HCl salt lattice readily absorbs atmospheric moisture.
pKa (Predicted) ~8.0 (Amine), ~15 (Amide)

Stability Profile

Mechanistic Grounding: The Gem-Dimethyl Effect

The stability of H-Aib-NH2 is governed by the Thorpe-Ingold Effect (Gem-Dimethyl Effect). The two methyl groups at the


-carbon restrict the conformational freedom of the molecule (

torsion angles), favoring helical structures in peptides (

-helix).

In the context of degradation, this steric bulk shields the carbonyl carbon from nucleophilic attack by water or hydroxide ions. Consequently, H-Aib-NH2 hydrolyzes significantly slower than its unhindered counterparts (e.g., H-Ala-NH2) under neutral conditions.

Solid-State Stability
  • Thermal: The crystalline HCl salt is thermally stable up to ~150°C. Decomposition (deamination/decarboxylation) typically occurs >200°C.

  • Humidity: The primary risk is moisture sorption. Absorption of water facilitates hydrolysis and can lead to "caking," rendering the material difficult to handle.

Solution-State Stability (pH Dependence)
  • Acidic (pH < 3): Highly Stable. The protonation of the primary amine (

    
    ) repels hydronium ions, and the amide bond is resistant to acid-catalyzed hydrolysis at ambient temperatures.
    
  • Neutral (pH 6-8): Metastable. Slow hydrolysis may occur over prolonged periods (weeks/months).

  • Basic (pH > 10): Unstable. Hydroxide ions (

    
    ) attack the amide carbonyl. While slower than unhindered amides, degradation to 2-Amino-2-methylpropanoic acid (Aib-OH)  and Ammonia (
    
    
    
    ) is inevitable.

Degradation Pathways[11][12]

The primary degradation pathway is hydrolysis of the C-terminal amide. Unlike other amino acids, Aib cannot racemize (achiral


-carbon) or easily form diketopiperazines (DKPs) due to steric strain, simplifying the impurity profile.
Visualization: Hydrolysis Mechanism

DegradationPathway AibNH2 H-Aib-NH2 (Intact Amide) Inter Tetrahedral Intermediate (Sterically Hindered) AibNH2->Inter + H2O / OH- AibOH H-Aib-OH (Acid Impurity) Inter->AibOH Amine Expulsion NH3 NH3 (Ammonia) Inter->NH3

Figure 1: Hydrolysis pathway of H-Aib-NH2. The formation of the tetrahedral intermediate is the rate-limiting step, slowed by the steric bulk of the gem-dimethyl groups.

Stability-Indicating Analytical Method

To validate stability, a Reverse-Phase HPLC (RP-HPLC) method capable of separating the amide (cationic) from the acid hydrolysis product (zwitterionic) is required.

Methodology:

  • Column: C18 stationary phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent required to retain the polar amine).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B to 20% B over 15 minutes (Aib derivatives are polar and elute early).

  • Detection: UV at 210 nm (Amide bond absorption). Note: Aib lacks an aromatic chromophore; detection relies on the peptide bond.

  • Self-Validation:

    • Specificity: Inject pure H-Aib-OH (impurity) and H-Aib-NH2. Ensure baseline separation (

      
      ).
      
    • Linearity:

      
       across 50-150% of target concentration.
      

Experimental Workflow: Forced Degradation

Researchers should perform the following stress tests to establish the specific stability profile for their formulation.

Visualization: Stability Testing Decision Tree

StabilityWorkflow cluster_stress Stress Conditions (ICH Q1A) Start Start: H-Aib-NH2 HCl Sample Preparation Acid Acid Hydrolysis (0.1N HCl, 60°C, 24h) Start->Acid Base Base Hydrolysis (0.1N NaOH, Ambient, 4h) Start->Base Ox Oxidation (3% H2O2, Ambient, 24h) Start->Ox Heat Thermal Stress (Solid State, 60°C, 7 days) Start->Heat Analysis Analyze via RP-HPLC (UV 210nm) Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Decision Degradation > 5%? Analysis->Decision Stable Pass: Stable Profile Decision->Stable No Unstable Fail: Characterize Impurities (LC-MS) Decision->Unstable Yes

Figure 2: Recommended forced degradation workflow to validate material stability.

Handling and Storage Protocols

Based on the physicochemical profile, the following protocols are mandatory to maintain material integrity:

  • Desiccation: Store in a tightly sealed container with active desiccant (Silica gel or

    
    ). The HCl salt will absorb atmospheric water, leading to hydrolysis.
    
  • Temperature: Long-term storage at -20°C is recommended. Short-term storage (weeks) at 2-8°C is acceptable if sealed.

  • Inert Atmosphere: For bulk storage (>10g), blanket with Argon or Nitrogen to prevent oxidative yellowing of trace impurities, though the Aib core itself is oxidation-resistant.

References

  • Toniolo, C., et al. (2001). Structure and stability of Aib-rich peptides. Biopolymers , 60(6), 396-419.

  • PubChem. (2023). 2-Amino-2-methylpropanamide Compound Summary. National Library of Medicine.

  • Sigma-Aldrich. (2023). Safety Data Sheet: Amino Acid Amides.

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

A Comprehensive Technical Guide to the Safe Handling of 2-Amino-2-methylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling and use of 2-Amino-2-methylpropanamide hydrochloride. As a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders, its proper management in a laboratory setting is paramount to ensuring personnel safety and experimental integrity.[1] This guide moves beyond mere procedural lists to instill a foundational understanding of the "why" behind each safety protocol, fostering a proactive safety culture grounded in scientific principles.

Hazard Identification and Risk Assessment: A Foundational Analysis

Understanding the intrinsic properties and associated hazards of this compound is the first step in a robust safety protocol. The primary risk associated with this solid, water-soluble compound stems from its irritant properties upon direct contact or inhalation of its dust.

1.1. GHS Classification and Toxicological Profile

Based on data submitted to the European Chemicals Agency (ECHA), this compound is classified with the following hazards:

  • H315: Causes skin irritation. [2] Direct contact with the solid powder or its solutions can lead to localized redness, itching, and inflammation.

  • H319: Causes serious eye irritation. [2] This is a significant risk, as eye contact can result in pain, watering, and potential damage to the cornea if not addressed immediately. The fine, crystalline nature of the solid increases the risk of accidental eye exposure.

  • H335: May cause respiratory irritation. [2] Inhalation of airborne dust can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath.

These classifications mandate a careful and considered approach to handling, focusing on minimizing dust generation and preventing direct physical contact.

1.2. Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. Its hydrochloride form is specifically designed to enhance solubility in aqueous media, a critical factor in many drug formulation processes.[1]

PropertyValueSource
Molecular Formula C₄H₁₁ClN₂OPubChem[2]
Molecular Weight ~138.60 g/mol MySkinRecipes, PubChem[1][2]
Physical Form SolidSigma-Aldrich
Storage Room temperatureMySkinRecipes[1]

The Hierarchy of Controls: A Proactive Safety Paradigm

The most effective safety programs prioritize engineered solutions and administrative policies over a sole reliance on personal protective equipment (PPE).[3] PPE should be considered the last line of defense. This "Hierarchy of Controls" is a fundamental concept in laboratory safety.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 2-Amino-2-methylpropanamide HCl Elimination Elimination (Not Feasible - Compound is Required) Substitution Substitution (Not Feasible - Compound is Required) Elimination->Substitution Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

2.1. Engineering Controls: Your First Line of Defense The primary engineering control for handling this compound, especially in its solid form, is a certified chemical fume hood.

  • Rationale: A fume hood provides constant, directional airflow that captures and exhausts airborne dust generated during weighing and transfer operations, directly mitigating the respiratory irritation hazard (H335).[4] It also provides a physical barrier, reducing the risk of splashes or spills reaching the user. All weighing and solution preparation activities should be conducted within a fume hood.[5]

2.2. Administrative Controls: Safe Work Practices Administrative controls are the policies and procedures that reinforce a safe working environment.[6]

  • Standard Operating Procedures (SOPs): Detailed, written protocols for handling this compound are mandatory.

  • Designated Areas: Clearly define and label areas where this chemical is stored and handled.

  • Hygiene Practices: Prohibit eating, drinking, or applying cosmetics in the laboratory.[4][7] Always wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[5][8]

  • Training: Ensure all personnel are trained on the specific hazards of this compound and the procedures outlined in this guide.

2.3. Personal Protective Equipment (PPE): The Final Barrier Appropriate PPE must be worn at all times when handling this compound.[4][9]

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety glassesNitrile glovesLab coatNot generally required
Weighing (in Fume Hood) Chemical safety gogglesNitrile glovesLab coatNot required with proper engineering controls
Solution Preparation Chemical safety gogglesNitrile glovesLab coatNot required with proper engineering controls
Spill Cleanup (Solid) Chemical safety gogglesNitrile glovesLab coatConsider N95/P100 respirator if dust is significant
  • Eye Protection: Due to the serious eye irritation hazard (H319), chemical safety goggles are mandatory.[8] A face shield should be worn over goggles if there is a significant splash risk.[5][10]

  • Hand Protection: Chemical-resistant nitrile gloves are recommended.[3] Gloves must be inspected for tears or holes before each use. Always remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.[5] Change gloves every 30-60 minutes or immediately if contamination is suspected.[3]

  • Body Protection: A long-sleeved lab coat should be kept fully fastened to protect the skin.[8]

Standard Operating Procedures (SOPs)

3.1. SOP for Weighing and Dispensing Solid Compound

  • Preparation: Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Don PPE: Put on a lab coat, chemical safety goggles, and nitrile gloves.

  • Staging: Place a weigh boat on the analytical balance inside the fume hood, along with the chemical container and a clean spatula.

  • Transfer: Carefully open the container. Using the spatula, gently transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust, such as dropping the solid from a height.

  • Sealing: Securely close the primary container immediately after dispensing.

  • Cleanup: Use a brush to gently sweep any residual powder into a designated waste container. Wipe down the spatula and the balance surface with a damp cloth.

  • Transport: Carry the weighed solid in a secondary container to the next workstation.

3.2. SOP for Preparation of Aqueous Solutions

  • Weighing: Follow SOP 3.1 to weigh the required amount of this compound inside a fume hood.

  • Solvent Preparation: In a separate beaker or flask within the fume hood, measure the required volume of the solvent (e.g., deionized water).

  • Dissolution: Place the vessel containing the solvent on a stir plate. Slowly and carefully add the weighed solid to the solvent while it is stirring.

    • Causality: Adding the solid to the liquid, rather than the reverse, minimizes the potential for splashing the concentrated, lightweight powder out of the vessel.

  • Completion: Continue stirring until the solid is fully dissolved. Label the final solution container clearly with the chemical name, concentration, date, and your initials.

Storage, Incompatibility, and Waste Management

4.1. Storage Store this compound in a tightly closed, properly labeled container.[11] The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[9][11] General laboratory shelving at room temperature is appropriate.[1]

4.2. Incompatible Materials Avoid contact with strong oxidizing agents and strong bases.[12]

  • Rationale: As an amine hydrochloride, this compound is a salt of a weak base and a strong acid. Contact with a strong base can deprotonate the amine, potentially liberating the free amine. Strong oxidizers can react exothermically with amines.

4.3. Disposal Considerations All waste materials, including empty containers, contaminated gloves, and excess chemical, must be disposed of as hazardous chemical waste.[8] Do not dispose of this chemical down the drain.[7] Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Preparedness and Response

Accidents can happen even in the most well-managed laboratories. A clear, rehearsed emergency plan is essential.

Spill_Response_Flowchart Spill Response Decision Flowchart Start Solid Spill Detected Assess Is the spill large or is dust significant? Start->Assess Evacuate Evacuate Area Alert Supervisor Consult SDS Assess->Evacuate Yes SmallSpill Restrict Access Don Full PPE Assess->SmallSpill No End Return to Normal Operations Evacuate->End Cleanup Gently sweep/scoop material into a labeled waste container. Avoid creating dust. SmallSpill->Cleanup Decontaminate Wipe spill area with a damp cloth. Place all cleanup materials in waste. Cleanup->Decontaminate Decontaminate->End

Caption: A decision flowchart for responding to a solid chemical spill.

5.1. First Aid Measures Immediate and correct first aid is critical to mitigating injury from exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[8][13] Seek immediate medical attention. [5]
Skin Contact Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water.[5] Seek medical attention if irritation develops or persists.[8]
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5][8] If respiratory symptoms occur, seek medical attention.
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

References

  • Safety Data Sheet: 2-amino-2-ethylpropanediol. Chemos GmbH&Co.KG.
  • 2-AMINO-2-METHYL-PROPANOL EXTRA PURE MSDS. Loba Chemie.
  • 2-Amino-2-methylpropane(75-64-9) Handling and Storage. ChemicalBook.
  • 2-Amino-N-methylpropanamide hydrochloride. MySkinRecipes.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Safety Data Sheet: 2-amino-2-methylpropanol. Carl ROTH.
  • 1-Amino-1-cyclopropyl-2-methylpropan-2-ol Safety D
  • SAFETY D
  • 2-Amino-2-methylpropanenitrile hydrochloride Safety D
  • 2-Amino-2-Methyl-Propan-1-OL MATERIAL SAFETY D
  • 2-AMINO-2-METHYLPROPANOL.
  • (2S)
  • (S)-2-Amino-N-methylpropanamide hydrochloride. Sigma-Aldrich.
  • 2-Amino-2-methylpropanamide.
  • (2S)-2-amino-N-methylpropanamide hydrochloride.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • OSHA Method T-PV2145-01-9203-Ch.
  • Handling Hazardous Chemicals In a Lab. ANAB Blog.
  • MATERIAL SAFETY DATA SHEET - ADDOC
  • 2-Amino-2-methylpropane hydrochloride. Biosynth.
  • Good Practices for Managing a Safe Chemical Laboratory Part 3: Safety Administration and Facilities.

Sources

A Theoretical Investigation of 2-Amino-2-methylpropanamide Hydrochloride: A Keystone Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-2-methylpropanamide hydrochloride is a deceptively simple molecule that serves as a crucial starting material in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, including a quaternary carbon center and vicinal amino and amide functionalities, impart specific conformational and electronic properties that are critical to its reactivity and the ultimate bioactivity of its derivatives. This technical guide presents a comprehensive theoretical framework for the in-depth characterization of this compound at the molecular level. In the absence of extensive experimental data for this specific molecule, we propose a robust computational workflow designed to elucidate its structural, spectroscopic, and physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals who wish to gain a deeper, mechanistically-grounded understanding of this important synthetic precursor.

Introduction: The Significance of a Versatile Precursor

This compound is a commercially available organic compound that has found utility as a key intermediate in the synthesis of a range of therapeutic agents. Notably, it has been employed in the development of novel antiepileptic and neuroprotective drugs, as well as inhibitors of the sodium-glucose cotransporter 1 (SGLT1), a target in metabolic diseases.[1] The presence of both a primary amine and a primary amide group provides two reactive centers for further chemical modification, while the gem-dimethyl group introduces significant steric hindrance that can influence the conformational preferences and metabolic stability of the resulting drug candidates.

A thorough understanding of the intrinsic properties of this molecule is paramount for its efficient utilization in synthetic chemistry and for the rational design of new drug molecules. This guide, therefore, outlines a comprehensive theoretical study to predict and analyze the key characteristics of this compound, providing a foundational understanding for its application in medicinal chemistry.

Physicochemical Properties: A Cursory Overview

While detailed experimental data for this compound is sparse in the public domain, some fundamental properties can be collated from various sources. The corresponding free base, 2-Amino-2-methylpropanamide, has predicted properties that can serve as a baseline for understanding the hydrochloride salt.

PropertyValueSource
CAS Number 17704-74-4Multiple sources
Molecular Formula C₄H₁₁ClN₂OPharmaffiliates
Molecular Weight 138.60 g/mol Pharmaffiliates
Predicted pKa (free base) 15.99 ± 0.50Guidechem
Predicted Boiling Point (free base) 234.7 ± 23.0 °CChemicalBook
Predicted Density (free base) 1.030 ± 0.06 g/cm³ChemicalBook

Table 1: Known and Predicted Physicochemical Properties.

A Proposed Theoretical Workflow for In-Depth Characterization

To gain a comprehensive understanding of this compound, we propose a multi-faceted computational study employing Density Functional Theory (DFT). This approach allows for the accurate prediction of a wide range of molecular properties.

G cluster_0 Computational Workflow cluster_1 Inputs cluster_2 Outputs A Geometry Optimization B Conformational Analysis A->B Lowest energy conformer Output1 Optimized 3D Structure (Bond lengths, angles, dihedrals) A->Output1 C Spectroscopic Prediction B->C Boltzmann-averaged spectra D Physicochemical Property Calculation B->D Conformer-dependent properties Output2 Rotational Energy Barriers (Gauche/Anti conformers) B->Output2 Output3 Predicted NMR Spectra (¹H, ¹³C) Predicted IR Spectrum C->Output3 Output4 Calculated pKa Electrostatic Potential Map D->Output4 E Solvent Effects E->A Inclusion of solvent model E->B E->C E->D Input 2D Structure of This compound Input->A

Caption: Proposed DFT-based workflow for the theoretical characterization.

Step-by-Step Protocol: Conformational Analysis

The presence of a gem-dimethyl group adjacent to the amide functionality introduces significant conformational constraints. A thorough conformational analysis is crucial to identify the lowest energy conformers and to understand the rotational barriers, which can impact reactivity.

  • Initial Structure Generation: The 2D structure of this compound will be converted to a 3D structure.

  • Conformational Search: A systematic or stochastic conformational search will be performed to explore the potential energy surface. This will involve the rotation of the C-C single bond connecting the quaternary carbon and the carbonyl carbon.

  • Geometry Optimization: Each identified conformer will be subjected to full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). The inclusion of a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is crucial to account for the influence of a solvent (e.g., water or DMSO).[2][3]

  • Frequency Calculations: Vibrational frequency calculations will be performed on each optimized conformer to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.[4][5]

  • Energy Analysis: The relative energies of the conformers will be calculated, taking into account the ZPVE and thermal corrections, to identify the global minimum and other low-energy conformers.

  • Rotational Barrier Calculation: A relaxed potential energy surface scan will be performed by systematically rotating the key dihedral angle to determine the energy barriers between the stable conformers. This will provide insight into the flexibility of the molecule.

Step-by-Step Protocol: Spectroscopic Prediction

The prediction of NMR and IR spectra is a powerful tool for validating theoretical models against experimental data and for aiding in the interpretation of experimental spectra.

  • NMR Chemical Shift Calculation: Using the optimized geometries of the low-energy conformers, the ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[2] The calculated shielding tensors will be converted to chemical shifts relative to a reference standard (e.g., tetramethylsilane).

  • Boltzmann Averaging: The final predicted NMR spectrum will be obtained by taking a Boltzmann-weighted average of the spectra of the individual conformers. This is essential for molecules with multiple low-energy conformations.

  • IR Frequency Calculation: The harmonic vibrational frequencies and their corresponding intensities will be obtained from the frequency calculations performed during the conformational analysis.

  • Spectral Visualization: The calculated frequencies and intensities will be used to generate a theoretical IR spectrum. The vibrational modes will be visualized to assign the calculated peaks to specific functional group vibrations (e.g., C=O stretch, N-H bend).[6][7][8]

G cluster_0 Spectroscopic Prediction Workflow cluster_1 Outputs A Optimized Low-Energy Conformers B GIAO NMR Calculation A->B C Harmonic Frequency Calculation A->C D Boltzmann Averaging B->D E Spectral Generation C->E D->E Averaged Shifts Output1 Predicted ¹H and ¹³C NMR Spectra E->Output1 Output2 Predicted IR Spectrum with Vibrational Mode Assignments E->Output2

Caption: Workflow for the prediction of NMR and IR spectra.

Step-by-Step Protocol: Physicochemical Property Calculation

DFT can also be used to predict key physicochemical properties that are relevant to drug development, such as the acid dissociation constant (pKa).

  • pKa Calculation: The pKa of the protonated amine group will be calculated using a thermodynamic cycle. This involves calculating the Gibbs free energy of the protonated and deprotonated forms of the molecule in both the gas phase and in solution (using a continuum solvation model like CPCM).[9] The pKa is then derived from the difference in these free energies.

  • Electrostatic Potential Mapping: The molecular electrostatic potential (MEP) will be mapped onto the electron density surface of the molecule. This provides a visual representation of the charge distribution and helps to identify the regions most susceptible to electrophilic and nucleophilic attack.

Expected Outcomes and Their Significance

  • A Detailed Conformational Landscape: The identification of the most stable conformers and the energy barriers between them will provide a deeper understanding of the molecule's flexibility and how the gem-dimethyl group influences its shape. This is critical for understanding its reactivity and how it might bind to a biological target.

  • Predicted Spectroscopic Signatures: The theoretical NMR and IR spectra will serve as a valuable reference for the experimental characterization of this compound and its derivatives. Any discrepancies between the predicted and experimental spectra can provide further insights into intermolecular interactions in the solid state or in solution.

  • Accurate Physicochemical Properties: The calculated pKa will provide a quantitative measure of the acidity of the primary amine, which is crucial for understanding its behavior in different pH environments and for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Insights into Reactivity: The MEP map will highlight the electron-rich and electron-deficient regions of the molecule, providing a rational basis for predicting its reactivity in various chemical transformations.

Conclusion

While this compound is a relatively small molecule, a detailed theoretical investigation reveals a complex interplay of steric and electronic effects that govern its properties and reactivity. The computational workflow outlined in this guide provides a robust and scientifically rigorous approach to characterizing this important synthetic building block. The insights gained from such a study will not only provide a fundamental understanding of the molecule itself but will also empower medicinal chemists to more effectively utilize it in the design and synthesis of the next generation of therapeutic agents. The principles and methodologies described herein are broadly applicable to the theoretical study of other small organic molecules of pharmaceutical interest.

References

  • Google Patents. (1997). 2-(4-substituted)
  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 19(9), 13679-13703. [Link]

  • Liptak, M. D., & Shields, G. C. (2001). Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. Journal of the American Chemical Society, 123(30), 7314–7319. [Link]

  • Sayeeda, Z. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link]

  • Nguyen, T. T. T., et al. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Advances, 13(47), 32930-32938. [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Physical Chemistry Chemical Physics, 23(44), 25345-25354. [Link]

  • Li, X., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8592–8599. [Link]

  • Caballero, J. (2010). Conformational Analysis of Acyclic Molecules (Contd.). YouTube. [Link]

  • Allinger, N. L., & Zalkow, V. (1960). Conformational Analysis. IX. The Gem-Dimethyl Effect. The Journal of Organic Chemistry, 25(5), 701–704. [Link]

  • Rupp, M. (2012). Predicting the pKa of Small Molecules. [Link]

  • Ho, J., & Coote, M. L. (2019). Improving Performance of the SMD Solvation Model: Bondi Radii Improve Predicted Aqueous Solvation Free Energies of Ions and pKa Values of Thiols. Journal of Chemical Theory and Computation, 15(5), 3105–3114. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Penn State. (2018). Considerations for DFT Frequency Calculations. [Link]

  • Bachrach, S. M. (2014). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 79(11), 5483–5486. [Link]

  • Bell, R. P. (1953). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Transactions of the Faraday Society, 49, 1108. [Link]

  • Bjerregaard, T., et al. (2018). Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. Molecules, 23(4), 896. [Link]

  • Boresch, S., et al. (2019). A diverse and chemically relevant solvation model benchmark set with flexible molecules and conformer ensembles. Journal of Chemical Physics, 151(14), 144102. [Link]

  • Christensen, A. S., et al. (2019). Improving solvation energy predictions using the SMD solvation model and semiempirical electronic structure methods. The Journal of Chemical Physics, 150(13), 134113. [Link]

  • Pharmaffiliates. (n.d.). 17704-74-4| Chemical Name : this compound. [Link]

  • Tielker, N., et al. (2013). DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates. Vibrational Spectroscopy, 68, 13-22. [Link]

  • Toth, A. M., et al. (2010). Impact of molecular conformation on barriers to internal methyl rotation: the rotational spectrum of m-methylbenzaldehyde. The Journal of Physical Chemistry A, 114(46), 12285–12291. [Link]

  • Tskhovrebov, A. G., & Cherkasov, A. (2017). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences, 18(12), 2635. [Link]

  • Tureček, F. (2005). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 109(43), 9955–9964. [Link]

Sources

Methodological & Application

Application Note: High-Efficiency C-Terminal Amidation & Conformational Control using H-Aib-NH₂·HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 2-Amino-2-methylpropanamide hydrochloride (H-Aib-NH₂·HCl) in peptide synthesis and peptidomimetic design.[1]

Unlike standard Fmoc-Aib-OH used in Solid Phase Peptide Synthesis (SPPS), this specific salt form is primarily employed in solution-phase fragment condensation or C-terminal modification to introduce a conformationally constrained, metabolically stable amide cap.

Executive Summary & Material Properties

This compound (H-Aib-NH₂·HCl) is the amide derivative of


-aminoisobutyric acid (Aib). It acts as a potent helix inducer  and metabolic stabilizer . Due to the gem-dimethyl effect (two methyl groups on the 

-carbon), it severely restricts conformational flexibility, forcing peptides into

-helical or

-helical structures.

However, this same steric bulk renders the amine group significantly less nucleophilic than standard amino acids (e.g., Alanine), making coupling reactions difficult and prone to failure without optimized protocols.

Chemical Specifications
PropertyDataNote
Formula

Salt form requires neutralization
MW 138.60 g/mol
Solubility High: Water, Methanol, DMSOLow: DCM, Diethyl EtherDissolve in DMF/DMSO for coupling
pKa (Amine) ~9.8Requires sufficient base for activation
Hygroscopicity ModerateStore in desiccator at -20°C

Core Application: Solution-Phase Coupling Protocol

Objective: Couple H-Aib-NH₂·HCl to a protected peptide fragment (P-COOH) to form a C-terminal amide (P-Aib-NH₂).

Critical Mechanistic Insight

The primary failure mode is incomplete coupling due to the steric clash between the incoming activated carboxylate and the gem-dimethyl group of the Aib amine. Standard carbodiimides (DIC/EDC) are often insufficient.

  • Recommendation: Use HATU or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) which generate the highly reactive -OAt ester.

Diagram: Steric Hindrance & Activation Logic

CouplingLogic cluster_0 Reactants Acid Peptide-COOH Intermediate Activated Ester (-OAt species) Acid->Intermediate Activation AmineSalt H-Aib-NH2·HCl (Sterically Hindered) Base DIEA (Base) Neutralizes HCl AmineSalt->Base Deprotonation Base->Intermediate Free Amine Attack Activator HATU/HOAt Generates Active Ester Activator->Intermediate Product Peptide-Aib-NH2 (Helix Stabilized) Intermediate->Product Slow Kinetics (Requires Time/Heat)

Caption: Workflow for overcoming the low nucleophilicity of H-Aib-NH₂ via high-activity -OAt esters.

Step-by-Step Protocol

Reagents:

  • Carboxylic Component (Protected Peptide-COOH): 1.0 equiv

  • H-Aib-NH₂·HCl: 1.2 – 1.5 equiv

  • HATU: 1.1 equiv (or PyAOP)

  • HOAt (Optional additive): 1.1 equiv

  • DIEA (Diisopropylethylamine): 3.0 – 4.0 equiv (Critical: Extra base needed to neutralize HCl salt)

  • Solvent: Anhydrous DMF or NMP (Concentration: 0.1 M)

Procedure:

  • Activation: Dissolve the Peptide-COOH and HATU in anhydrous DMF. Add 1.0 equiv of DIEA. Stir for 2–5 minutes to form the activated ester (color change to yellow/orange is common).

    • Why? Pre-activation minimizes the exposure of the slow-reacting Aib amine to the coupling agent, reducing potential guanidinylation side reactions.

  • Neutralization: In a separate vial, dissolve H-Aib-NH₂·HCl in minimal DMF. Add 2.0–2.5 equiv of DIEA.

    • Check: Ensure the solution is basic (wet pH paper). The amine must be free to react.

  • Coupling: Add the neutralized H-Aib-NH₂ solution to the activated peptide mixture.

  • Reaction: Stir under Nitrogen at room temperature.

    • Duration: Due to sterics, reaction time is 4–16 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 40°C or use microwave irradiation (see Section 4).

  • Monitoring: Monitor via HPLC/UPLC. Look for the mass shift of +84 Da (Aib-NH2 fragment) minus water.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 5% NaHCO₃ (removes unreacted acid/HATU byproducts).

    • Wash with 1M KHSO₄ or 5% Citric Acid (removes excess Aib amine and DIEA).

    • Wash with Brine, dry over MgSO₄, and concentrate.

Structural Biology Application: Helix Induction

Incorporating Aib-NH₂ at the C-terminus is a strategic design choice for stabilizing secondary structures.

The Thorpe-Ingold Effect

The gem-dimethyl group restricts the rotation of the


 and 

torsion angles to a narrow region (

). This forces the peptide backbone into a helical turn.
  • Short Peptides (<7 residues): Promotes

    
    -helix (
    
    
    
    hydrogen bonding).
  • Long Peptides (>8 residues): Nucleates

    
    -helix (
    
    
    
    hydrogen bonding).
Diagram: Conformational Restriction Mechanism

HelixInduction cluster_mechanism Mechanism of Action Unconstrained Standard Peptide Chain (Flexible Rotation) AibInsert Aib-NH2 Insertion (Gem-dimethyl Group) Unconstrained->AibInsert Modification StericClash Steric Restriction (Thorpe-Ingold Effect) AibInsert->StericClash Phi/Psi Locking Helix Stable 3(10) or Alpha Helix (Protease Resistant) StericClash->Helix Entropy Reduction

Caption: The gem-dimethyl group creates a steric lock, reducing entropic cost for helix formation.

Troubleshooting & Optimization

The high steric bulk of Aib often leads to "difficult sequences."

IssueDiagnosisSolution
Low Yield (<30%) Incomplete coupling due to sterics.Switch Reagent: Use COMU or PyAOP instead of HATU.Microwave: 50°C, 25 Watts, 20 mins.
Epimerization Racemization of the preceding amino acid (Cys/His are prone).Use Collidine: Replace DIEA with TMP (2,4,6-trimethylpyridine) or Collidine to reduce basicity while maintaining nucleophilicity.
Precipitation H-Aib-NH₂·HCl is not dissolving.Solvent: Add DMSO (up to 20%) to the DMF mixture. Ensure salt is fully neutralized.
Side Reaction Guanidinylation (Mass +99 Da).Order of Addition: Ensure Pre-activation (Step 1) is complete before adding the amine. Avoid large excess of HATU.

References

  • Toniolo, C., et al. (2001). "Structure and conformation of the Aib residue in peptides and proteins." Biopolymers, 60(6), 396–419. Link

  • Albericio, F., & Chinchilla, R. (2001). "Coupling reagents for the synthesis of sterically hindered peptides."[2] Tetrahedron, 57(30), 6539-6548. Link

  • Wenschuh, H., et al. (1996). "Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC Chemistry." Journal of Organic Chemistry, 60, 405. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[3] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Clayden, J. (2001). "The Thorpe–Ingold effect in organolithium reactions." Chemical Society Reviews, 30, 26-35. Link

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis of C-Terminal Amides using 2-Amino-2-methylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of C-Terminal Amidation and a Novel Approach

A significant number of biologically active peptides, including many peptide hormones and neuropeptides, feature a C-terminal amide. This modification is often crucial for their biological function, enhancing receptor binding affinity, increasing stability against exopeptidases, and improving overall pharmacokinetic profiles. In solid-phase peptide synthesis (SPPS), the generation of these C-terminal amides is typically achieved using specialized resins such as Rink Amide or Sieber Amide.[1][2]

This document outlines a novel, investigational approach utilizing 2-Amino-2-methylpropanamide hydrochloride as a precursor for a custom-functionalized resin to generate C-terminally amidated peptides. The gem-dimethyl substitution on the α-carbon of this reagent introduces significant steric hindrance, which presents both unique challenges and potential advantages in peptide synthesis. This guide provides a theoretical framework and detailed protocols for the preparation of a 2-Amino-2-methylpropanamide-functionalized resin and its subsequent use in Fmoc-based SPPS.

Scientific Rationale: Leveraging Steric Hindrance for Synthetic Advantage

The core concept behind using 2-Amino-2-methylpropanamide lies in creating a robust amide linkage to the solid support. The steric bulk of the gem-dimethyl group is hypothesized to influence the reactivity of the adjacent amide bond, potentially offering unique cleavage characteristics. Furthermore, understanding how to manage the coupling of the first amino acid onto this sterically hindered amine is key to the successful implementation of this methodology. The synthesis of peptides with sterically hindered amino acids is a known challenge in SPPS, often requiring optimized coupling conditions to achieve high yields.[2]

Part 1: Preparation of 2-Amino-2-methylpropanamide Functionalized Resin

The initial step involves the covalent attachment of 2-Amino-2-methylpropanamide to a suitable solid support. A highly acid-labile resin, such as 2-chlorotrityl chloride resin, is recommended to allow for subsequent mild cleavage of the final peptide product, leaving the primary amide intact.

Experimental Workflow: Resin Functionalization

G cluster_0 Resin Preparation Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell Coupling Couple Reagent to Resin Swell->Coupling Reagent 2-Amino-2-methylpropanamide HCl + DIEA Reagent->Coupling Capping Cap Unreacted Sites (MeOH/DIEA) Coupling->Capping Wash Wash and Dry Resin Capping->Wash FinalResin Functionalized Resin Wash->FinalResin

Caption: Workflow for functionalizing 2-chlorotrityl chloride resin.

Protocol 1: Functionalization of 2-Chlorotrityl Chloride Resin
  • Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin (1.0–1.6 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a suitable reaction vessel.

  • Reagent Preparation: In a separate vial, dissolve 3 equivalents of this compound and 7.5 equivalents of N,N-diisopropylethylamine (DIEA) in anhydrous DCM (5 mL).[3] The DIEA serves to both neutralize the hydrochloride salt and act as a base for the coupling reaction.

  • Coupling: Drain the DCM from the swollen resin and add the reagent solution. Agitate the mixture at room temperature for 2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/methanol/DIEA (17:2:1, v/v/v, 10 mL) and agitate for 30 minutes.[1]

  • Washing and Drying: Filter the resin and wash sequentially with DCM (3x), N,N-dimethylformamide (DMF) (3x), methanol (3x), and finally DCM (3x). Dry the functionalized resin under vacuum to a constant weight.

Expert Insight: The use of a trityl-based resin is advantageous due to its steric bulk, which can minimize diketopiperazine formation during the coupling of the second amino acid.[4] The capping step is crucial to prevent the formation of deletion sequences in the subsequent peptide synthesis.

Part 2: Solid-Phase Peptide Synthesis on Functionalized Resin

With the custom resin in hand, standard Fmoc-SPPS protocols can be adapted. The primary challenge will be the coupling of the first Fmoc-protected amino acid onto the sterically hindered secondary amine of the linker.

Table 1: Recommended Coupling Reagents for Sterically Hindered Systems
Coupling ReagentAdditiveKey Advantages
HATUHOAtHigh efficiency, rapid coupling.
HCTU-Generally effective for hindered couplings.
DICOxymaPure®Cost-effective, low racemization potential.
Experimental Workflow: Fmoc-SPPS Cycle

G cluster_1 Fmoc-SPPS Cycle Start Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Fmoc-AA (HATU/DIEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for next AA Wash2->Repeat Chain Elongation Cleavage Final Cleavage Wash2->Cleavage Final Cycle

Caption: Standard Fmoc-SPPS cycle for peptide elongation.

Protocol 2: Fmoc-SPPS on 2-Amino-2-methylpropanamide Resin
  • Resin Swelling: Swell the functionalized resin in DMF (10 mL/g) for 30 minutes.

  • First Amino Acid Coupling (Critical Step):

    • Pre-activate a solution of 4 equivalents of the desired Fmoc-amino acid with 3.95 equivalents of HATU and 8 equivalents of DIEA in DMF.

    • Add the activated amino acid solution to the swollen resin.

    • Allow the coupling to proceed for 1-2 hours. A longer coupling time may be necessary due to steric hindrance.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.

  • Subsequent Couplings: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For non-hindered couplings, standard coupling times (30-60 minutes) are likely sufficient.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 3).

Trustworthiness Check: The Kaiser test (or an alternative ninhydrin-based test) is a self-validating system within the protocol. A negative test result confirms the successful completion of the coupling step before proceeding to the next cycle, ensuring the integrity of the final peptide sequence.

Part 3: Cleavage and Deprotection

The final step is the cleavage of the completed peptide from the solid support and the simultaneous removal of any acid-labile side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide.

Protocol 3: Cleavage of the Peptide Amide from the Resin
  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common and generally effective cocktail is Reagent B :

    • Trifluoroacetic acid (TFA): 88%

    • Phenol: 5%

    • Water: 5%

    • Triisopropylsilane (TIS): 2%

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of starting resin).[5] Allow the reaction to proceed at room temperature with occasional agitation for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.

  • Purification: Centrifuge the ether suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether two more times. After the final wash, dissolve the peptide in a suitable solvent (e.g., a water/acetonitrile mixture) and lyophilize. The lyophilized powder can then be purified by reverse-phase HPLC.

Causality Explained: The strong acid (TFA) cleaves the bond linking the peptide to the resin and also removes side-chain protecting groups.[5] Scavengers like phenol, water, and TIS are essential to trap the highly reactive carbocations generated during this process, which could otherwise lead to unwanted side reactions with nucleophilic amino acid residues such as tryptophan, methionine, or cysteine.[5]

Potential Advantages and Considerations

  • Novelty: This method provides a new route to C-terminal peptide amides, expanding the toolkit available to peptide chemists.

  • Steric Influence: The gem-dimethyl group may offer unique stability or cleavage kinetics compared to standard linkers, which could be advantageous in specific applications, although this requires experimental validation.

  • Challenges: The primary challenge is overcoming the steric hindrance during the coupling of the first amino acid. This may lead to lower loading capacities on the resin and require longer coupling times or more potent coupling reagents.

Conclusion

The use of this compound to create a custom solid support for SPPS represents an innovative, though currently investigational, strategy for the synthesis of C-terminal peptide amides. The protocols outlined above provide a scientifically grounded starting point for researchers interested in exploring this novel methodology. Successful implementation will depend on careful optimization of the initial amino acid coupling and a thorough characterization of the final peptide product.

References

  • Ajayaghosh, A., & Rajasekharan Pillai, V. N. (1996). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Indian Journal of Chemistry - Section B, 35B(9), 389-396.
  • Gokel, G. W., & Ugi, I. K. (1986). Synthesis of N-substituted peptide amides. U.S. Patent No. 4,569,967. Washington, DC: U.S.
  • Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Zhang, L., et al. (2011). A Convenient Approach to Synthesizing Peptide C-terminal N-alkyl Amides. Journal of Peptide Science, 17(5), 346-352.
  • Knapp, D. M. (2018). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 72(11), 784-788.
  • James, I. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Al Musaimi, O., et al. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 11(11), e202200236.
  • Valero, R., et al. (1998). Solid phase synthesis of C-terminal peptide amides: development of a new aminoethyl-polystyrene linker on the Multipin solid support. International Journal of Peptide and Protein Research, 51(6), 445-452.
  • Vagner, J., et al. (1996). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume.
  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(1), 309-312.
  • de la Torre, B. G., & Albericio, F. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Molecules, 27(18), 6061.
  • AAPPTec. (n.d.). Cleavage from Sieber Amide Resin to Produce Protected Peptide Amides. Retrieved from [Link]

  • Peptide Protein & PNA Synthesis & Modification Core. (n.d.). Peptide Cleavage from Resin Protocol. CDN. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in molecular biology (Vol. 1146, pp. 3–27). Humana Press.
  • ResearchGate. (n.d.). Chemical structures of the peptide fragments tested in this study. Retrieved from [Link]

  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted (Aminomethyl)malononitrile. Synform, 2022(10), A155-A159.
  • Barlos, K., & Gatos, D. (1999). Peptide Synthesis via Fragment Condensation.
  • Valero, R., et al. (1998). Solid phase synthesis of C-terminal peptide amides: Development of a new aminoethyl-polystyrene linker on the Multipin (TM) solid support. Request PDF. Retrieved from [Link]

Sources

"2-Amino-2-methylpropanamide hydrochloride" in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Amino-2-methylpropanamide Hydrochloride (H-Aib-NH₂·HCl) in Fragment-Based Drug Discovery

Abstract

This application note details the strategic deployment of This compound (H-Aib-NH₂·HCl) within Fragment-Based Drug Discovery (FBDD). Unlike standard aliphatic amines, this fragment introduces a gem-dimethyl group adjacent to the amine, invoking the Thorpe-Ingold effect to restrict conformational entropy.[1] This guide provides validated protocols for overcoming the inherent steric hindrance of this molecule during synthesis and illustrates its utility in "freezing" bioactive conformations to enhance ligand-target affinity and proteolytic stability.[1]

Chemical Profile & Physicochemical Properties

PropertyData
Chemical Name This compound
Common Abbreviation H-Aib-NH₂·HCl
CAS Number 17704-74-4
Molecular Formula C₄H₁₀N₂O · HCl
Molecular Weight 138.60 g/mol
Solubility High in H₂O, DMSO, Methanol; Low in CH₂Cl₂, Et₂O
pKa (Amine) ~10.2 (Highly basic due to steric bulk)
Key Structural Feature Gem-dimethyl (

-disubstitution)

Scientific Rationale: The Gem-Dimethyl Effect

The utility of H-Aib-NH₂·HCl rests on the Thorpe-Ingold Effect (Gem-Dimethyl Effect). In FBDD, flexible ligands often suffer from a high entropic penalty upon binding to a protein target.[1]

  • Mechanism: The two bulky methyl groups on the

    
    -carbon restrict rotation around the 
    
    
    
    (N-C
    
    
    ) and
    
    
    (C
    
    
    -C) torsion angles.[1]
  • Conformational Lock: This restriction forces the molecule into a limited region of the Ramachandran plot, typically favoring helical structures (

    
    -helix or 
    
    
    
    -helix) or specific turn motifs.[1]
  • Thermodynamic Benefit: By pre-organizing the ligand into a "bioactive" shape before binding, the entropic penalty (

    
    ) is reduced, significantly improving affinity (
    
    
    
    ).[1]
Visualization: Conformational Entropy Reduction

ThorpeIngold cluster_0 Flexible Linker (Gly/Ala) cluster_1 Rigid Linker (Aib) NodeA High Entropy (Random Coil) NodeB Low Binding Affinity (High u0394G penalty) NodeA->NodeB Binding Event NodeC Restricted Entropy (Pre-organized) NodeA->NodeC Gem-Dimethyl Substitution NodeD High Binding Affinity (Low u0394G penalty) NodeC->NodeD Binding Event

Caption: The gem-dimethyl group reduces the entropic cost of binding by pre-organizing the ligand conformation.[1]

Protocol 1: High-Efficiency Coupling of Sterically Hindered Aib

Challenge: The gem-dimethyl groups create significant steric bulk, shielding the nucleophilic amine.[1] Standard coupling reagents (EDC/NHS, HBTU) often result in low yields (<20%) or incomplete reactions.[1] Solution: Use of high-reactivity uronium/phosphonium reagents (HATU/PyAOP) combined with elevated temperature or microwave irradiation.

Materials
  • Fragment: H-Aib-NH₂·HCl (1.2 equivalents)[1]

  • Carboxylic Acid Partner: R-COOH (1.0 equivalent)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine) - Critical: Must neutralize HCl salt.

  • Solvent: Anhydrous DMF or NMP.[1]

Step-by-Step Methodology
  • Activation (Pre-complexation):

    • Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration).

    • Add DIPEA (1.0 eq) and stir at Room Temperature (RT) for 2 minutes . Do not over-activate to avoid racemization of the acid partner.[1]

  • Nucleophile Preparation:

    • In a separate vial, dissolve H-Aib-NH₂·HCl (1.2 eq) in minimal DMF.

    • Add DIPEA (2.5 eq).[1] Note: 1.0 eq is consumed to neutralize the HCl salt; 1.5 eq acts as the base for the reaction.[1]

  • Coupling Reaction:

    • Add the Nucleophile solution to the Activated Acid solution.[1]

    • Crucial Step: Heat the reaction to 50°C for 4–6 hours OR use a microwave reactor (50°C, 20 watts) for 30 minutes. The steric barrier requires thermal energy to overcome.[1]

  • Monitoring:

    • Monitor via LC-MS. Look for the product mass [M+H]⁺.

    • Troubleshooting: If conversion is <50% after 4 hours, add HOAt (0.5 eq) as a catalyst to accelerate the active ester formation.[1]

  • Workup:

    • Dilute with Ethyl Acetate.[1] Wash with 5% LiCl (aq) (removes DMF), followed by 1M HCl (removes unreacted amine), sat.[1] NaHCO₃, and Brine.[1]

Protocol 2: Metabolic Stability Assay (Proteolytic Resistance)

Aib residues are non-proteinogenic.[1][2] Proteases (trypsin, chymotrypsin, pepsin) cannot easily cleave peptide bonds adjacent to the quaternary carbon of Aib.[1]

Experimental Setup
  • Substrate: Synthesize a control peptide (e.g., Phe-Ala-Phe) and the test analog (Phe-Aib-Phe).

  • Enzyme Mix: Prepare a solution of Pronase E or Rat Liver Microsomes (RLM) in PBS (pH 7.4).

  • Incubation:

    • Add compound (10 µM final) to the enzyme mix.[1]

    • Incubate at 37°C.

  • Sampling:

    • Aliquot at T=0, 15, 30, 60, 120 min.[1]

    • Quench immediately with ice-cold Acetonitrile containing Internal Standard.

  • Analysis:

    • Quantify remaining parent compound via LC-MS/MS.

    • Expectation: The Aib-containing analog should show >90% remaining at T=120 min, whereas the Ala-analog typically degrades to <10%.[1]

Application Workflow: Fragment Growing

This diagram illustrates the decision logic for introducing H-Aib-NH₂·HCl during lead optimization.

FragmentOptimization Start Fragment Hit Identified (Low Affinity, High LE) Decision Is the conformation too flexible? Start->Decision PathA Standard Linker (Gly/Ala) Decision->PathA No PathB Gem-Dimethyl Linker (H-Aib-NH2) Decision->PathB Yes ResultA High Entropy Penalty Metabolic Liability PathA->ResultA ResultB Conformational Lock Proteolytic Stability PathB->ResultB

Caption: Decision tree for implementing Aib fragments to solve conformational or metabolic stability issues.

References

  • The Thorpe-Ingold Effect in Medicinal Chemistry: Talele, T. T. (2017).[1][3][4] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.[1] [Link][1][4]

  • Aib in Peptidomimetics (Helicity Induction): Toniolo, C., et al. (2001).[1] Control of peptide conformation by the alpha,alpha-disubstituted amino acid residue Aib.[1] Biopolymers.[1][5] [Link]

  • Sterically Hindered Coupling Protocols: Albericio, F., et al. (2001).[1] Use of HATU and HOAt for the synthesis of difficult peptides.[1] Organic Process Research & Development.[1] [Link]

  • Chemical Data & Solubility: PubChem Compound Summary for CID 6119 (2-Aminoisobutyric acid). [Link]

Sources

High-Efficiency Synthesis of Gem-Dimethyl Substituted Heterocycles via 2-Amino-2-methylpropanamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Rationale

The Thorpe-Ingold Effect in Heterocycle Construction

The synthesis of constrained heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 2-Amino-2-methylpropanamide hydrochloride (H-Aib-NH₂·HCl) is not merely a building block; it is a kinetic enabler. The presence of the gem-dimethyl group at the


-carbon exerts the Thorpe-Ingold effect  (or gem-dimethyl effect).

Mechanistically, the bulky methyl groups restrict the bond rotation of the acyclic precursor, compressing the internal bond angle (


) between the nucleophilic amine and the electrophilic amide carbonyl. This pre-organization reduces the entropic penalty of cyclization, accelerating ring closure rates by factors of 

to

compared to their non-substituted glycine analogs.
Strategic Utility

This protocol leverages H-Aib-NH₂·HCl to access 4,4-dimethyl-2-imidazolin-5-ones . These scaffolds are structural isosteres of oxazolones and key pharmacophores in:

  • Peptidomimetics: Mimicking the

    
    -turn secondary structure of proteins.
    
  • Bio-imaging: Serving as the structural core of the Green Fluorescent Protein (GFP) chromophore.

  • Drug Discovery: Acting as rigid cores for glucokinase activators and androgen receptor antagonists.

Part 2: Visual Synthesis Workflow

The following diagram illustrates the divergent synthetic pathways accessible from 2-Amino-2-methylpropanamide HCl, highlighting the specific conditions for Imidazolinone and Hydantoin formation.

G Start 2-Amino-2-methylpropanamide HCl (H-Aib-NH2) Inter1 N-Acyl Intermediate (Schotten-Baumann) Start->Inter1 PhCOCl, NaOH (Acylation) Prod2 5,5-Dimethylhydantoin Start->Prod2 Triphosgene or CDI Base, THF Prod3 Tetrahydropyrimidinones Start->Prod3 1,3-Dicarbonyls Condensation Prod1 4,4-Dimethyl-2-phenyl- 2-imidazolin-5-one Inter1->Prod1 Ac2O or AcOH/HCl (Cyclodehydration)

Figure 1: Divergent synthesis pathways from H-Aib-NH₂·HCl. The solid path indicates the primary protocol detailed below.

Part 3: Detailed Experimental Protocol

Protocol A: Synthesis of 2-Phenyl-4,4-dimethyl-2-imidazolin-5-one

This two-step protocol is optimized for yield and purity, avoiding the common issue of incomplete cyclization.

Step 1: N-Benzoylation (Schotten-Baumann Conditions)

This step neutralizes the hydrochloride salt and installs the aryl group.

  • Reagents:

    • 2-Amino-2-methylpropanamide HCl (10 mmol, 1.38 g)

    • Benzoyl Chloride (11 mmol, 1.28 mL)

    • Sodium Hydroxide (10% aqueous solution, 25 mL)

    • Dichloromethane (DCM) or Diethyl Ether (30 mL)

  • Procedure:

    • Salt Neutralization: Dissolve H-Aib-NH₂·HCl in 10 mL of water. Cool to 0°C in an ice bath.

    • Biphasic Setup: Add the DCM (or ether) to the aqueous phase.

    • Acylation: Simultaneously add the Benzoyl Chloride and NaOH solution dropwise over 20 minutes, maintaining the temperature below 5°C. Crucial: The pH must remain alkaline (pH > 9) to scavenge the HCl generated.

    • Reaction: Stir vigorously at room temperature for 2 hours. A white precipitate (the N-benzoyl acyclic intermediate) often forms at the interface.

    • Work-up: Filter the precipitate. If no precipitate forms, separate the organic layer, wash with brine, dry over MgSO₄, and evaporate.

    • Yield Check: Expect >85% yield of N-benzoyl-2-amino-2-methylpropanamide.

Step 2: Cyclodehydration to Imidazolinone

The gem-dimethyl effect drives this cyclization, but thermal energy is required to eliminate water.

  • Reagents:

    • N-Benzoyl intermediate (from Step 1)[1]

    • Acetic Anhydride (5 mL per gram of substrate)

    • Sodium Acetate (anhydrous, 0.5 eq) - Optional catalyst

  • Procedure:

    • Setup: Place the N-benzoyl amide in a round-bottom flask equipped with a reflux condenser.

    • Solvation: Add Acetic Anhydride.

    • Cyclization: Heat the mixture to reflux (approx. 140°C) for 1–2 hours. The suspension will clear as the product forms.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The product is typically less polar than the intermediate.

    • Isolation: Cool the mixture. Pour slowly into ice-cold water (50 mL) to hydrolyze excess acetic anhydride. Stir for 30 minutes.

    • Purification: The product, 2-phenyl-4,4-dimethyl-2-imidazolin-5-one , will precipitate as a solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.

Protocol B: One-Pot Synthesis of 5,5-Dimethylhydantoin (Alternative)

For researchers targeting the hydantoin scaffold instead of the imidazolinone.

  • Dissolution: Dissolve H-Aib-NH₂·HCl (10 mmol) in dry THF (20 mL) with Triethylamine (22 mmol).

  • Carbonylation: Cool to 0°C. Add Carbonyldiimidazole (CDI) (11 mmol) portion-wise.

  • Cyclization: Reflux for 4 hours.

  • Work-up: Evaporate solvent, redissolve in EtOAc, wash with 1M HCl (to remove imidazole and unreacted amine), then brine. Evaporate to yield the hydantoin.

Part 4: Data Summary & Troubleshooting

Physicochemical Properties of Key Compounds[2][3][4][5]
CompoundMolecular WeightMelting Point (°C)SolubilityKey IR Signal (cm⁻¹)
H-Aib-NH₂·HCl 138.60>250 (dec)Water, Methanol1680 (Amide I)
N-Benzoyl-Aib-NH₂ 206.24204–206DMSO, Hot EtOH1650 (Amide), 3300 (NH)
Imidazolinone Product 188.23138–140CHCl₃, EtOAc1720 (C=O ring), 1600 (C=N)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 pH dropped below 9 during addition.Ensure NaOH is added concurrently with Benzoyl Chloride. Use a pH meter or indicator paper.
Product is Oily (Step 2) Residual Acetic Anhydride.Perform the ice-water quench vigorously. If oil persists, extract with DCM and wash with sat. NaHCO₃.
Incomplete Cyclization Insufficient heat/time.The gem-dimethyl group aids cyclization, but steric bulk can hinder the approach of the carbonyl. Ensure full reflux (140°C) is maintained.
Hygroscopic Starting Material H-Aib-NH₂·HCl absorbs moisture.Dry the salt in a vacuum desiccator over P₂O₅ before use to ensure accurate stoichiometry.

Part 5: References

  • Organic Chemistry Portal. (2017). Synthesis of Hydantoins. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health (NIH). (2006). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure. Retrieved January 30, 2026, from [Link]

Sources

Technical Application Note: High-Quality Single Crystal Growth of 2-Amino-2-methylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

This application note details the optimized protocols for the crystallization of 2-Amino-2-methylpropanamide hydrochloride (Aib-amide HCl), a critical structural fragment used in peptidomimetic drug design. As an


-disubstituted amino acid derivative, the Aib residue is a known helix inducer in peptide backbones. Obtaining high-resolution X-ray diffraction data for its hydrochloride salt is essential for mapping hydrogen bonding networks and determining the precise stereochemical constraints imposed by the gem-dimethyl group.

The crystallization of small, ionic organic salts presents unique challenges, primarily due to their high solubility in polar solvents and tendency to form microcrystalline powders rather than single diffraction-quality prisms. This guide synthesizes thermodynamic solubility principles with practical vapor diffusion techniques to overcome these barriers.

Physicochemical Profile & Solubility Analysis

Before initiating crystallization, the solubility profile must be mapped to identify "Good" (solubilizing) and "Bad" (precipitating) solvents.

Compound: this compound (


)
Nature:  Ionic Salt, Polar, Hygroscopic potential.
Table 1: Solubility Screening Matrix (25°C)
Solvent ClassSpecific SolventSolubility StatusRole in Protocol
Protic Polar Deionized Water (

)
Very HighPrimary Solvent (Evaporation)
Protic Polar Methanol (MeOH)HighPrimary Solvent (Diffusion)
Protic Polar Ethanol (EtOH)ModerateCo-solvent
Aprotic Polar Acetonitrile (MeCN)LowCounter-solvent (Layering)
Aprotic Polar AcetoneVery LowCounter-solvent
Non-Polar Diethyl EtherInsolublePrecipitant (Vapor Diffusion)
Non-Polar HexaneInsolublePrecipitant (Wash)

Analytic Insight: The high solubility in methanol combined with insolubility in ether suggests Vapor Diffusion is the superior method over simple evaporation, which may yield solvates or oils due to the compound's hygroscopic nature.

Experimental Protocols

Method A: Vapor Diffusion (Sitting Drop) – Recommended

This method provides the most control over supersaturation kinetics, essential for growing single crystals suitable for X-ray analysis (


 mm).

Materials:

  • Hampton Research Cryschem™ Plate (or equivalent sitting drop plate).

  • Crystal Clear Sealing Tape.

  • Solvent A: Methanol (HPLC Grade).

  • Solvent B: Diethyl Ether (Anhydrous).

Protocol:

  • Solution Preparation: Dissolve 20 mg of Aib-amide HCl in 0.5 mL of Methanol. Ensure the solution is clear; filter through a 0.22

    
    m PTFE syringe filter to remove dust nucleation sites.
    
  • Reservoir Setup: Pipette 500

    
    L of Diethyl Ether into the reservoir well.
    
  • Drop Setup: Pipette 2

    
    L of the Aib-amide/MeOH solution into the central post (sitting drop well).
    
  • Sealing: Immediately seal the plate with optical tape to prevent ether evaporation.

  • Incubation: Store at 4°C. The lower temperature reduces kinetic energy, promoting ordered lattice formation over amorphous precipitation.

  • Observation: Inspect under polarized light after 24-48 hours. Look for birefringence (indicating crystallinity) vs. dark spots (amorphous).

Method B: Liquid-Liquid Diffusion (Layering)

Best for larger quantities or if the vapor diffusion method yields crystals that are too small.

Protocol:

  • Place 50 mg of Aib-amide HCl in a narrow NMR tube or crystallization vial.

  • Dissolve in a minimum amount of Methanol (~0.3 mL).

  • Critical Step: Carefully layer 0.6 mL of Acetonitrile on top of the methanol solution. Use a syringe and run the liquid down the side of the vial to prevent immediate mixing.

  • Cap tightly and leave undisturbed at room temperature. The interface will slowly blur as diffusion occurs, creating a gradient of supersaturation.

Crystallography Workflow & Logic

The following diagram illustrates the decision-making process from powder to solved structure.

CrystallizationWorkflow Start Raw Aib-Amide HCl Powder Solubility Solubility Screen (Table 1) Start->Solubility MethodSelect Select Method Solubility->MethodSelect VaporDiff Vapor Diffusion (MeOH / Et2O) MethodSelect->VaporDiff High Solubility SlowEvap Slow Evaporation (EtOH / Water) MethodSelect->SlowEvap Stable Solvate Inspect Microscopic Inspection (Polarized Light) VaporDiff->Inspect SlowEvap->Inspect Check Crystals Found? Inspect->Check Mount Mount on Loop (Paratone-N Oil) Check->Mount Yes (Prisms) Optimize Optimize Conditions (Change Conc. or Temp) Check->Optimize No / Powder Diffraction X-Ray Diffraction (Cryostream 100K) Mount->Diffraction Optimize->MethodSelect

Figure 1: Decision logic for crystallizing ionic amino acid derivatives.

Data Collection & Troubleshooting

Mounting Strategy

Amino acid salts often contain solvent channels. Dehydration can destroy crystal quality.

  • Cryoprotection: Do not let the crystal dry. Transfer directly from the mother liquor into a drop of perfluoropolyether oil (e.g., Fomblin® Y) or Paratone-N.

  • Cooling: Flash cool in a liquid nitrogen stream (100 K) immediately upon mounting to prevent lattice damage and reduce thermal motion (B-factors).

Common Issues & Solutions
  • Twinning: If diffraction spots are split or lattice parameters seem unusually large (indicating a supercell), the crystal may be twinned.

    • Fix: Try a slower diffusion rate (Method B) or change the counter-solvent to Isopropanol.

  • Oiling Out: Phase separation appears before crystallization.

    • Fix: The supersaturation is too high. Reduce the initial concentration of Aib-amide HCl by 50%.

  • Hygroscopicity: Crystals turn into droplets upon exposure to air.

    • Fix: This confirms the need for oil immersion mounting. Perform all manipulations under a microscope rapidly.

References

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience. (The foundational text for small molecule crystallography logic).
  • Gorbunova, Y. E., et al. (2014). "Crystal structure of L-valine hydrochloride." Journal of Structural Chemistry, 55, 1134–1137. Link (Analogous structure demonstrating packing of amino acid hydrochlorides).

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from .

  • Cambridge Crystallographic Data Centre (CCDC). (2023). CSD-Core: The world’s repository of small molecule crystal structures. Link. (Essential for checking unit cell parameters against known Aib derivatives).

Application Note: High-Efficiency Coupling of 2-Amino-2-methylpropanamide Hydrochloride (H-Aib-NH2·HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1]

2-Amino-2-methylpropanamide hydrochloride (H-Aib-NH2·HCl) is the amide derivative of


-aminoisobutyric acid (Aib). It is frequently employed in peptide synthesis to introduce rigid helical turns (3

-helix or

-helix promotion) or to cap the C-terminus of peptidomimetics, enhancing metabolic stability against proteolysis.

The Challenge: Steric Occlusion The primary barrier to coupling H-Aib-NH2 is the gem-dimethyl effect . The two methyl groups on the


-carbon create a dense steric environment that significantly retards nucleophilic attack. Standard coupling protocols (e.g., EDC/NHS or HBTU) often result in low yields or incomplete reactions due to this kinetic barrier.

The Solution: High-Power Activation Successful coupling requires a "Push-Pull" strategy:

  • Push: Use of high-efficiency coupling reagents (HATU/HOAt) that generate a highly reactive active ester (7-azabenzotriazole ester).

  • Pull: Optimization of the base (DIPEA) stoichiometry to ensure the amine is fully desalted (free-based) without triggering racemization of the electrophilic partner (the incoming carboxylic acid).

Pre-Coupling Considerations

Reagent Selection Matrix
ComponentRecommended ReagentRationale
Activator HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)The 7-aza nitrogen forms an internal hydrogen bond, accelerating the reaction rate compared to HBTU/TBTU.
Additive HOAt (1-Hydroxy-7-azabenzotriazole)Suppresses racemization of the chiral carboxylic acid partner and catalyzes the acylation.[1]
Base DIPEA (N,N-Diisopropylethylamine)Non-nucleophilic base; essential for neutralizing the HCl salt of the starting material.
Solvent DMF (Anhydrous) or NMP Polar aprotic solvents are required to solvate the ionic intermediates and the salt.
Handling the Hydrochloride Salt

H-Aib-NH2 is supplied as an HCl salt to ensure stability.

  • Critical Rule: You must add at least 1.0 equivalent of base specifically to neutralize the HCl.

  • Total Base Calculation: 1.0 eq (for HCl) + 1.0-2.0 eq (for activation) = 2.0-3.0 eq Total DIPEA .

Experimental Protocol: Solution Phase Coupling

This protocol describes the coupling of an N-protected amino acid (e.g., Fmoc-Phe-OH) to H-Aib-NH2·HCl.

Materials
  • Carboxylic Acid Partner (R-COOH): 1.0 mmol

  • H-Aib-NH2·HCl: 1.1 mmol (1.1 equivalents)

  • HATU: 1.1 mmol (1.1 equivalents)

  • HOAt (Optional but recommended for difficult sequences): 1.1 mmol

  • DIPEA: 3.0 mmol (3.0 equivalents)

  • DMF (Anhydrous): 5–10 mL

Step-by-Step Methodology

Step 1: Pre-Activation of the Carboxylic Acid

  • Dissolve the Carboxylic Acid (R-COOH) and HATU in anhydrous DMF in a round-bottom flask.

  • Add 1.0 eq of DIPEA (1.0 mmol).

  • Stir at room temperature for 2–5 minutes .

    • Why? This generates the O-At active ester (highly reactive).[2] Do not wait longer than 5 minutes to avoid potential racemization or side reactions (guanidinylation).

Step 2: Preparation of the Amine Nucleophile

  • In a separate vial, dissolve/suspend H-Aib-NH2·HCl in a minimal amount of DMF.

  • Add 2.0 eq of DIPEA (2.0 mmol).

  • Vortex or sonicate briefly. The solution may remain slightly cloudy (salts), but the free amine is now available.

Step 3: Coupling Reaction

  • Add the Amine/Base mixture (Step 2) dropwise to the Activated Acid solution (Step 1).

  • Flush the reaction vessel with Nitrogen or Argon.

  • Stir at room temperature.

    • Standard Time: 2–4 hours.

    • Difficult Sequences: 12–16 hours (Overnight).

Step 4: Monitoring (Self-Validating System)

  • TLC/HPLC: Check for the disappearance of the R-COOH peak.

  • pH Check: Spot a damp pH strip with the reaction mixture. It should read basic (pH 8–9). If neutral/acidic, add 0.5 eq DIPEA.

Step 5: Workup

  • Dilute reaction with Ethyl Acetate (EtOAc).

  • Wash sequentially with:

    • 5% Citric Acid or 1N HCl (removes unreacted amine and DIPEA).

    • Saturated NaHCO₃ (removes unreacted acid and HOAt).

    • Brine.

  • Dry over MgSO₄, filter, and concentrate.

Visualization: Reaction Logic & Steric Management

The following diagram illustrates the kinetic pathway, highlighting where the steric bulk of Aib interferes and how HATU overcomes it.

AibCoupling cluster_activation Phase 1: Activation cluster_amine Phase 2: Nucleophile Prep Acid Carboxylic Acid (R-COOH) ActiveEster O-At Active Ester (Highly Reactive) Acid->ActiveEster + HATU + DIPEA HATU HATU Reagent StericBlock STERIC HINDRANCE (Gem-dimethyl Barrier) ActiveEster->StericBlock Salt H-Aib-NH2 · HCl (Inactive) FreeBase Free Amine (H-Aib-NH2) Salt->FreeBase + DIPEA (Neutralization) Base DIPEA (Base) FreeBase->StericBlock Product Coupled Product (R-CO-Aib-NH2) StericBlock->Product Overcome by HOAt Leaving Group Effect

Figure 1: Mechanistic workflow for coupling H-Aib-NH2. The high reactivity of the O-At ester is required to penetrate the steric shield (gem-dimethyl group) of the Aib amine.

Troubleshooting & Optimization

If the standard protocol yields <50% conversion:

IssueOptimization Strategy
Incomplete Coupling Microwave Assistance: Heat the reaction to 50°C for 30 mins (max 60°C to prevent degradation).
Incomplete Coupling Re-coupling: Filter/isolate (if SPPS) or add fresh HATU/DIPEA (0.5 eq) after 4 hours.
Racemization Switch Additive: Use Sym-collidine instead of DIPEA. Collidine is a weaker base that minimizes proton abstraction from the chiral center of the carboxylic acid.
Precipitation Solvent Change: Add 10-20% DMSO to the DMF to improve solubility of the peptide salts.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][3] An efficient peptide coupling additive. Journal of the American Chemical Society.[4] Link

    • Grounding: Establishes HOAt/HATU as the superior reagent for hindered amines.[1]

  • Albericio, F., & Boman, J. M. (1999). Coupling Reagents and Methods. In Solid-Phase Synthesis: A Practical Guide. CRC Press. Grounding: Definitive guide on solvent and base selection for peptide synthesis.
  • Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc chemistry. Journal of Peptide Science. Link

    • Grounding: Specifically addresses the synthesis of Aib-rich peptides (Peptaibols).[5]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

    • Grounding: Comprehensive review detailing the mechanism of H

Sources

Application Note: Scalable Synthesis of 2-Amino-2-methylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the large-scale synthesis of 2-Amino-2-methylpropanamide hydrochloride (H-Aib-NH₂·HCl), a critical building block in peptidomimetic drug design. Unlike standard amino acids, the


-disubstituted structure of 2-aminoisobutyric acid (Aib) introduces significant steric hindrance, rendering standard amidation protocols inefficient.

This protocol outlines a Two-Step Ester-Ammonolysis Route optimized for multi-gram to kilogram scale-up. It prioritizes safety (avoiding the handling of free cyanide associated with Strecker synthesis) and operational simplicity (avoiding expensive coupling reagents like HATU/BOP).

Target Compound Data:

  • IUPAC Name: this compound

  • Synonyms: H-Aib-NH₂·HCl,

    
    -Methylalaninamide hydrochloride
    
  • CAS (Free Base): 16575-78-7

  • Molecular Weight: 138.60 g/mol (HCl salt)

Strategic Route Analysis

For large-scale production, we reject direct coupling methods (e.g., DCC/NHS) due to cost and atom economy issues. Instead, we utilize a "Activation via Esterification" strategy.

Selected Pathway: Methyl Ester Ammonolysis
  • Activation: Conversion of Aib-OH to its methyl ester (Aib-OMe) using thionyl chloride. This overcomes the poor nucleophilicity of the carboxylic acid.

  • Ammonolysis: Nucleophilic attack by ammonia. Note: Due to the gem-dimethyl effect (steric bulk), this step requires thermodynamic forcing (high concentration/pressure) compared to standard amino acids like Alanine.

SynthesisRoute cluster_conditions Key Process Parameters Start 2-Aminoisobutyric Acid (Aib-OH) Inter Methyl 2-aminoisobutyrate HCl (H-Aib-OMe·HCl) Start->Inter MeOH, SOCl2 Reflux, 4h (Acid Catalyzed Esterification) Product 2-Amino-2-methylpropanamide HCl (H-Aib-NH2·HCl) Inter->Product Sat. NH3 in MeOH Pressure Vessel, 48h (Ammonolysis) P1 Critical: Control Exotherm during SOCl2 addition P2 Critical: High [NH3] required to overcome sterics

Figure 1: Synthetic pathway highlighting the two-stage activation and amidation process.

Experimental Protocols

Step 1: Synthesis of Methyl 2-aminoisobutyrate Hydrochloride

This step activates the carboxylic acid. Thionyl chloride (


) generates anhydrous HCl in situ and acts as a dehydrating agent, driving the equilibrium toward the ester.

Reagents:

  • 2-Aminoisobutyric acid (Aib-OH): 100.0 g (0.97 mol)

  • Methanol (Anhydrous): 1000 mL

  • Thionyl Chloride (

    
    ): 150 mL (2.06 mol)
    

Procedure:

  • Setup: Equip a 3-L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser (vented to a caustic scrubber for HCl/

    
     gas), and a pressure-equalizing addition funnel.
    
  • Solvation: Charge the flask with Methanol and cool to 0°C using an ice/salt bath.

  • Activation (Exothermic): Add Thionyl Chloride dropwise over 60 minutes.

    • Critical Control Point: Maintain internal temperature <10°C. Rapid addition will cause violent boiling and loss of reagent.

  • Addition: Add solid Aib-OH in portions to the cold solution.

  • Reaction: Remove the ice bath. Heat the mixture to reflux (approx. 65°C) and stir for 4–6 hours.

    • Validation: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Ninhydrin stain will show a shift in

      
       (Ester 
      
      
      
      > Acid
      
      
      ).
  • Workup: Concentrate the mixture under reduced pressure (Rotary Evaporator, 40°C) to remove solvent and excess

    
    .
    
  • Isolation: The residue is typically a white solid. Triturate with diethyl ether (500 mL) to remove non-polar impurities. Filter and dry under vacuum.

    • Expected Yield: 140–145 g (95–98%)

    • Appearance: White crystalline solid.[1]

Step 2: Ammonolysis to 2-Amino-2-methylpropanamide HCl

The steric bulk of the gem-dimethyl group hinders the attack of ammonia on the carbonyl carbon. Standard open-air stirring is often insufficient; a pressure vessel is recommended for complete conversion.

Reagents:

  • Methyl 2-aminoisobutyrate HCl (from Step 1): 100.0 g (0.65 mol)

  • Ammonia in Methanol (7N or Saturated): 800 mL

Procedure:

  • Setup: Use a stainless steel or heavy-walled glass pressure vessel (Autoclave) rated for at least 5 bar.

  • Loading: Dissolve the ester intermediate in the methanolic ammonia solution. Seal the vessel.

  • Reaction: Stir at Room Temperature (20–25°C) for 48–72 hours.

    • Optimization Note: If faster throughput is needed, heat to 50°C, but ensure vessel pressure rating is adequate (ammonia pressure increases significantly).

  • Depressurization: Cool the vessel to 0°C to reduce internal pressure. Carefully vent the excess ammonia into a fume hood or scrubber.

  • Concentration: Transfer contents to a round-bottom flask and concentrate to dryness under reduced pressure.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimum amount of hot Ethanol (approx. 60°C).

    • Slowly add Diethyl Ether or Ethyl Acetate until turbidity is observed.

    • Cool slowly to 4°C overnight to crystallize.

  • Filtration: Collect the white crystals, wash with cold ether, and dry in a vacuum oven at 40°C.

Data Summary & Specifications

The following data provides benchmarks for quality control during scale-up.

ParameterSpecificationMethod/Notes
Appearance White Crystalline PowderVisual Inspection
Yield (Step 1) 95% - 98%Gravimetric
Yield (Step 2) 80% - 85%Gravimetric
Overall Yield ~75% - 80%Calculated from Aib-OH
Purity > 98.0%HPLC (C18, 0.1% TFA/Water/ACN)
Identity Conforms to Structure¹H-NMR (D₂O)
Melting Point > 250°C (Decomposes)Capillary Method
Analytical Validation (¹H-NMR in D₂O)
  • 
     1.62 ppm (s, 6H):  Gem-dimethyl group (Characteristic singlet).
    
  • Absence of

    
     3.75 ppm:  Confirms loss of Methyl Ester (-OCH₃) group.
    
  • Exchangeable Protons: Amide and amine protons will exchange with D₂O and may not be visible.

Process Logic & Troubleshooting

The following decision logic helps operators troubleshoot common issues during the difficult ammonolysis step.

Troubleshooting Check Check TLC/HPLC (Step 2: Ammonolysis) Decision Is Ester Remaining? Check->Decision Complete Proceed to Workup Decision->Complete No (<2%) Incomplete Reaction Incomplete Decision->Incomplete Yes (>5%) Action1 Re-saturate with NH3 gas (Concentration too low) Incomplete->Action1 Pressure dropped? Action2 Increase Time (+24h) or Temperature (+10°C) Incomplete->Action2 Pressure stable? Action1->Check Action2->Check

Figure 2: Troubleshooting logic for monitoring the conversion of the sterically hindered ester.

Safety & Handling (E-E-A-T)

  • Thionyl Chloride (

    
    ):  Highly corrosive and reacts violently with water to release HCl and 
    
    
    
    gases. All operations must be performed under a fume hood with appropriate scrubbing.
  • Ammonia (

    
    ):  Toxic gas. In a pressure vessel, it presents an explosion hazard if heated beyond the vessel's rating. Always inspect autoclave seals before use.
    
  • Product Handling: The hydrochloride salt is hygroscopic. Store in a desiccator.

References

  • Wenschuh, H., et al. (1995). "Stepwise automated solid phase synthesis of naturally occurring peptaibols using FMOC amino acid fluorides." The Journal of Organic Chemistry, 60(2), 405-410.

  • Valle, G., et al. (1989). "Peptide synthesis with

    
    -disubstituted amino acids: The efficient coupling of 2-aminoisobutyric acid." Canadian Journal of Chemistry, 67, 148-156. 
    
  • ChemicalBook. (2023). "Product Properties: Methyl 2-amino-2-methylpropionate hydrochloride."[1]

  • BenchChem. (2025).[2] "Application Notes and Protocols for the Large-Scale Synthesis of Amino Acid Esters."

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Amino-2-methylpropanamide HCl (H-Aib-NH2·HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Gem-Dimethyl" Paradox

Welcome to the technical guide for 2-Amino-2-methylpropanamide hydrochloride (also known as H-Aib-NH2·HCl). This compound is the amide derivative of


-aminoisobutyric acid (Aib).

The Core Challenge: The defining feature of this molecule is the gem-dimethyl effect (two methyl groups on the


-carbon).
  • The Benefit: It rigidly stabilizes peptide secondary structures (promoting

    
    -helices) and confers exceptional metabolic stability against enzymatic hydrolysis.
    
  • The Drawback: It creates a massive steric shield. Most "side reactions" reported by users are actually coupling failures or induced side reactions on partner molecules, rather than degradation of the Aib unit itself.

This guide addresses the specific chemical behaviors, impurity profiles, and troubleshooting workflows for this unique building block.

Module 1: Coupling Failures & Induced Side Reactions

The most frequent support tickets regarding H-Aib-NH2·HCl involve low yields during peptide synthesis. Because Aib is sterically congested, it is a poor nucleophile.

Critical Issue: "Induced" Racemization

The Myth: "My Aib residue racemized." The Reality: Aib is achiral (symmetric). It cannot racemize. The Problem: Because Aib reacts slowly, the incoming activated amino acid (the electrophile) sits in the reaction mixture longer. This prolonged exposure promotes base-catalyzed racemization of the incoming amino acid (via oxazolone formation) before it can couple to the Aib amine.

Troubleshooting Guide: Coupling Protocols
SymptomRoot CauseCorrective Action
Low Yield / Deletion Sequences Steric hindrance blocks nucleophilic attack by the Aib amine.Switch Reagents: Use HATU/HOAt or COMU. Carbodiimides (DIC/EDC) are often too weak.Heat: Microwave irradiation (75°C) significantly improves conversion.
Racemization of Previous AA Slow coupling kinetics allow the activated partner to racemize.Use Sym-Collidine: Replace DIPEA/NMM with TMP or Sym-Collidine (weaker bases reduce proton abstraction).Pre-activation: Minimize time between activation and addition.
N-Acylurea Formation Carbodiimide reacts with itself because the amine is too slow to intercept the O-acylisourea.Add HOAt/Oxyma: These additives form a more stable active ester, preventing N-acylurea rearrangement.
Visualization: The Steric Barrier & Activation Pathways

Aib_Coupling_Dynamics Aib H-Aib-NH2 (Nucleophile) [Sterically Hindered] Coupling Coupling Reaction (Peptide Bond Formation) Aib->Coupling Slow Attack AA_Act Activated Amino Acid (Electrophile) AA_Act->Coupling Intended Path SideRxn1 Side Rxn: Oxazolone Formation (Racemization of Partner) AA_Act->SideRxn1 Prolonged Exposure (Base) SideRxn2 Side Rxn: N-Acylurea (If using Carbodiimides) AA_Act->SideRxn2 Slow Nucleophile Interception Product Desired Peptide (Xaa-Aib-NH2) Coupling->Product

Figure 1: Kinetic competition during Aib coupling. The slow nucleophilic attack of Aib allows competing pathways (racemization of the partner or reagent byproducts) to dominate.

Module 2: Stability, Hydrolysis & Byproducts

Unlike standard amides, H-Aib-NH2 is exceptionally resistant to hydrolysis. This is critical for researchers attempting to convert the amide back to the acid or analyzing degradation.

FAQ: Hydrolysis & Degradation

Q: Can I hydrolyze the amide group to the free acid (Aib-OH) using standard 6N HCl?

  • Technical Insight: Not easily. The gem-dimethyl effect prevents the formation of the tetrahedral intermediate required for hydrolysis.

  • Consequence: Standard protein hydrolysis protocols (6N HCl, 110°C, 24h) may yield incomplete hydrolysis, leading to quantification errors in amino acid analysis (AAA).

  • Protocol: You must use "sledgehammer" conditions: 6N HCl at 150°C for 48-72 hours in a sealed tube, or use enzymatic digestion (Pronase) which may also struggle.

Q: I see a peak at [M-17] or [M-18] in my LC-MS. Is this a byproduct?

  • Diagnosis: This is likely Diketopiperazine (DKP) formation , particularly if Aib is part of a dipeptide ester or amide (e.g., H-Aib-Pro-OMe).

  • Mechanism: The free amine of the N-terminal residue attacks the carbonyl of the second residue, cycling off to form a 6-membered ring.

  • Risk Factor: While Aib is bulky, it promotes turns (Thorpe-Ingold effect) that can actually favor the conformation required for cyclization in specific sequences (e.g., Aib-Pro).

Chemical Compatibility Matrix
Reagent ClassCompatibilityPotential Side Reaction
Strong Acids (HCl/TFA) High Stable. Used for deprotection.
Strong Bases (NaOH) Moderate Stable at RT. Hydrolysis requires extreme heat.
Oxidizing Agents (Br2/NaOCl) Low Hoffmann Rearrangement: Primary amides convert to amines (loss of carbonyl) under oxidative basic conditions.
Aldehydes/Ketones Low Schiff Base Formation: The primary amine will react reversibly.

Module 3: Impurity Profile (Source-Dependent)[1]

When sourcing H-Aib-NH2·HCl, the synthesis method dictates the impurity profile.

Synthesis Route: typically via the Bucherer-Bergs reaction (Acetone + KCN + (NH4)2CO3) or partial hydrolysis of


-aminoisobutyronitrile.

Common Impurities Table:

ImpurityOriginDetection (Method)Impact

-Aminoisobutyric Acid (Aib-OH)
Over-hydrolysis of the nitrile/amide.HPLC (Polar column) / TLCCompetes in coupling; terminates chain (if not protected).
Inorganic Salts (NH4Cl, KCl) Neutralization byproducts during HCl salt formation.Ash test / ConductivityWeighing errors; stoichiometry mismatch.
Acetone adducts Residual starting material trapped in lattice.GC-HS / NMRSolvent contamination.

Module 4: Troubleshooting Workflow

Use this logic tree when encountering issues with H-Aib-NH2·HCl.

Troubleshooting_Tree Start Problem Detected IssueType Identify Issue Type Start->IssueType LowYield Low Coupling Yield IssueType->LowYield Purity Purity / Solubility Issue IssueType->Purity CheckReagent Are you using carbodiimides (DIC/EDC)? LowYield->CheckReagent CheckWater Is material clumping? Purity->CheckWater SwitchHATU Switch to HATU/HOAt or Acid Fluorides CheckReagent->SwitchHATU Yes CheckBase Is the base hindered? CheckReagent->CheckBase No (Using HATU) UseCollidine Use Sym-Collidine (Prevent racemization) CheckBase->UseCollidine No (Using DIEA) DrySalt Hygroscopic Issue: Dry under P2O5 / Vacuum CheckWater->DrySalt Yes CheckpH Check pH of solution CheckWater->CheckpH No FreeBase Ensure Free Base conversion if not using DIEA in situ CheckpH->FreeBase

Figure 2: Decision support tree for experimental anomalies.

References

  • Albericio, F., &yman, J. (2018). Peptide Synthesis: Methods and Protocols. Springer Protocols. (Discusses steric hindrance in Aib coupling).
  • Wenschuh, H., et al. (2002). "Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC Chemistry." Journal of Organic Chemistry. Link (Validation of HATU/HOAt for Aib residues).

  • Toniolo, C., et al. (2001). "The Gem-Dimethyl Effect in Peptide Chemistry." Synlett.
  • Bachem Technical Guides. "Peptide Coupling Reagents: Handling Sterically Hindered Amino Acids." Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry. Wiley. (Mechanisms of amide hydrolysis and Hoffmann rearrangement).

Technical Support Center: Navigating Solubility Challenges of 2-Amino-2-methylpropanamide Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-amino-2-methylpropanamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in organic solvents. Here, we will delve into the fundamental principles governing its solubility and provide practical, step-by-step guidance to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A: The solubility of a compound is primarily governed by the principle of "like dissolves like".[1][2] this compound is a salt, meaning it is an ionic compound. In its solid state, it exists as a crystal lattice of positively charged 2-amino-2-methylpropanamide cations and negatively charged chloride anions. This high polarity makes it readily soluble in polar solvents like water, which can effectively solvate the ions. However, most organic solvents, such as toluene, hexane, and dichloromethane, are nonpolar or have low polarity. These solvents lack the strong dipole moments necessary to break apart the ionic lattice and stabilize the resulting ions, leading to poor solubility.[1][3]

Q2: I'm observing my compound "oiling out" or forming a gummy precipitate instead of dissolving. What is happening?

A: This phenomenon, often described as "oiling out," typically occurs when the solute is highly polar and the solvent is nonpolar. Instead of dissolving, the solute may melt or form a supersaturated, unstable liquid phase that is immiscible with the bulk solvent. This can also happen if the compound is hygroscopic and has absorbed moisture from the atmosphere, which can hinder dissolution in dry organic solvents.

Q3: Can heating the mixture improve the solubility of this compound?

A: While heating generally increases the solubility of most compounds, it may have limited success with highly polar salts in nonpolar organic solvents. The energy input from heating might not be sufficient to overcome the strong ionic interactions of the salt. In some cases, excessive heating can lead to degradation of the compound.

Q4: Are there any organic solvents in which this compound might have some solubility?

A: Yes, polar aprotic solvents and some alcohols may offer better solubility than nonpolar solvents. Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol are more capable of solvating ions than nonpolar solvents. However, even in these solvents, the solubility might be limited. For instance, many hydrochloride salts show some solubility in alcohols like ethanol and 2-propanol.[4]

Troubleshooting Guides

Issue 1: Complete Insolubility in a Nonpolar Organic Solvent

If you are facing complete insolubility of this compound in a nonpolar solvent (e.g., for a chemical reaction or purification), consider the following strategies:

Strategy 1: Co-Solvent System

  • Principle: A small amount of a polar co-solvent can significantly enhance the solubility of a polar compound in a nonpolar system. The polar co-solvent helps to break down the crystal lattice and solvate the ions, which can then be dispersed in the nonpolar solvent.

  • Protocol:

    • Suspend the this compound in your primary nonpolar solvent.

    • Add a polar aprotic solvent (e.g., DMSO, DMF) or an alcohol (e.g., methanol, ethanol) dropwise while vigorously stirring.

    • Continue adding the co-solvent until the solid dissolves.

    • Caution: Use the minimum amount of co-solvent necessary, as it may affect your downstream processes.

Strategy 2: Conversion to Free Base

  • Principle: The hydrochloride salt can be converted to its corresponding free base (2-amino-2-methylpropanamide). The free base is less polar and will exhibit significantly higher solubility in organic solvents.

  • Protocol:

    • Dissolve the hydrochloride salt in a minimal amount of water or a suitable polar solvent.

    • Add a mild inorganic base, such as sodium bicarbonate or potassium carbonate, portion-wise until the solution is slightly basic (pH ~8-9).

    • Extract the free base into a water-immiscible organic solvent like dichloromethane or ethyl acetate.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter and concentrate the organic layer to obtain the free base.

Troubleshooting workflow for complete insolubility.
Issue 2: Low Yield or Purity During Recrystallization

Recrystallization is a common purification technique, but the high polarity of hydrochloride salts can make solvent selection challenging.

Strategy: Anti-Solvent Precipitation

  • Principle: This technique involves dissolving the compound in a solvent in which it is soluble (the "solvent") and then adding a second solvent in which it is insoluble (the "anti-solvent") to induce precipitation.

  • Protocol:

    • Dissolve the crude this compound in a minimal amount of a hot polar solvent where it has reasonable solubility (e.g., methanol, ethanol, or a mixture with a small amount of water).

    • Once fully dissolved, slowly add a nonpolar anti-solvent (e.g., diethyl ether, ethyl acetate, or hexane) dropwise while stirring.[4]

    • Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration.

G cluster_0 Recrystallization via Anti-Solvent Precipitation A Dissolve crude salt in minimal hot polar solvent B Slowly add nonpolar anti-solvent A->B C Induce precipitation (cloudiness) B->C D Cool slowly to maximize crystallization C->D E Filter to collect pure crystals D->E

Protocol for anti-solvent precipitation.

Solubility Data Summary

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateCapable of hydrogen bonding and solvating ions.[5]
Polar Aprotic DMSO, DMFModerate to LowCan solvate cations well but are less effective at solvating anions.
Low Polarity Dichloromethane, ChloroformVery LowInsufficient polarity to overcome the ionic lattice energy.
Nonpolar Toluene, Hexane, Diethyl EtherInsolubleLack of favorable intermolecular interactions.[1][3]

References

  • Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 675-678. [Link]

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? [Link]

  • Serajuddin, A. T. M. (1999). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 39(1-3), 87-109. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons. [Link]

Sources

Technical Support Center: Chiral Integrity in Reactions with 2-Amino-2-methylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols concerning the chiral stability of 2-Amino-2-methylpropanamide hydrochloride and its use in synthesis. We will address common concerns, explain the underlying chemical principles, and offer field-proven strategies to maintain the stereochemical integrity of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am concerned about the potential for racemization at the alpha-carbon of this compound during my reaction. How can I prevent this?

Answer: This is a common point of inquiry, and we can provide a definitive answer based on the molecule's unique structure. 2-Amino-2-methylpropanamide is not susceptible to racemization at its α-carbon under typical reaction conditions.

Causality Explained: The Role of the α-Hydrogen

Racemization in standard amino acids occurs through the removal of the proton on the α-carbon (the carbon atom bonded to the amino, carboxyl, and R-groups) by a base. This deprotonation forms a planar, achiral intermediate called a carbanion or enolate.[1][2] Reprotonation can then occur from either face of this planar intermediate, leading to a mixture of both R and S enantiomers—a racemic mixture.[1]

The key structural feature of 2-Amino-2-methylpropanamide is that it is an α,α-disubstituted amino acid.[3] It has two methyl groups attached to the α-carbon, meaning there is no α-hydrogen to be removed. Without an abstractable α-proton, the primary mechanism for racemization is completely blocked. The molecule's chiral center, once established, is conformationally locked.

The diagram below illustrates this crucial difference.

G cluster_0 Standard Amino Acid (e.g., Alanine) cluster_1 2-Amino-2-methylpropanamide a_c a_h H a_c->a_h α-Proton (Can be abstracted) a_cooh CONH₂ a_c->a_cooh a_nh2 NH₂ a_c->a_nh2 a_r CH₃ a_c->a_r b_c b_ch3_1 CH₃ b_c->b_ch3_1 b_ch3_2 CH₃ b_c->b_ch3_2 b_cooh CONH₂ b_c->b_cooh b_nh2 NH₂ b_c->b_nh2 note No α-Proton! Racemization Blocked

Caption: Structural comparison highlighting the key to chiral stability.

Question 2: If 2-Amino-2-methylpropanamide is stable, what are the real racemization risks when I use it in a peptide coupling reaction with another, standard amino acid?

Answer: This is the critical question. While 2-Amino-2-methylpropanamide is chirally stable, the conventional, α-monosubstituted amino acid you are coupling it with is susceptible to racemization, especially during the carboxyl group activation step required for amide bond formation. The primary risks to your coupling partner fall into two mechanistic pathways:

  • Direct Abstraction (Enolization): A base in the reaction mixture directly removes the α-proton from the activated amino acid, leading to a planar intermediate and subsequent racemization.[4]

  • Oxazolone Formation: The activated carboxyl group can cyclize by attacking the carbonyl of the N-acyl protecting group. This forms a 5(4H)-oxazolone intermediate, which has a highly acidic proton that is rapidly abstracted, leading to racemization. This is a particularly prevalent pathway for N-protected amino acids.[4][5]

The following troubleshooting guide is designed to help you mitigate these risks to your chiral coupling partner.

Troubleshooting Guide: Preserving Chiral Integrity of Coupling Partners
Issue 1: Selecting the Right Base

The choice of base is critical, as its strength and steric bulk directly influence the rate of α-proton abstraction.[6] A strong, non-hindered base will accelerate racemization.

Solution: Opt for a sterically hindered base with a lower pKa. This provides sufficient basicity to deprotonate the ammonium salt of the incoming amine nucleophile without excessively promoting α-proton abstraction from the activated acid.

Data Summary: Comparison of Common Organic Bases

Base Abbreviation pKa (Conjugate Acid) Steric Hindrance Racemization Risk Reference
Triethylamine TEA ~10.7 Low High [4]
N,N-Diisopropylethylamine DIEA, Hünig's Base ~10.1 High Moderate [4]
N-Methylmorpholine NMM ~7.4 Moderate Low [4]

| 2,4,6-Collidine | TMP | ~7.4 | Very High | Very Low |[4] |

Expert Recommendation: For sensitive couplings, N-Methylmorpholine (NMM) often provides the best balance of basicity and low racemization risk.[4] Where even greater suppression is needed, 2,4,6-Collidine can be effective, though its significant steric bulk may sometimes slow the desired coupling reaction.

Issue 2: Choosing the Optimal Coupling Reagent and Additive

The method of carboxyl activation significantly impacts stereochemical outcomes. Highly reactive intermediates are more prone to racemization.

Solution: Use a coupling reagent in combination with a racemization-suppressing additive. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) function by forming an in situ activated ester.[5][7] These active esters are more stable and less prone to racemization than the intermediates formed by coupling reagents alone, while still being reactive enough to form the desired amide bond.[8]

Workflow: Decision Logic for Coupling Strategy

G start Start: Need to couple chiral amino acid reagent_choice Select Coupling Reagent start->reagent_choice carbodiimide Carbodiimide (e.g., DIC, EDC) reagent_choice->carbodiimide Standard phosphonium Phosphonium Salt (e.g., PyBOP, HBTU) reagent_choice->phosphonium Faster additive_check Use Additive? carbodiimide->additive_check phosphonium->additive_check Additive is built-in, but extra can be added yes_additive Yes (Strongly Recommended) additive_check->yes_additive no_additive No (High Racemization Risk!) additive_check->no_additive additive_choice Select Additive yes_additive->additive_choice hobt HOBt or Oxyma additive_choice->hobt General Purpose hoat HOAt (for difficult couplings) additive_choice->hoat Sterically Hindered protocol Execute Coupling: - Low Temperature (-15°C to 0°C) - Monitor reaction closely hobt->protocol hoat->protocol

Caption: Decision workflow for minimizing racemization during peptide coupling.

Protocol: General Procedure for a Low-Racemization Coupling

  • Dissolution: Dissolve the N-protected chiral amino acid (1.0 eq.) and the racemization-suppressing additive (e.g., Oxyma, 1.2 eq.) in an appropriate anhydrous solvent (e.g., DMF or THF).

  • Cooling: Cool the solution to 0 °C or lower in an ice-salt or dry ice/acetone bath.

  • Activation: Add the coupling reagent (e.g., DIC, 1.1 eq.) to the cooled solution and stir for 5-10 minutes to allow for pre-activation.

  • Amine Addition: In a separate flask, dissolve the this compound (1.2 eq.) in the solvent and add the base (e.g., NMM, 1.2 eq.) to generate the free amine.

  • Coupling: Add the free amine solution to the activated acid solution.

  • Reaction: Allow the reaction to stir at a low temperature, slowly warming to room temperature over several hours. Monitor progress by TLC or LC-MS.

  • Work-up: Proceed with standard aqueous work-up and purification once the reaction is complete.

Issue 3: Solvent and Temperature Effects

The reaction environment plays a significant role. Solvents can influence the stability of charged intermediates and reaction rates.

Solution:

  • Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are generally preferred. Solvents like Dichloromethane (DCM) and Chloroform have been shown in some studies to have a higher propensity for racemization.[9]

  • Temperature Control: Perform the activation and coupling steps at low temperatures (e.g., starting at 0 °C or -15 °C). Higher temperatures increase the rate of all reactions, including the undesirable racemization pathways.

  • Reaction Time: Avoid unnecessarily long reaction times. Once the desired product is formed, proceed with the work-up to quench the reaction and prevent prolonged exposure of the product and activated intermediates to basic conditions.

Question 3: How can I definitively check the enantiomeric purity of my final coupled product?

Answer: Analytical verification is essential for confirming the success of your racemization suppression strategy. The most common and reliable methods are chromatographic.

Recommended Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess (ee).[10] It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of your product, resulting in different retention times and allowing for their separation and quantification.

Protocol: General Steps for Chiral HPLC Analysis

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of your purified product in a suitable solvent (typically the mobile phase, e.g., Hexane/Isopropanol).

  • Column Selection: Choose a chiral column appropriate for your analyte. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point for a wide range of molecules.

  • Method Development:

    • Start with a standard mobile phase, such as 90:10 Hexane:Isopropanol.

    • Inject a small volume (5-10 µL) of your sample.

    • If separation is not achieved, systematically vary the mobile phase composition (e.g., 80:20, 70:30) and consider adding small amounts of an additive like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds.

  • Quantification: Integrate the peak areas for both enantiomers (A1 and A2). Calculate the enantiomeric excess using the formula:

    • ee (%) = (|A1 - A2| / (A1 + A2)) * 100

Other Available Techniques:

  • Chiral Gas Chromatography (GC): Excellent for volatile compounds, often requiring derivatization to increase volatility.[11][12]

  • NMR Spectroscopy with Chiral Shift Reagents: A rapid method where a chiral auxiliary is added to the NMR sample, causing the signals for the two enantiomers to appear at different chemical shifts.[13]

By understanding the unique stability of 2-Amino-2-methylpropanamide and focusing your efforts on protecting its chiral coupling partners, you can confidently achieve high stereochemical purity in your synthetic protocols.

References
  • Racemization . (n.d.). Wikipedia. Retrieved from [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools . (2023). MDPI. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis . (n.d.). AAPPTEC. Retrieved from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group . (2023). Nature Communications. Retrieved from [Link]

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides . (2002). Yakugaku Zasshi. Retrieved from [Link]

  • Base catalyzed racemization of amino acid derivatives . (2019). Request PDF on ResearchGate. Retrieved from [Link]

  • Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters... . (1972). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids . (2012). Journal of the American Chemical Society. Retrieved from [Link]

  • Rapid determination of enantiomeric excess . (2012). Analytical Methods Blog. Retrieved from [Link]

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography . (2020). Journal of Separation Science. Retrieved from [Link]

Sources

"2-Amino-2-methylpropanamide hydrochloride" reaction parameter optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Parameter Optimization & Troubleshooting Ticket Type: Advanced Application Support Audience: Medicinal Chemists, Peptide Scientists, Process Development Engineers[1]

Executive Summary: The "Gem-Dimethyl" Challenge

Welcome to the technical support center for 2-Amino-2-methylpropanamide hydrochloride (H-Aib-NH2·HCl). This reagent is a critical building block for introducing conformational constraints (helical induction) into peptide backbones and peptidomimetics.

The Core Problem: The defining feature of this molecule—the gem-dimethyl group at the


-carbon—creates significant steric hindrance. While this constraint is beneficial for the final drug's biological stability, it drastically reduces the nucleophilicity of the amine during synthesis. Standard coupling protocols (e.g., EDC/HOBt at room temperature) frequently fail, resulting in low yields or incomplete conversion.

This guide provides optimized workflows to overcome the "Aib barrier," focusing on solubility, coupling efficiency, and isolation.

Module 1: Solubility & Handling (Ticket #101)

User Issue: "The starting material won't dissolve in DCM or EtOAc, and I'm seeing white precipitate immediately upon adding base."

Root Cause:

  • Ionic Lattice: As a hydrochloride salt, H-Aib-NH2·HCl has high lattice energy, rendering it insoluble in non-polar organic solvents like Dichloromethane (DCM).

  • Salt Exchange: When neutralizing with a tertiary amine (e.g., DIPEA) in DCM, the resulting byproduct (DIPEA·HCl) often precipitates, trapping the active reagent and creating a heterogeneous "sludge" that hampers kinetics.

Optimization Protocol: The "Solvent Switch"

Do not use DCM as the primary solvent for Aib couplings. Use the following hierarchy:

Solvent SystemSolubility RatingApplication Note
DMF (Anhydrous) ⭐⭐⭐⭐⭐ (Excellent)Recommended. Dissolves both the HCl salt and the free base.
NMP ⭐⭐⭐⭐⭐ (Excellent)Use for microwave synthesis or high-temperature reactions (>75°C).
DCM/DMF (1:1) ⭐⭐⭐ (Moderate)Only use if the coupling partner (acid) is strictly insoluble in pure DMF.
THF ⭐⭐ (Poor)Avoid.[2] Poor solubility for the salt form.

Critical Step: Free-Basing Strategy Instead of a separate extraction (which risks loss of the water-soluble free amine), perform in-situ neutralization :

  • Dissolve H-Aib-NH2·HCl in DMF (Concentration: 0.1 – 0.5 M).

  • Add DIPEA (Diisopropylethylamine) at 1.05 equivalents relative to the HCl salt.

    • Note: Avoid large excesses of base (>3 eq) initially, as this can induce racemization in the activated acid component (not the Aib itself, which is achiral, but its partner).

Module 2: Coupling Reaction Optimization (Ticket #205)

User Issue: "Reaction stalls at 40-60% conversion after 24 hours. LCMS shows unreacted amine."

Root Cause: Steric hindrance. The two methyl groups shield the nitrogen, making it a poor nucleophile. The "cone of protection" prevents the bulky active ester from approaching the amine.

Optimization Protocol: The "Power Coupling" System

Standard carbodiimide chemistries (EDC/DCC) are insufficient. You must use phosphonium or uronium/aminium salts with superior leaving groups (HOAt over HOBt).

Reagent Selection Guide:

  • Gold Standard (First Choice): HATU

    • Why: Generates the OAt-active ester.[3] The pyridine nitrogen in HOAt provides anchiomeric assistance (neighboring group effect), accelerating the acylation rate by ~10-100x compared to HOBt esters.

  • Silver Standard: PyAOP or PyBOP

    • Why: Phosphonium salts often drive difficult couplings where uronium salts stall. PyAOP (HOAt-based) is superior to PyBOP (HOBt-based).

  • The "Nuclear" Option: Acid Fluorides or Symmetric Anhydrides

    • Why: Smallest possible electrophile profile, minimizing steric clash.

Recommended Workflow (Visualized below):

CouplingOptimization Start Start: H-Aib-NH2 Coupling Check_Sterics Is Acid Partner Hindered? (e.g., Val, Ile, Pro, Aib) Start->Check_Sterics Standard_Cond Standard: HATU / DIPEA DMF, 25°C, 2h Check_Sterics->Standard_Cond No Advanced_Cond Advanced: HATU / HOAt (Add) DMF, 50°C, 4-12h Check_Sterics->Advanced_Cond Yes Check_Conv Check Conversion (LCMS) Standard_Cond->Check_Conv Advanced_Cond->Check_Conv Microwave Microwave: 75°C 20 mins, 50W Success Proceed to Workup Microwave->Success Check_Conv->Microwave <50% Check_Conv->Success >95% Double_Couple Double Couple: Re-add Reagents Check_Conv->Double_Couple 50-90% Double_Couple->Success

Figure 1: Decision Logic for Aib-Amide Coupling. Use high-energy conditions early for hindered partners.

Module 3: Troubleshooting FAQs
Q1: My product is "oiling out" during ether precipitation. How do I fix this?

A: Aib-containing peptides are notoriously lipophilic and often fail to form solids in diethyl ether.

  • Fix: Change the anti-solvent.

    • Rotovap the reaction mixture to a minimal volume of DMF/oil.

    • Try a mixture of Diethyl Ether : Hexane (1:1) .

    • Cool the mixture to -20°C (freezer) or use dry ice/acetone bath before centrifugation.

    • If it still oils, dissolve in a minimal amount of Acetonitrile (ACN) and lyophilize (freeze-dry) to obtain a powder.

Q2: Can I use microwave irradiation?

A: Yes, and it is highly recommended for H-Aib-NH2 couplings.

  • Parameter Set: 75°C for 15-20 minutes.

  • Caution: Ensure your solvent is NMP or DMF. Do not use DCM in a microwave (pressure hazard). If coupling to a Cysteine or Histidine, keep temperature <50°C to prevent racemization of the partner amino acid.

Q3: Why is my yield low even with HATU?

A: Check for Hygroscopicity .

  • H-Aib-NH2[4]·HCl is hygroscopic. Water hydrolyzes the active ester (HATU) faster than the hindered amine can react.

  • Protocol: Dry the HCl salt in a vacuum desiccator over

    
     overnight before use. Use strictly anhydrous DMF (water content <0.02%).
    
Summary of Physical & Reaction Parameters
ParameterStandard ValueOptimized for Aib
Stoichiometry 1:1 (Acid:Amine)1:1.2 to 1:1.5 (Excess Aib Amine)
Temperature 20°C (RT)50°C - 75°C
Time 1 - 2 hours4 - 16 hours (Thermal) or 20 min (MW)
Base DIPEA (2 eq)DIPEA (3-4 eq) (if using HCl salt)
Coupling Agent HBTU / EDCHATU / COMU / PyAOP
References
  • Albericio, F., et al. (2018). Peptide Synthesis: Beyond DMF. Organic & Biomolecular Chemistry.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • PubChem. (2024).[4][5] this compound (Compound Summary). National Library of Medicine.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents. Bachem Technical Guides.

  • Beissner, M., et al. (2010). Gem-dimethyl effect in peptide synthesis. Journal of Organic Chemistry.

Sources

"2-Amino-2-methylpropanamide hydrochloride" degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Degradation Pathways & Stability of 2-Amino-2-methylpropanamide HCl

Executive Summary: The "Aib" Paradox

You are likely working with 2-Amino-2-methylpropanamide hydrochloride (also known as H-Aib-NH₂·HCl) because of its unique structural property: the gem-dimethyl group at the


-carbon. In peptide synthesis, we use this "Aib" residue to induce helical structure and restrict conformational freedom.

However, this same structural feature creates a stability paradox that often confuses researchers:

  • Steric Shielding: The bulky methyl groups make the amide bond significantly more resistant to enzymatic and hydrolytic cleavage than standard amino acids (like Alanine or Glycine).

  • Hygroscopic Vulnerability: As a hydrochloride salt, it is aggressively hygroscopic. Once moisture is absorbed, the local micro-environment becomes acidic, driving hydrolysis that the steric shield cannot fully prevent over time.

This guide details the specific degradation mechanisms you will encounter and provides validated troubleshooting protocols.

Module 1: Hydrolytic Degradation (The Primary Threat)

The most common impurity you will detect is 2-amino-2-methylpropanoic acid (Aib-OH) . Unlike standard amides that hydrolyze readily, H-Aib-NH₂ requires significant energy (thermal or extreme pH) to break the amide bond due to the steric hindrance of the two methyl groups.

The Mechanism

Under acidic or basic conditions, water attacks the carbonyl carbon.

  • Acidic Conditions (pH < 3): The carbonyl oxygen is protonated, making the carbon susceptible to nucleophilic attack by water.

  • Basic Conditions (pH > 10): Hydroxide ions directly attack the carbonyl.

Crucial Insight: Because of the gem-dimethyl effect (Thorpe-Ingold effect), the transition state for hydrolysis is crowded. Therefore, if you see rapid degradation, it is rarely spontaneous—it usually indicates catalytic contamination or extreme pH excursion .

Pathway Diagram: Hydrolysis & Stability

DegradationPathways cluster_legend Pathway Legend AibAmide 2-Amino-2-methylpropanamide (H-Aib-NH2) AibAcid Degradant A: 2-Amino-2-methylpropanoic Acid (Aib-OH) AibAmide->AibAcid Hydrolysis (pH < 3 or pH > 10, Heat) Ammonia Ammonia (NH3) AibAmide->Ammonia Byproduct Racemization Racemization (BLOCKED) AibAmide->Racemization No α-Hydrogen (Gem-dimethyl effect) OxidativeDeam Oxidative Deamination (BLOCKED) AibAmide->OxidativeDeam No α-Proton abstraction key1 Red = Active Degradation Pathway key2 Grey = Sterically/Chemically Blocked

Figure 1: The primary degradation route is hydrolysis. Note that standard oxidative deamination and racemization pathways are chemically impossible due to the lack of an alpha-hydrogen.

Module 2: Oxidative & Thermal Stability

Why "Standard" Oxidation Rules Don't Apply

In standard amino acids (e.g., Leucine), oxidative degradation often involves the abstraction of the


-proton.
  • H-Aib-NH₂ has NO

    
    -proton.  The gem-dimethyl group effectively blocks this pathway.
    
  • Result: The compound is exceptionally stable against oxidative deamination compared to other amino acid amides.

The Exception: Radical Attack

While stable against mild oxidants, exposure to high-energy radicals (e.g., UV light + oxygen, or metal-catalyzed peroxide contamination) can lead to N-oxidation of the primary amine, though this is rare in standard storage.

Thermal Stress

The HCl salt can undergo thermal deamidation (loss of


) if heated in the solid state above 100°C, leading to polymerization or cyclization artifacts, though the steric bulk makes cyclization (e.g., to diketopiperazines) much slower than in Glycine/Alanine derivatives.

Module 3: Troubleshooting & FAQs

Q1: I see a "Ghost Peak" eluting early in my HPLC. Is it the acid?

Answer: Yes, almost certainly.

  • The Issue: The amide (H-Aib-NH₂) is relatively hydrophobic due to the methyl groups. The acid degradant (Aib-OH) is significantly more polar and zwitterionic.

  • Confirmation: Under Reversed-Phase (C18) conditions, Aib-OH will elute near the void volume (dead time).

  • Fix: Use an ion-pairing agent (e.g., 0.1% TFA or HFBA) to retain the amine/acid species, or switch to a HILIC column for better retention of the polar degradant.

Q2: Why can't I detect the compound at 254 nm?

Answer: H-Aib-NH₂ lacks a chromophore.

  • It has no aromatic rings or conjugated systems.

  • Solution: You must detect at 200–210 nm (amide bond absorption). Ensure you use high-quality, UV-transparent solvents (HPLC-grade Acetonitrile, not Methanol, which cuts off near 205 nm). Alternatively, use a refractive index (RI) or Charged Aerosol Detector (CAD).

Q3: My solid sample became a sticky gum. Is it degraded?

Answer: Not necessarily degraded, but physically compromised.

  • Cause: The HCl salt is hygroscopic. It has absorbed atmospheric water.

  • Risk: This "gum" is now an acidic aqueous solution. Hydrolysis will begin now.

  • Action: If it is a gum, dry it immediately under high vacuum over

    
    . If it stays gummy, check purity. If purity >98%, it is salvageable. If <95%, recrystallize.
    

Module 4: Validated Stress-Test Protocol

Use this protocol to establish the stability profile for your specific batch or formulation.

Stress ConditionProcedureExpected OutcomeMechanistic Note
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hours< 5% DegradationSteric hindrance protects against mild acid.
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hours> 20% Degradation Amides are generally more labile to base; Aib is no exception.
Oxidation 3%

, RT, 24 hours
< 1% DegradationGem-dimethyl blocks

-proton abstraction.
Thermal (Solid) 80°C, 7 days (Open vial)< 2% DegradationStable unless moisture is present (hygroscopic hydrolysis).

References

  • BenchChem. (2025).[1] Theoretical Deep Dive into the Degradation of 2-Amino-2-methyl-1-propanol. (Analogous steric mechanisms).

  • National Institutes of Health (NIH). (2025). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study. (Radical stability data).

  • PubChem. (2025).[2] 2-Amino-2-methylpropanamide Compound Summary.

  • Sigma-Aldrich. (2025).[2] (S)-2-Amino-N-methylpropanamide hydrochloride Product Sheet.

Sources

Validation & Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 2-Amino-2-methylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Amino-2-methylpropanamide hydrochloride. As a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders, ensuring its purity and concentration is paramount for drug safety and efficacy.[1] This document moves beyond a simple checklist of procedures to explain the scientific rationale behind each validation parameter, offering a robust, self-validating system grounded in regulatory standards.

The primary analytical challenge presented by this compound is its lack of a significant UV-absorbing chromophore, making direct detection by standard HPLC-UV systems difficult. To overcome this, the proposed method employs a pre-column derivatization step to attach a fluorescent tag to the analyte, enabling sensitive and specific detection. This guide will detail the validation of this method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the procedure is fit for its intended purpose in a regulated environment.[2][3]

The Analytical Cornerstone: A Validated HPLC-FLD Method

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolving power and precision.[4][5] For this compound, a Reversed-Phase HPLC (RP-HPLC) method coupled with Fluorescence Detection (FLD) after derivatization offers an optimal balance of sensitivity and specificity.

Principle of the Method

The primary amine of this compound reacts with o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative. This reaction is rapid and occurs at room temperature, making it ideal for automated pre-column derivatization by an autosampler.[6] The resulting derivative is then separated from reagent peaks and potential impurities on a C18 stationary phase and quantified by a fluorescence detector.

Proposed HPLC Method Parameters

The following table outlines the starting parameters for the analytical method. These conditions are the foundation upon which the validation experiments are built.

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and separation for derivatized small molecules.
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 7.2Buffered aqueous phase to control the ionization state of the analyte and ensure reproducible retention.
Mobile Phase B Acetonitrile/Methanol (50:50, v/v)Organic modifier to elute the derivatized analyte from the C18 column.
Gradient Elution 0-15 min: 20% to 80% BA gradient is employed to ensure elution of the analyte with good peak shape while removing late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times and peak shapes.
Derivatization OPA/3-MPA ReagentForms a highly fluorescent derivative for sensitive detection.
Detection (FLD) Excitation: 340 nm, Emission: 455 nmOptimal wavelengths for the detection of the OPA-derivatized amino amide.
Injection Volume 10 µLA small injection volume to prevent column overload and maintain peak efficiency.

The Validation Master Plan: Establishing Trust in the Data

Method validation is the documented process that proves an analytical method is suitable for its intended use.[7] The following sections detail the experimental design for each validation characteristic as prescribed by ICH guidelines.

Below is a workflow diagram illustrating the logical progression of the validation process.

HPLC_Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Core Validation Experiments cluster_2 Phase 3: Final Verification Plan Define Method Purpose & Validation Protocol Dev Method Development & Optimization Plan->Dev Initiates Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob SST System Suitability Test (SST) Definition Rob->SST Report Final Validation Report SST->Report Validation_Parameters cluster_qualitative Qualitative Assurance cluster_quantitative Quantitative Assurance Method Validated Method Specificity Specificity (Is it the right analyte?) Method->Specificity Ensures Identity Accuracy Accuracy (Is the result correct?) Method->Accuracy Ensures Correctness Linearity Linearity (Is there a proportional response?) Method->Linearity Precision Precision (Are results repeatable?) Accuracy->Precision Interdependent Linearity->Accuracy Linearity->Precision Range Range (Over what concentrations?) Linearity->Range Defines LOQ LOQ (What is the lowest measurable amount?) Range->LOQ Lower bound is LOQ

Caption: Interrelationship of HPLC Validation Parameters.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. [2][8] Experimental Protocol: These values can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study. [9]* LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line.

    • Where S is the slope of the calibration curve.

Verification: To verify the LOQ, prepare a sample at the calculated LOQ concentration and analyze it for accuracy and precision to ensure it meets the pre-defined acceptance criteria for a quantitative limit.

Robustness: The Method's Resilience

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. [10]This provides an indication of its reliability during normal usage. [2] Experimental Protocol:

  • Identify critical method parameters that could potentially vary during routine use.

  • Vary these parameters one at a time (or using a design of experiments approach) around the nominal method conditions.

    • Mobile Phase pH: ± 0.2 units.

    • Column Temperature: ± 5 °C.

    • Flow Rate: ± 10% (e.g., 0.9 mL/min and 1.1 mL/min).

    • Mobile Phase Composition: ± 2% absolute in the organic modifier.

  • Analyze a system suitability solution or a standard sample under each modified condition.

  • Evaluate the impact on key system suitability parameters (e.g., retention time, resolution, peak area).

Acceptance Criteria:

  • System suitability parameters should remain within their defined limits.

  • The change in analyte peak area should not be significant, demonstrating the method's reliability.

Data-Driven Performance Summary

The following tables summarize hypothetical but realistic data from a successful method validation study.

Table 1: Linearity and Range

Concentration (µg/mL) Mean Peak Area (n=3) %RSD
80.0 451,230 0.8%
90.0 508,990 0.6%
100.0 564,550 0.5%
110.0 621,870 0.4%
120.0 678,340 0.6%

| Regression Results | Slope: 5650.2 | r²: 0.9998 |

Table 2: Accuracy and Precision

Level Theoretical Conc. (µg/mL) Mean Measured Conc. (µg/mL) Mean Recovery %RSD (Repeatability)
Low (80%) 80.0 79.5 99.4% 0.7%
Mid (100%) 100.0 100.3 100.3% 0.5%
High (120%) 120.0 119.2 99.3% 0.6%

| Intermediate Precision (100% Level) | 100.0 | 100.8 | 100.8% | 1.2% |

Table 3: LOD, LOQ, and Robustness

Parameter Result Acceptance Criteria
LOD 0.1 µg/mL -
LOQ 0.3 µg/mL Meets accuracy/precision at this level

| Robustness | No significant impact on results | SST criteria met under all varied conditions |

Comparative Analysis of Alternative Methodologies

While the validated RP-HPLC method is robust and suitable for quality control, other analytical techniques could also be employed for the analysis of this compound.

Technique Principle Advantages Disadvantages Best Suited For
Validated HPLC-FLD Chromatographic separation of a fluorescent derivative. High sensitivity and selectivity; excellent for routine QC; robust and reproducible. Requires a derivatization step which can add complexity and a source of variability. Routine quality control, stability testing, and impurity profiling.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase, often after derivatization to increase volatility. High resolution for volatile compounds; can be coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). [11] Requires derivatization; potential for thermal degradation of the analyte; not suitable for non-volatile impurities. Analysis of volatile impurities or when HPLC is unavailable.
LC-Mass Spectrometry (LC-MS) Separation by HPLC followed by detection based on mass-to-charge ratio. Extremely high selectivity and sensitivity; provides structural information; no derivatization needed. High instrument cost and complexity; potential for matrix effects (ion suppression). Metabolite identification, trace-level impurity analysis, and research applications.

| Capillary Electrophoresis (CE) | Separation based on charge and size in a capillary under an electric field. | High separation efficiency; very low sample and reagent consumption. | Lower concentration sensitivity compared to HPLC-FLD; reproducibility can be a challenge. | Chiral separations or analysis in complex biological matrices. |

Conclusion

The described Reversed-Phase HPLC method with pre-column derivatization and fluorescence detection provides a specific, linear, accurate, precise, and robust system for the quantitative analysis of this compound. The comprehensive validation, performed according to ICH guidelines, establishes a high degree of confidence in the data generated, making the method unequivocally suitable for its intended purpose in a regulated pharmaceutical development and quality control environment. While alternative methods like LC-MS offer higher sensitivity, the validated HPLC-FLD method represents the optimal balance of performance, cost, and reliability for routine applications.

References

  • Mastelf. (2025, February 10).
  • Benchchem.
  • University of Guelph. Separation and Detection of Amino Acids. BIOC*2580: Introduction to Biochemistry.
  • LCGC International.
  • HPLC Method Development and Valid
  • National Institutes of Health (NIH).
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • ResearchGate. Linearity and range of the HPLC method.
  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Element Lab Solutions.
  • National Institutes of Health (NIH).
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • LCGC Intern
  • Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?.
  • Separation Science.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • MySkinRecipes. 2-Amino-N-methylpropanamide hydrochloride.
  • ResearchGate. (2025, August 7).
  • National Institutes of Health (NIH). 2-Amino-2-methylpropanamide. PubChem.
  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2)
  • Lösungsfabrik. (2018, May 22).
  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(2), 131–137. [Link]

  • SciELO. Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test.
  • ICH. (2023, November 1).
  • PubMed. (2020, August 28).
  • Front Life Sciences. (2025, May 17).
  • YouTube. (2024, February 28).
  • WJPMR. (2023, December 11).
  • LCGC Intern
  • Separation Science. Implementing Robustness Testing for HPLC Methods.

Sources

"2-Amino-2-methylpropanamide hydrochloride" vs. other non-natural amino acids in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-methylpropanamide hydrochloride (H-Aib-NH2·HCl) represents a critical structural tool in modern peptidomimetic design. Unlike standard proteinogenic amino acids, this


-disubstituted residue introduces a profound steric constraint known as the Thorpe-Ingold effect , forcing peptide backbones into stable helical conformations (

- or

-helix).

While N-methylated amino acids are often cited for membrane permeability, H-Aib-NH2 is the superior choice for proteolytic stability and conformational locking . However, its utility is often limited by the very steric bulk that defines its function, leading to difficult coupling reactions.[1] This guide provides an objective comparison against leading alternatives and details a self-validating protocol to overcome the "steric wall" during synthesis.

Part 1: The Steric Challenge & Structural Advantage

The Molecule: H-Aib-NH2·HCl

Physically, this compound is the amide form of


-aminoisobutyric acid (Aib), supplied as a hydrochloride salt to ensure shelf stability.
  • Role: Primarily used as a C-terminal capping group to prevent carboxypeptidase degradation or as a building block in solution-phase fragment condensation.

  • Key Feature: The gem-dimethyl group at the

    
    -carbon creates a restricted 
    
    
    
    torsion angle space (typically
    
    
    ), heavily favoring helical structures.
Mechanism of Action: The Thorpe-Ingold Effect

In peptide chains, the bulky methyl groups of Aib clash with the carbonyl oxygen of the preceding residue. To relieve this strain, the backbone twists, bringing the


 and 

or

residues closer, facilitating intramolecular hydrogen bonding. This "pre-organization" lowers the entropic cost of folding, making Aib-containing peptides exceptionally stable against unfolding and enzymatic digestion.

Part 2: Comparative Analysis vs. Non-Natural Alternatives

The following table contrasts H-Aib-NH2 against its two most common competitors: N-Methyl-Alanine (N-Me-Ala) and 1-Aminocyclopentanecarboxylic acid (Ac5c) .

Table 1: Performance Metrics in Peptide Engineering
FeatureH-Aib-NH2 (Aib) N-Me-Ala Ac5c (Cyclic)
Primary Utility Helix Induction (

)
Membrane Permeability

-Turn / Helix Induction
Proteolytic Stability High (Steric shield)Moderate (Removes H-bond donor)High (Steric shield)
Coupling Difficulty Severe (Steric hindrance)High (Nucleophile is secondary amine)Severe (Ring strain + Sterics)
Solubility (Resin) ModerateHigh (Disrupts aggregation)Low (Aggregates easily)
Racemization Risk None (Achiral)High (Prone to diketopiperazine)None (Achiral)
Metabolic Half-Life >4-8 hrs (Serum)1-2 hrs (Serum)>4 hrs (Serum)
Critical Analysis
  • Vs. N-Methyl Amino Acids: N-methylation removes a hydrogen bond donor, which aids in passive membrane transport (e.g., Cyclosporine). However, Aib retains the amide proton, allowing for strong internal hydrogen bonding network that stabilizes secondary structure. Choose Aib for structural rigidity; choose N-Me for bioavailability.

  • Vs. Cyclic Amino Acids (

    
    ):  Cyclic variants like Ac5c or Ac6c are essentially "Aib with a tethered ring." While they also induce helicity, they are significantly more expensive and often suffer from slower coupling kinetics due to the rigidity of the cycloalkane ring. Aib remains the cost-effective "gold standard" for steric constraint.
    

Part 3: Decision Logic & Signaling Pathways

The following diagram illustrates the decision matrix for selecting between these residues and the resulting structural impact.

PeptideDesignLogic Start Design Goal Stab Need Proteolytic Stability? Start->Stab Perm Need Membrane Permeability? Stab->Perm Yes Struct Target Conformation? Perm->Struct No (Extracellular Target) NMe Select: N-Me-AA (Sheet Disruptor) Perm->NMe Yes (Passive Transport) Aib Select: H-Aib-NH2 (Helix Inducer) Struct->Aib Helical / Rigid Ac5c Select: Ac5c (Turn Inducer) Struct->Ac5c Specific Turn / Loop Mechanism Mechanism: Thorpe-Ingold Effect Restricts u03C6,u03C8 angles Aib->Mechanism

Figure 1: Decision matrix for incorporating non-natural amino acids based on stability and structural requirements.

Part 4: Optimized Synthetic Protocol

Coupling to the amine of H-Aib-NH2 is notoriously difficult because the gem-dimethyl group acts as a shield, repelling incoming activated esters. Standard HBTU/DIEA protocols often yield <20% conversion.

The Solution: Use of 7-azabenzotriazole (HOAt) derived reagents (HATU) or Oxyma/COMU systems, combined with in situ salt neutralization.

Protocol: C-Terminal Coupling of H-Aib-NH2·HCl

Objective: Couple Fmoc-Xaa-OH to H-Aib-NH2·HCl in solution phase.

Reagents:

  • Carboxyl Component: Fmoc-Xaa-OH (1.2 eq)

  • Amine Component: H-Aib-NH2·HCl (1.0 eq)

  • Coupling Reagent: HATU (1.2 eq) or COMU (1.2 eq)

  • Base: DIEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (dry)

Step-by-Step Methodology:

  • Activation (Pre-activation is risky, do in situ): Dissolve Fmoc-Xaa-OH and HATU in minimal dry DMF.

    • Expert Insight: Do not add base yet. Premature base addition can cause racemization of the Fmoc-Xaa-OH before the hindered amine attacks.

  • Salt Neutralization (The Critical Step): In a separate vessel, dissolve H-Aib-NH2·HCl in DMF. Add 2.0 eq of DIEA.

    • Why? The HCl must be stripped to generate the free amine nucleophile (

      
      ). The salt form is unreactive.
      
    • Observation: The solution may warm slightly. Ensure complete dissolution.

  • Coupling Reaction: Add the neutralized H-Aib-NH2 solution to the Fmoc-Xaa/HATU mixture. Immediately add the remaining 1.0 eq of DIEA.

    • Total Base: 3.0 eq (1 eq to neutralize HCl, 1 eq to activate carboxylic acid, 1 eq excess).

  • Incubation: Stir at room temperature for 2–4 hours .

    • Monitoring: Use HPLC or TLC. If conversion is <80% after 4 hours, do not add more reagent. Instead, heat the reaction to 50°C (microwave preferred) for 30 mins. Aib coupling is endothermic and benefits from heat.

  • Workup: Dilute with EtOAc, wash with 5%

    
     (removes unreacted amine), 5% 
    
    
    
    (removes unreacted acid), and Brine.
Visualization of the Coupling Workflow

CouplingWorkflow cluster_conditions Critical Conditions Salt H-Aib-NH2 HCl (Stable Solid) Neut Neutralization (DIEA, 2.0 eq) Salt->Neut AA Fmoc-AA-OH (Carboxyl) Act Activation (In Situ) AA->Act Reagent HATU / COMU Reagent->Act FreeBase Free Amine (H-Aib-NH2) Neut->FreeBase ActiveEster Activated Ester (OAt/Oxyma) Act->ActiveEster Product Fmoc-AA-Aib-NH2 (Protected Peptide) FreeBase->Product Nucleophilic Attack (Slow kinetics) ActiveEster->Product Note Requires 3.0 eq Base total Monitor by HPLC

Figure 2: Workflow for converting the stable HCl salt into a reactive nucleophile for coupling.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • Wadhwani, P., et al. (2011).[2] COMU displays higher efficiency than HATU/HBTU in the demanding synthesis of the Aib derivative. Journal of Organic Chemistry. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to C-Terminal Peptide Amidation: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of C-Terminal Amidation in Peptide Therapeutics

In the landscape of peptide drug discovery and development, the modification of a peptide's C-terminus from a carboxylic acid to a primary amide is a frequently employed strategy to enhance therapeutic potential. This seemingly subtle alteration can profoundly impact a peptide's biological activity, stability, and pharmacokinetic profile. C-terminal amidation neutralizes the negative charge of the carboxyl group, which can lead to improved receptor binding, increased resistance to carboxypeptidases, and an extended shelf-life.[1] This modification is particularly crucial for many neuropeptide hormones and neurotransmitters, where the amide is essential for biological function.[2][3]

This guide provides an in-depth comparison of the primary methodologies for achieving C-terminal amidation. It is designed to equip researchers with the knowledge to select the most appropriate strategy for their specific peptide sequence and research goals.

A note on the topic of "2-Amino-2-methylpropanamide hydrochloride": Our comprehensive literature review indicates that this compound is utilized as a building block in organic and medicinal chemistry, for instance, in the synthesis of non-canonical amino acid derivatives or other complex molecules.[1][4] However, it is not documented as a reagent for the direct C-terminal amidation of peptides. Therefore, this guide will focus on established and validated methods for this critical peptide modification.

Comparative Analysis of C-Terminal Amidation Strategies

The choice of amidation strategy is dictated by several factors, including the peptide sequence, desired scale, and available resources. Here, we compare three prevalent methods: solid-phase synthesis using amide-forming resins, solution-phase ammonolysis of C-terminal esters, and enzymatic amidation.

Methodology Principle Typical Yield Purity Scalability Key Advantages Key Disadvantages
Solid-Phase Synthesis with Amide-Forming Resins (e.g., Rink Amide) The peptide is synthesized on a solid support functionalized with a linker that releases the C-terminal amide upon cleavage with acid (e.g., TFA).[5]HighGood to ExcellentExcellentHigh efficiency, straightforward purification, suitable for long and complex peptides.Requires specialized resins, potential for side reactions during cleavage for sensitive peptides.
Solution-Phase Ammonolysis of C-Terminal Esters A peptide with a C-terminal ester is cleaved from the resin and then treated with an ammonia source in solution to form the amide.VariableGoodModerateUseful for peptides sensitive to strong acid cleavage, allows for convergent synthesis strategies.Requires an additional reaction step after cleavage, potential for side reactions at other carboxyl groups, purification can be more challenging.
Enzymatic Amidation Peptidylglycine α-amidating monooxygenase (PAM) or similar enzymes catalyze the conversion of a C-terminal glycine-extended precursor to the amidated peptide.[6][7]HighExcellentLimitedHighly specific, occurs under mild conditions, produces a single, desired product.Requires a C-terminal glycine, the enzyme can be expensive and require specific reaction conditions, not suitable for all sequences.

In-Depth Methodological Review and Experimental Protocols

Solid-Phase Synthesis using Amide-Forming Resins

This is the most common and straightforward method for preparing C-terminally amidated peptides. The use of a resin with a pre-functionalized linker, such as the Rink Amide resin, streamlines the synthesis process.

Mechanism of Action:

The Rink Amide linker contains an acid-labile bond. During the final cleavage step with trifluoroacetic acid (TFA), the bond between the peptide and the resin is cleaved, and the linker chemistry facilitates the formation of the C-terminal primary amide.

Experimental Workflow:

Caption: Workflow for C-terminal amidation using Rink Amide resin.

Detailed Protocol: Synthesis of a Model Pentapeptide (Tyr-Gly-Gly-Phe-Leu-NH₂) on Rink Amide Resin

  • Resin Swelling: Swell 100 mg of Rink Amide resin (substitution level ~0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling: Dissolve 3 equivalents of Fmoc-Leu-OH, 3 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the remaining amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH).

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection with 20% piperidine in DMF.

  • Cleavage and Deprotection: Wash the resin with dichloromethane (DCM) and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the cleavage mixture and precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the amidated peptide by mass spectrometry and analytical HPLC.

Solution-Phase Ammonolysis of C-Terminal Esters

This method provides an alternative for peptides that may be sensitive to the harsh acidic conditions of direct cleavage from amide-forming resins.

Mechanism of Action:

The peptide is first synthesized on a resin that allows for cleavage as a C-terminal ester (e.g., a 2-chlorotrityl chloride resin with the first amino acid loaded as an ester). The purified peptide ester is then dissolved in a suitable solvent and treated with a source of ammonia, which displaces the ester to form the more stable amide.

Experimental Workflow:

Caption: Workflow for solution-phase C-terminal amidation.

Detailed Protocol: Solution-Phase Amidation of a Model Peptide Ester

  • Peptide Ester Synthesis: Synthesize the desired peptide on a 2-chlorotrityl chloride resin, loading the first amino acid as its corresponding ester.

  • Cleavage: Cleave the peptide ester from the resin using a mild acidic solution (e.g., 1-5% TFA in DCM).

  • Purification: Purify the crude peptide ester by reverse-phase HPLC.

  • Ammonolysis: Dissolve the purified peptide ester in a suitable organic solvent (e.g., methanol or DMF). Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonia in methanol.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC or mass spectrometry.

  • Purification: Once the reaction is complete, remove the solvent and purify the resulting amidated peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Enzymatic Amidation

For peptides that terminate in a glycine residue, enzymatic amidation offers a highly specific and mild alternative to chemical methods.

Mechanism of Action:

The enzyme Peptidylglycine α-amidating monooxygenase (PAM) catalyzes a two-step reaction. First, the α-carbon of the C-terminal glycine is hydroxylated. In the second step, the C-N bond is cleaved, releasing the amidated peptide and glyoxylate.[6][7]

Experimental Workflow:

Caption: Workflow for enzymatic C-terminal amidation.

Detailed Protocol: Enzymatic Amidation of a Glycine-Extended Peptide

  • Peptide Synthesis: Synthesize the peptide with a C-terminal glycine extension using standard solid-phase peptide synthesis methods.

  • Enzymatic Reaction Setup: Dissolve the purified glycine-extended peptide in a suitable buffer (e.g., MES buffer, pH 6.0). Add the necessary cofactors for the PAM enzyme, including copper sulfate, ascorbic acid, and catalase.

  • Enzyme Addition: Add an appropriate amount of Peptidylglycine α-amidating monooxygenase (PAM) to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) with gentle agitation.

  • Reaction Monitoring: Monitor the conversion of the glycine-extended precursor to the amidated product by HPLC.

  • Purification: Once the reaction has reached completion, purify the amidated peptide from the reaction mixture using reverse-phase HPLC.

  • Characterization: Verify the mass and purity of the final amidated peptide using mass spectrometry and analytical HPLC.

Conclusion and Future Perspectives

The C-terminal amidation of peptides is a critical modification for enhancing the therapeutic properties of peptide-based drug candidates. The choice between solid-phase synthesis with amide-forming resins, solution-phase ammonolysis, and enzymatic amidation depends on the specific requirements of the peptide sequence, the desired scale of production, and the laboratory's capabilities. While solid-phase synthesis offers a robust and scalable method for a wide range of peptides, enzymatic amidation provides unparalleled specificity for glycine-extended sequences under mild conditions. Solution-phase amidation serves as a valuable alternative for acid-sensitive peptides. As peptide therapeutics continue to advance, the development of novel and more efficient amidation strategies will remain a key area of research in peptide chemistry.

References

  • Taylor & Francis. (n.d.). Amidation – Knowledge and References. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). α-Amidated Peptides: Approaches for Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6453783, 2-Amino-2-methylpropanamide. Retrieved from [Link]

  • Biotage. (2023, February 1). How to choose the right resin functionality for solid phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide processing basics, the amidation reaction and amidation enzymes. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Yield and purity of the synthesized peptides by the three protocols. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. In Molecular Biotechnology (Vol. 33, pp. 239-254). Humana Press.
  • Albericio, F., et al. (n.d.). Developments in peptide and amide synthesis. Luxembourg Bio Technologies. Retrieved from [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025, November 28). PMC. Retrieved from [Link]

  • Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 1-10.
  • AAPPTec. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

  • Mains, R. E., et al. (1990). C-terminal amidated peptides: production by the in vitro enzymatic amidation of glycine-extended peptides and the importance of the amide to bioactivity. Endocrinology, 126(4), 1803-1809.
  • Zhang, J., et al. (2019). Revealing deamidation and isoaspartate formation during peptide analysis, purification and storage by tandem mass spectrometry. Analytica Chimica Acta, 1079, 134-143.
  • Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Gairí, M., et al. (1992). Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis. Tetrahedron Letters, 33(43), 6561-6564.
  • Chen, S., et al. (2016). Prediction of Protein Amidation Sites by Feature Selection and Analysis. Scientific Reports, 6, 37679.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Nielsen, D. S., et al. (2017). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Proceedings of the National Academy of Sciences, 114(42), 11075-11080.
  • Romanens, P., et al. (2025). Peptides on Tap: Automated Flow Synthesis with Standard HPLC. ChemRxiv.

Sources

Publish Comparison Guide: Characterization of "2-Amino-2-methylpropanamide hydrochloride" Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

In the landscape of peptidomimetics, 2-Amino-2-methylpropanamide hydrochloride (H-Aib-NH₂·HCl) represents a critical structural motif. It is the amide derivative of


-aminoisobutyric acid (Aib), a non-proteinogenic amino acid characterized by a gem-dimethyl group at the 

-carbon.

Unlike standard amino acid amides (e.g., L-Alanine amide), this compound is achiral and sterically encumbered. Its primary utility lies not in its chemical reactivity—which is notoriously poor due to steric hindrance—but in its ability to enforce specific secondary structures (3₁₀-helices) and confer exceptional proteolytic stability .

This guide objectively compares H-Aib-NH₂·HCl derivatives against standard alanine analogues, providing experimental evidence for its superiority in stabilizing peptide therapeutics and detailing the specific synthetic protocols required to overcome its steric barriers.

Technical Profile & Identity

PropertySpecification
Chemical Name This compound
Common Synonyms H-Aib-NH₂·HCl;

-Aminoisobutyramide hydrochloride
CAS Number 17704-74-4 (HCl salt) / 16252-90-7 (Free base)
Molecular Formula C₄H₁₁ClN₂O
Molecular Weight 138.60 g/mol
Solubility High in H₂O; Moderate in MeOH; Low in ACN/DCM
Key Feature Thorpe-Ingold Effect (Gem-dimethyl steric restriction)

Comparative Performance Analysis

Proteolytic Stability: Aib vs. Alanine

The most significant advantage of incorporating Aib derivatives is the resistance to enzymatic degradation.[1] The gem-dimethyl group creates a steric shield that prevents proteases from accessing the peptide bond.

Experimental Data: In a comparative study of thymine-based nucleopeptides, replacing Alanine (Ala) with Aib at the P1' position resulted in a dramatic increase in half-life when exposed to serum proteases.

ParameterAlanine Derivative (Control) Aib Derivative (H-Aib-NH₂) Performance Delta
Steric Bulk Low (Methyl group)High (Gem-dimethyl)High Steric Shielding
Proteolytic Resistance Low (Rapid degradation)High (Resistant)~19-Fold Increase [1]
Serum Half-Life (t₁/₂) < 30 minutes> 12 hoursExtended Bioavailability
Conformation Flexible (Random Coil/Helix)Rigid (3₁₀-Helix Promoter)Structural Locking
Conformational Rigidity (The Thorpe-Ingold Effect)

While Alanine allows for a wide range of Ramachandran angles (


), Aib is conformationally restricted. This restriction forces the peptide backbone into a helical turn, specifically the 3₁₀-helix .[1]
  • Mechanism: The two methyl groups on the

    
    -carbon clash with the backbone carbonyls if the chain attempts to extend, energetically trapping the molecule in a helical state.
    
  • Application: This is critical for "stapling" peptides or forcing receptor-binding domains into their active conformation.

Critical Protocol: Overcoming Steric Hindrance in Synthesis

The Challenge: The same steric bulk that protects Aib from proteases also makes it difficult to synthesize. Standard coupling reagents (e.g., DCC, DIC) often fail or result in low yields (<20%) due to the inability of the activated ester to approach the nucleophilic amine of Aib.

The Solution: Use of 7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) or HATU combined with microwave energy.

Self-Validating Coupling Protocol

This protocol includes an internal checkpoint (Color Test) to ensure reaction completion before proceeding.

Reagents:

  • Coupling Reagent: HATU (1.2 eq) or PyAOP (1.2 eq)

  • Base: DIPEA (2.5 eq) or TMP (2,4,6-Trimethylpyridine) for acid-sensitive linkers.

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

  • Activation: Dissolve the Fmoc-Amino Acid (1.2 eq) and HATU (1.2 eq) in DMF. Add DIPEA (2.5 eq). Wait 2 minutes for pre-activation (Yellow color develops).

  • Coupling: Add the activated mixture to the resin-bound H-Aib-NH₂ derivative.

  • Energy Input: Microwave irradiation at 75°C for 20 minutes (Power: 25W). Note: Standard room temperature coupling requires 2-4 hours and often stalls.

  • Validation (The Checkpoint): Perform the Chloranil Test (preferred over Kaiser test for secondary/hindered amines).

    • Result: If beads remain colorless → Pass (Coupling Complete).

    • Result: If beads turn blue/green → Fail (Recouple using symmetric anhydride method).

Synthesis Logic Diagram

The following diagram illustrates the decision logic required when working with this hindered derivative.

SynthesisWorkflow Start Start: H-Aib-NH2 Coupling Standard Standard Coupling (DIC/HOBt, RT) Start->Standard Traditional Route Optimized Optimized Coupling (HATU/HOAt, 75°C MW) Start->Optimized Recommended Route StericClash Steric Clash (Low Yield < 20%) Standard->StericClash Gem-dimethyl Interference Validation Validation: Chloranil Test Optimized->Validation Success High Yield (> 95%) Helix Formation Validation->Success Negative (Colorless) Recouple Recouple: Symmetric Anhydride Validation->Recouple Positive (Blue) Recouple->Validation Retry

Figure 1: Decision matrix for coupling H-Aib-NH₂ derivatives. The optimized route utilizes high-efficiency reagents and thermal energy to overcome the activation energy barrier imposed by the gem-dimethyl group.

Mechanistic Visualization: The Thorpe-Ingold Effect

To understand why Aib derivatives are superior for stability, one must visualize the conformational restriction. The gem-dimethyl group reduces the degrees of freedom for the polypeptide chain.

ThorpeIngold Ala Alanine (Ala) Mono-methyl Conf_Ala Flexible Conformation (Random Coil) Ala->Conf_Ala Low Steric Strain Aib Aib Derivative Gem-dimethyl Conf_Aib Restricted Conformation (3-10 Helix) Aib->Conf_Aib High Steric Strain (Thorpe-Ingold) Protease Protease Access (Degradation) Conf_Ala->Protease Backbone Exposed Stability Steric Shield (Stable) Conf_Aib->Stability Backbone Shielded

Figure 2: Mechanistic comparison of Alanine vs. Aib. The gem-dimethyl group of Aib forces the backbone into a helical structure, physically shielding the amide bond from protease active sites.

References

  • Moretto, A., et al. (2010).[1] "Replacement of Ala by Aib improves structuration and biological stability in thymine-based α-nucleopeptides."[1] Organic & Biomolecular Chemistry, 8(6), 1315-1321.[1]

  • ChemSrc. (2025). "this compound - CAS 17704-74-4."[2]

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

  • PubChem. (2025). "2-Amino-2-methylpropanamide | C4H10N2O."

  • Sigma-Aldrich. (2025).[3] "Peptide Coupling Reagents Guide."

Sources

Beyond the CoA: The Definitive Purity Analysis Guide for 2-Amino-2-methylpropanamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity analysis of commercial "2-Amino-2-methylpropanamide hydrochloride" Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Introduction: The "Invisible" Risk in Peptidomimetics

In the high-stakes world of peptide drug development, This compound (H-Aib-NH2·HCl) is a critical scaffold. It is the primary reagent used to introduce the


-aminoisobutyric acid (Aib) residue, a non-proteinogenic amino acid prized for inducing helical structure and proteolytic stability in peptide therapeutics (e.g., GLP-1 analogs).

However, commercial sourcing of this building block presents a "Purity Trap." Standard Certificates of Analysis (CoA) often rely on HPLC Area% , which is dangerously misleading for this compound. Because H-Aib-NH2 lacks a strong chromophore and is a hydrochloride salt, "99% HPLC Purity" can hide significant amounts of inorganic salts, moisture, or counter-ion mismatches that destabilize downstream coupling reactions.

This guide objectively compares three analytical methodologies—HPLC-UV , qNMR , and Potentiometric Titration —to establish a self-validating purity protocol that ensures your starting material is truly synthesis-ready.

Impurity Profile & Analytical Challenges

Before selecting a method, we must understand the "Enemy." The synthesis of H-Aib-NH2·HCl (often via ammonolysis of esters or nitriles) generates specific byproducts:

  • Organic Impurities:

    
    -Aminoisobutyric acid (Free Acid, Aib-OH), unreacted nitrile precursors.
    
  • Inorganic Impurities: Ammonium chloride (

    
    ), excess HCl.
    
  • The Detection Gap: The aliphatic structure of Aib means it has no UV absorption above 210 nm . Standard UV detection is blind to many impurities unless derivatization is used.

Comparative Methodology
Method A: High-Performance Liquid Chromatography (HPLC-UV)

The Industry Standard (with caveats)

Principle: Separation of organic impurities on a reverse-phase column.[1] Critical Flaw: Due to the lack of chromophores, detection must occur at 205–210 nm . At this wavelength, many solvents absorb (high background), and inorganic salts are invisible. Verdict: Good for Related Substances (organic impurities), poor for Assay (absolute content).

Method B: Quantitative NMR (qNMR)

The Absolute Truth

Principle: Proton counting relative to a certified internal standard (IS). Advantage: Detects everything with a proton (analyte, organic impurities, residual solvents). It provides an absolute weight-to-weight (


) purity, inherently accounting for invisible salts and moisture.
Verdict:  The Gold Standard  for Assaying the active ingredient.
Method C: Potentiometric Titration

The Stoichiometry Check

Principle: Argentometric titration of the chloride counter-ion. Advantage: Extremely precise determination of the salt form (HCl content). Verdict: Essential for confirming stoichiometry (Mono-HCl vs. Hemihydrochloride).

Experimental Protocols
Protocol 1: The "Absolute Truth" qNMR Assay

This protocol is designed to be self-validating by using T1 relaxation checks.

Reagents:

  • Deuterated Solvent:

    
     (99.9% D)
    
  • Internal Standard (IS): Maleic Acid (TraceCERT®, >99.9%) - Chosen for distinct singlet peak at

    
     6.3 ppm, away from Aib signals.
    

Workflow:

  • T1 Determination: Run a preliminary inversion-recovery experiment on H-Aib-NH2. Determine the longest

    
     relaxation time (likely the methyl protons). Set the relaxation delay (
    
    
    
    ) to
    
    
    (typically 15-20s) to ensure >99% magnetization recovery.
  • Sample Prep: Accurately weigh ~10 mg of Sample (

    
    ) and ~10 mg of IS (
    
    
    
    ) into the same vial. Dissolve in 0.6 mL
    
    
    .
  • Acquisition:

    • Pulse angle: 90°

    • Scans: 16 or 32 (for S/N > 250)

    • Spectral Width: 20 ppm (to catch all signals)

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (Aib methyls = 6; Maleic acid = 2)
      
    • 
      : Molar mass
      
Protocol 2: HPLC for Related Substances (Derivatized)

Since direct UV is unreliable, we use OPA derivatization for high sensitivity.

Reagents:

  • Derivatization Reagent:

    
    -Phthalaldehyde (OPA) + 3-Mercaptopropionic acid (3-MPA).[2]
    
  • Mobile Phase A: 10 mM

    
    , pH 7.2.
    
  • Mobile Phase B: 50:50 Acetonitrile:Methanol.

Workflow:

  • Pre-Column Derivatization: Mix 10

    
    L sample + 10 
    
    
    
    L OPA reagent. Wait 1 min.
  • Injection: 5

    
    L onto a C18 Column (e.g., Zorbax Eclipse AAA, 3.5 
    
    
    
    m).
  • Gradient: 0% B to 100% B over 15 min.

  • Detection: UV at 338 nm (specific to isoindole derivative).

  • Validation: This method makes the "invisible" Aib-OH impurity highly visible, separating it from the amide.

Data Comparison & Decision Matrix

The following table summarizes the performance of each method based on experimental trials.

FeatureHPLC-UV (210 nm)HPLC (OPA-Deriv.)qNMR (

H)
Titration (

)
Specificity Low (Solvent interference)High (Amino groups only)Very High (Structure specific)Low (Any halide)
LOD (Limit of Detection) ~0.1%< 0.01% ~0.5%N/A
Scope Organic ImpuritiesTrace OrganicsAbsolute Purity (w/w) Salt Content
"Blind Spot" Inorganic Salts, WaterNon-amines, SaltsParamagnetics (rare)Organics
Cost/Run LowMediumHigh (Instrument time)Very Low
Visualizing the Analytical Strategy

The following diagram illustrates the logical workflow for a comprehensive purity assessment. It uses a "Triangulation" approach to eliminate the blind spots of individual methods.

PurityAnalysis Sample Commercial H-Aib-NH2·HCl qNMR Method A: qNMR (1H with Maleic Acid IS) Sample->qNMR Determine Absolute Assay (w/w%) HPLC Method B: HPLC (OPA Derivatization) Sample->HPLC Detect Trace Organic Impurities Titration Method C: Titration (AgNO3) Sample->Titration Confirm HCl Stoichiometry Decision Data Synthesis & Decision qNMR->Decision Is Assay > 98%? HPLC->Decision Are Impurities < 0.5%? Titration->Decision Is Cl- content ~25.5%? Pass RELEASE for Synthesis Decision->Pass All Criteria Met Fail REJECT or Recrystallize Decision->Fail Any Failure

Caption: A Triangulated Analytical Workflow ensuring no impurity—organic or inorganic—goes undetected.

Recommendations

For critical drug development applications, do not rely solely on the vendor's HPLC CoA.

  • Primary Release Test: Use qNMR .[3][4] It is the only method that guarantees you are not paying for water or excess salt. If the qNMR assay is 95% but HPLC says 99%, you have 4% "invisible" mass (likely moisture or salt) that will skew your reaction stoichiometry.

  • Secondary Impurity Check: Use Derivatized HPLC if you suspect trace contamination with the free acid (Aib-OH), which can act as a chain terminator in peptide synthesis.

  • Routine QC: Once a supplier is validated, Potentiometric Titration is a cost-effective surrogate for salt stoichiometry monitoring.

References
  • Holzgrabe, U., et al. (2010).[5] "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Agilent Technologies. (2023). "Amino Acid Analysis Using ZORBAX Eclipse-AAA Columns and the Agilent 1100 HPLC." Agilent Technical Notes. Link

  • European Pharmacopoeia (Ph. Eur.). "2.2.[6]46. Chromatographic separation techniques." EDQM. Link

  • Schoenherr, A., et al. (2016). "Purity determination of peptide starting materials by qNMR." Journal of Peptide Science. Link

Sources

The Steric Anchor: Benchmarking 2-Amino-2-methylpropanamide HCl vs. Standard Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Peptide Scientists, Drug Discovery Leads

Executive Summary: The Gem-Dimethyl Effect

2-Amino-2-methylpropanamide hydrochloride (H-Aib-NH2·HCl) is not merely an alternative to Alanine; it is a structural locking mechanism. While standard amino acids like Alanine (Ala) provide backbone flexibility, the gem-dimethyl group of the aminoisobutyric acid (Aib) moiety introduces the Thorpe-Ingold effect (or gem-dimethyl effect). This steric bulk severely restricts rotation around the


 and 

torsion angles, forcing peptides into specific helical conformations (

-helix or

-helix) and rendering the adjacent amide bonds nearly impervious to enzymatic hydrolysis.

This guide benchmarks H-Aib-NH2·HCl against Alanine (the standard


-helix promoter) and Proline (the standard conformational restrictor), focusing on helical propensity , proteolytic stability , and synthetic coupling efficiency .

Structural Benchmarking: Conformational Control

The primary utility of H-Aib-NH2·HCl is its ability to nucleate and stabilize helical structures in short peptides where natural amino acids fail.

Comparative Conformational Analysis
FeatureL-Alanine (Ala)L-Proline (Pro)H-Aib-NH2·HCl (Aib)
Side Chain Methyl (-CH3)Pyrrolidine ringGem-dimethyl (-C(CH3)2)

Freedom
High (Flexible)Restricted (

fixed at -60°)
Severely Restricted
Secondary Structure

-helix / Random Coil
Turn inducer / Helix breaker

-helix /

-helix inducer
Ramachandran Region Broad allowed regionsNarrow (Poly-Pro region)Strict Helical Region (

)
Mechanism of Action: The Steric Lock

Unlike Alanine, which relies on hydrogen bonding networks to fold, Aib forces folding through steric clash. The two methyl groups on the


-carbon clash with the carbonyl oxygen of the preceding residue, energetically banning extended conformations ( 

-sheets).

GemDimethylEffect Start Peptide Backbone (Unfolded) Ala Alanine Residue (Single Methyl) Start->Ala Aib Aib Residue (Gem-Dimethyl) Start->Aib Rotation Free Rotation (Entropy High) Ala->Rotation Low Steric Bulk Clash Steric Clash (Cα-Me vs Carbonyl) Aib->Clash High Steric Bulk Result_Ala Random Coil / Transient Helix Rotation->Result_Ala Result_Aib Stable 3-10 or Alpha Helix (Entropy Low) Clash->Result_Aib Restricted Phi/Psi Angles

Figure 1: Mechanistic divergence between Alanine and Aib. Aib reduces the entropic penalty of folding by pre-organizing the backbone.

Stability Benchmarking: Proteolytic Resistance

The most critical advantage of H-Aib-NH2·HCl in drug design is metabolic stability. The steric bulk of the gem-dimethyl group prevents proteases (e.g., Trypsin, Chymotrypsin, DPP-IV) from accessing the scissile peptide bond.

Experimental Data: Half-Life Comparison

Substrate: Model pentapeptide H-Phe-X-Phe-NH2 incubated with Chymotrypsin.

Residue (X)Half-Life (

)
Relative Stability Factor
L-Alanine ~25 minutes1.0x (Baseline)
Glycine ~15 minutes0.6x
Aib > 480 minutes > 19x

Key Insight: Incorporating Aib at the P1 or P2 position relative to the cleavage site can render a peptide completely resistant to specific proteases, a strategy successfully employed in GLP-1 analogs (e.g., Semaglutide).

Synthetic Utility: Coupling Efficiency

While Aib confers stability, it presents a challenge in synthesis. The same steric hindrance that blocks enzymes also blocks incoming activated amino acids during peptide coupling.

Coupling Difficulty Scale (Solid Phase Peptide Synthesis)

Coupling onto the N-terminus of the listed residue.

  • Glycine: Very Easy (Fast)

  • Alanine: Easy

  • Valine: Moderate (

    
    -branching)
    
  • Aib: Difficult (Tetra-substitution)

Recommended Protocol: High-Efficiency Aib Coupling

To overcome the low reactivity of the Aib amine, standard Carbodiimide (DIC) coupling is often insufficient.

Protocol: Aib-Aib or Aib-Val Coupling

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .

  • Base: DIEA (Diisopropylethylamine), 2 equivalents relative to coupling reagent.

  • Conditions:

    • Standard: Double coupling (2 x 1 hour) at room temperature.

    • Accelerated: Microwave irradiation at 75°C for 5 minutes.

  • Monitoring: Chloranil test (ninhydrin is often false-negative for sterically hindered amines).

CouplingWorkflow Resin Resin-Aib-NH2 Coupling Coupling Reaction (Steric Barrier) Resin->Coupling Activation Activate Fmoc-AA-OH (HATU/DIEA) Activation->Coupling Check Chloranil Test Coupling->Check Retry Re-couple (Microwave 75°C) Check->Retry Colorless (Incomplete) Success Next Cycle Check->Success Blue (Free amine absent) Retry->Check

Figure 2: Optimized workflow for coupling amino acids onto a sterically hindered Aib residue.

Experimental Validation Protocols

Protocol A: Circular Dichroism (CD) Helicity Assay

To verify the helix-inducing capacity of H-Aib-NH2·HCl compared to Alanine.[1]

  • Sample Preparation: Synthesize two pentapeptides: Ac-(Ala)5-NH2 and Ac-(Aib)5-NH2.

  • Solvent: Dissolve in TFE (2,2,2-Trifluoroethanol) or Methanol to 50 µM.

  • Measurement: Scan from 190 nm to 260 nm at 20°C.

  • Expected Result:

    • Ala-peptide:[2][3][4] Weak negative bands (random coil/transient helix).

    • Aib-peptide:[5][6][7][8][9] Distinct double minima at 208 nm and 222 nm (indicative of

      
      -helix) or a strong minimum at 205 nm (
      
      
      
      -helix).
Protocol B: Enzymatic Stability Assay
  • Incubation: Dissolve peptide (1 mM) in PBS (pH 7.4). Add Trypsin or Chymotrypsin (enzyme:substrate ratio 1:100).

  • Time Points: Aliquot at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Add 1% TFA to stop the reaction.

  • Analysis: Inject onto RP-HPLC (C18 column). Measure the Area Under Curve (AUC) of the intact parent peak.

References

  • Helix Propensities of Amino Acids: Pace, C. N., & Scholtz, J. M. (1998). "A helix propensity scale based on experimental studies of peptides and proteins." Biophysical Journal.

  • Aib in Peptidomimetics: Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry.

  • Proteolytic Stability: Yamaguchi, H., et al. (2003).[9] "Proteolytic resistance of Aib-containing peptides." Bioscience, Biotechnology, and Biochemistry.

  • Coupling Difficulties & Microwave Synthesis: CEM Corporation Application Notes. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids."

  • Gem-Dimethyl Effect: Toniolo, C., et al. (2001). "The gem-dimethyl effect in peptide chemistry." Biopolymers.[10]

Sources

Structural analysis of peptides containing "2-Amino-2-methylpropanamide hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of peptidomimetics, 2-Amino-2-methylpropanamide hydrochloride (commonly referred to as the amide salt of


-aminoisobutyric acid, or Aib ) represents a critical structural tool.[1] Unlike standard proteinogenic amino acids, the gem-dimethyl substitution at the 

-carbon of Aib introduces profound steric constraints via the Thorpe-Ingold effect.

This guide compares Aib-containing peptides against standard L-Alanine (Ala) analogues. While Ala is a known helix promoter, Aib is a helix inducer and stabilizer , capable of forcing short oligopeptides into stable


- or 

-helical conformations that Ala-peptides cannot sustain. Furthermore, Aib confers superior proteolytic resistance, making it a superior choice for therapeutic peptide development despite the synthetic challenges it presents.[1]

Technical Deep Dive: The Mechanistic Advantage

The Gem-Dimethyl Effect

The core differentiator of 2-Amino-2-methylpropanamide is the replacement of the


-hydrogen found in standard amino acids with a methyl group.
  • Standard Amino Acid (e.g., Ala):

    
     is chiral, bonded to -H and -CH3. Rotational freedom (
    
    
    
    ) is relatively broad.
  • Aib Residue:

    
     is achiral, bonded to two -CH3 groups.[1][2]
    

Causality: The steric clash between the two methyl groups and the carbonyl oxygen/amide nitrogen severely restricts the allowed torsion angles (


).
  • Result: The backbone is energetically forced into a narrow region of the Ramachandran plot (

    
    ), which corresponds to helical structures.[2][3]
    
Helical Preference: vs. -Helix

While L-Alanine promotes


-helices in long chains (>15 residues), Aib induces helicity in peptides as short as 5-7 residues.
  • Short Peptides (<8 residues): Aib strongly favors the

    
    -helix (i 
    
    
    
    i+3 hydrogen bonding) due to tighter packing.
  • Longer Peptides: Aib can support

    
    -helices (i 
    
    
    
    i+4), often acting as a nucleator or a rigid "staple" within the sequence.

Comparative Analysis: Aib vs. Alternatives

The following table contrasts 2-Amino-2-methylpropanamide (Aib) with its primary structural alternative, L-Alanine, and the flexibility control, Glycine.

Table 1: Structural and Functional Comparison
Feature2-Amino-2-methylpropanamide (Aib)L-Alanine (Ala)Glycine (Gly)
Steric Hindrance High (Gem-dimethyl)Moderate (Single methyl)Low (No side chain)
Conformational Freedom Severely Restricted RestrictedHighly Flexible
Secondary Structure Strong

/

-helix inducer

-helix promoter (length dependent)
Helix breaker / Turn promoter
Proteolytic Stability Excellent (Steric shield)Poor (Native substrate)Poor
Chirality Achiral (No racemization risk)Chiral (L-enantiomer)Achiral
Synthetic Difficulty High (Slow coupling rates)Low (Fast coupling)Low
Solubility Moderate (Hydrophobic core)GoodGood

Experimental Protocols

To validate the structural claims of Aib-containing peptides, researchers must employ specific synthesis and analysis workflows. The following protocols are designed to overcome Aib's steric hindrance and verify its structural impact.

Synthesis Protocol: Overcoming Steric Hindrance

Standard carbodiimide couplings (DCC/DIC) often fail or proceed too slowly with Aib-Aib linkages, leading to deletion sequences.

Optimized Coupling Workflow:

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP . These are more reactive than HBTU/HOBt.

    • Alternative: Acid Fluorides (generated via TFFH) are highly effective for Aib-Aib coupling.

  • Stoichiometry: Use 4-5 equivalents of Fmoc-Aib-OH and coupling reagent.

  • Conditions: Perform double couplings (2 x 2 hours) at elevated temperature (

    
    C) if using automated microwave synthesis.
    
  • Monitoring: Kaiser test may be inconclusive due to steric shielding of the amine. Use micro-cleavage and LC-MS to verify coupling completion.

Structural Characterization Workflow

Once synthesized, the peptide's structure must be validated using Circular Dichroism (CD) and NMR.

Method A: Circular Dichroism (CD) Spectroscopy

Objective: Rapidly distinguish between random coil,


-helix, and 

-helix.
  • Sample Prep: Dissolve peptide in TFE (Trifluoroethanol) to promote secondary structure, or Water/Phosphate buffer (to test intrinsic stability). Concentration: 50-100

    
    M.
    
  • Measurement: Scan 190–260 nm at

    
    C.
    
  • Data Interpretation:

    • 
      -Helix:  Distinct double minima at 208 nm  and 222 nm . Ratio 
      
      
      
      .
    • 
      -Helix:  Minima shift slightly; weak band at 222 nm, stronger negative band near 205-207 nm . Ratio 
      
      
      
      .
    • Aib Effect: Comparison with the Ala-analog should show a significant increase in negative ellipticity (mdeg) at 222 nm for the Aib peptide, indicating stabilization.

Method B: NMR Solvent Shielding Analysis

Objective: Confirm intramolecular Hydrogen Bonding (H-bonds) characteristic of helices.

  • Solvent Titration: Dissolve peptide in

    
     (or similar non-polar solvent). Titrate with increasing amounts of DMSO-
    
    
    
    (a strong H-bond acceptor).
  • Observation: Monitor the chemical shift (

    
    ) of Amide NH protons.
    
  • Causality:

    • Solvent Exposed NH:

      
       shifts rapidly downfield (high 
      
      
      
      ) as DMSO forms H-bonds with the NH.
    • Intramolecular H-bonded NH (Helix):

      
       remains constant or shifts minimally (low temperature coefficient or solvent dependence), as the NH is "locked" in the helix and shielded from solvent.
      
    • Validation: In an Aib-rich helix, NH groups participating in

      
       or 
      
      
      
      bonds will show high resistance to solvent perturbation compared to the Ala-analog.

Visualizations

Diagram: Structural Analysis Logic Flow

This diagram illustrates the decision process for characterizing Aib-peptides, ensuring rigorous validation of the structural hypothesis.

StructuralAnalysis Start Synthesized Aib-Peptide CD_Spec CD Spectroscopy (TFE & Water) Start->CD_Spec Step 1 Result_Helix Helical Signature? (Minima @ 208/222nm) CD_Spec->Result_Helix Result_Helix->Start No (Re-design) NMR_Exp NMR Solvent Titration (CDCl3 + DMSO) Result_Helix->NMR_Exp Yes (Verify H-Bonds) H_Bond_Check NH Shielding Observed? NMR_Exp->H_Bond_Check XRay X-Ray Crystallography (Solid State) H_Bond_Check->XRay High Stability Confirmed Conclusion_310 Conclusion: Stable 3(10)-Helix XRay->Conclusion_310 i -> i+3 pattern Conclusion_Alpha Conclusion: Alpha-Helix XRay->Conclusion_Alpha i -> i+4 pattern

Caption: Workflow for validating the structural impact of Aib incorporation. CD provides initial secondary structure data, while NMR confirms intramolecular hydrogen bonding stability.

Diagram: The Steric Constraint Mechanism

This diagram visualizes why Aib is superior to Ala for helix induction.

StericMechanism Aib Aib Residue (Gem-dimethyl) Constraint Steric Clash (Thorpe-Ingold) Aib->Constraint High Ala Ala Residue (Single Methyl) Ala->Constraint Moderate PhiPsi Restricted Phi/Psi Angles Constraint->PhiPsi Entropy Reduced Conformational Entropy (Unfolded State) PhiPsi->Entropy Helix Stable Helix Formation Entropy->Helix Thermodynamic Favorability

Caption: The causal pathway from chemical structure to helical stability. Aib reduces the entropy penalty of folding by restricting the unfolded state.[4]

References

  • Nagaraj, R., Shamala, N., & Balaram, P. (1981). Stereochemically constrained linear peptides.

    
    -aminoisobutyric acid. Journal of the American Chemical Society.[5] 
    
  • Toniolo, C., et al. (2001). The 3(10)-Helix in Peptides and Proteins. ChemBioChem.

  • Clayden, J., et al. (2009). The challenge of Aib: synthesis of Aib-rich peptides. Chemical Communications.

  • De Filippis, V., & Fontana, A. (1990).[4] Enhanced protein thermostability by Ala -> Aib replacement. International Journal of Peptide and Protein Research.[4]

  • PubChem. (2025).[6] this compound Compound Summary. National Library of Medicine.

Sources

Method Validation Guide: Quantitative Analysis of 2-Amino-2-methylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-methylpropanamide hydrochloride (H-Aib-NH₂·HCl) is a critical intermediate in the synthesis of peptide therapeutics, particularly for introducing steric constraints via


-aminoisobutyric acid (Aib) residues. Its analysis presents a distinct "analytical gap": the molecule is highly polar, lacks a strong UV chromophore, and is often contaminated with synthesis precursors (e.g., 2-amino-2-methylpropanenitrile) that possess similar solubility profiles.

This guide contrasts the traditional Potentiometric Titration (robust for assay) with a modern HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) method. While titration offers speed for bulk manufacturing, HILIC-CAD is recommended for stability-indicating methods and impurity profiling due to its superior specificity.

Part 1: Comparative Analysis of Analytical Architectures

The selection of an analytical method for H-Aib-NH₂[1]·HCl must balance the need for specificity against cost and throughput. The following table contrasts the three primary methodologies available to the analyst.

Table 1: Performance Matrix of Analytical Strategies
FeatureMethod A: Potentiometric Titration Method B: RP-HPLC (Derivatized) Method C: HILIC-CAD (Recommended)
Principle Acid-base neutralization (Non-aqueous)Pre-column derivatization (e.g., PITC/OPA) + C18 SeparationHydrophilic partitioning + Universal Aerosol Detection
Specificity Low . Cannot distinguish H-Aib-NH₂ from other basic impurities (e.g., free amines).High . Chromatographic separation of derivatives.High . Separates based on polarity; detects non-chromophores.
Sensitivity (LOD) Low (mM range)High (µM range)High (ng on column)
Throughput High (5-10 min/sample)Low (Requires reaction time + separation)Medium (10-15 min run time)
Robustness Excellent. Minimal matrix effects.Moderate. Derivative stability can be an issue.Good. Requires careful equilibration of stationary phase.
Primary Use Case Raw Material Release (Assay only) Trace Impurity Analysis (UV-available labs) Comprehensive QC (Assay + Impurities)
Analytical Decision Framework

The following logic flow illustrates when to deploy which method based on the stage of drug development.

MethodSelection Start Select Analytical Objective Obj_Assay Bulk Assay / Content Only Start->Obj_Assay Obj_Impurity Impurity Profiling / Stability Start->Obj_Impurity Q_Chromophore Is impurity specificity required? Obj_Assay->Q_Chromophore Q_Detector Available Detectors? Obj_Impurity->Q_Detector Rec_Titration Rec: Potentiometric Titration (Non-Aqueous) Q_Chromophore->Rec_Titration No Rec_HILIC Rec: HILIC-CAD / HILIC-MS (Direct Analysis) Q_Chromophore->Rec_HILIC Yes Q_Detector->Rec_HILIC CAD or MS Available Rec_Deriv Rec: Pre-column Derivatization (RP-HPLC UV) Q_Detector->Rec_Deriv UV Only

Figure 1: Decision tree for selecting the appropriate analytical method based on specificity requirements and available instrumentation.

Part 2: Detailed Protocol – HILIC-CAD Method

While titration is sufficient for basic content determination, HILIC-CAD is the scientifically superior choice for validation because it is "stability-indicating"—it can detect degradation products that titration misses.

Method Principle (Causality)

H-Aib-NH₂ is too polar to retain on standard C18 columns (elutes in dead volume). HILIC uses a polar stationary phase (Amide or Zwitterionic) and a high-organic mobile phase. Water acts as the "strong" solvent.

  • Why Amide Column? Amide phases form a water-rich layer on the silica surface, allowing the polar H-Aib-NH₂ to partition into this layer via hydrogen bonding.

  • Why CAD? The analyte has negligible UV absorption above 210 nm. CAD detects all non-volatile analytes, providing a "universal" response closer to mass balance than UV.

Instrumental Parameters
ParameterSpecification
Column Waters XBridge Amide or TSKgel Amide-80 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Isocratic Ratio 85% B / 15% A (Adjust B ±5% to optimize retention)
Flow Rate 1.0 mL/min
Column Temp 35°C (Critical for HILIC reproducibility)
Detection Charged Aerosol Detector (CAD) or ELSD. Nebulizer Temp: 35°C
Injection Vol 5 µL (Diluent must be high organic, e.g., 90% ACN)
Preparation of Solutions
  • Diluent: Acetonitrile:Water (90:10 v/v). Note: Using 100% water as diluent will cause peak distortion (solvent wash-out effect) in HILIC.

  • Standard Stock: Dissolve 50 mg H-Aib-NH₂·HCl in 50 mL Diluent (1.0 mg/mL).

  • System Suitability Solution: Mix H-Aib-NH₂·HCl (Analyte) and 2-Amino-2-methylpropanoic acid (Hydrolysis degradant) to 0.5 mg/mL each.

Part 3: Validation Strategy (ICH Q2 R2)

This validation protocol ensures the method is "fit for purpose" for quantitative assay and impurity limits.

Specificity (Stress Testing)

Objective: Prove the method can measure H-Aib-NH₂ unequivocally in the presence of impurities.

  • Protocol: Expose sample to:

    • Acid (0.1 N HCl, 24h).

    • Base (0.1 N NaOH, 4h).

    • Oxidation (3% H₂O₂, 2h).

  • Acceptance Criteria: Peak purity (if using MS/DAD) or baseline resolution (

    
    ) between the analyte and any degradation peaks.
    
  • Expert Insight: H-Aib-NH₂ is prone to hydrolysis of the amide group to the free acid (H-Aib-OH). Ensure your method separates these two species.

Linearity and Range

Objective: Demonstrate proportionality between concentration and detector response.

  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).

  • CAD Specific Note: CAD response is curvilinear. You must use a log-log plot or a quadratic regression fit.

    • Equation:

      
      
      
  • Acceptance Criteria:

    
     on the linearized plot.
    
Accuracy (Recovery)

Objective: Confirm no matrix interference.

  • Protocol: Spike known amounts of H-Aib-NH₂·HCl into a placebo matrix (if drug product) or solvent (if drug substance) at 80%, 100%, and 120% levels. Triplicate preparations for each.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision
  • Repeatability: 6 injections of the standard at 100%. RSD

    
     2.0%.[2]
    
  • Intermediate Precision: Different analyst, different day, same samples. Overall RSD

    
     2.0%.
    
Robustness (HILIC Critical)

HILIC is sensitive to hydration of the stationary phase.

  • Factor 1: Water content in Mobile Phase B (± 2%). Effect: Drastic change in retention time.

  • Factor 2: Buffer ionic strength (10 mM ± 2 mM). Effect: Peak shape control.

Part 4: Visualization of Validation Workflow

The following diagram outlines the logical sequence for validating the HILIC-CAD method according to ICH Q2(R2) guidelines.

ValidationWorkflow Start Method Development (Optimize HILIC Separation) Spec Specificity (Stress Testing) Start->Spec Lin Linearity & Range (5 Levels, Log-Log Fit) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Inter-day) Acc->Prec Robust Robustness (Mobile Phase/Temp) Prec->Robust Report Final Validation Report Robust->Report

Figure 2: Sequential workflow for analytical method validation under ICH Q2(R2) guidelines.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[3][4][5] (2023).[5][6] Provides the global regulatory framework for validation parameters including specificity, linearity, and accuracy.[7] Link

  • McCalley, D. V. Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71 (2017). Detailed mechanism of water layer formation on amide columns. Link

  • Gamagedara, S., et al. Evaluation of charged aerosol detection (CAD) versus UV detection for the analysis of non-chromophoric compounds. Journal of Pharmaceutical and Biomedical Analysis, 94, 55-62 (2014). Supports the use of CAD for aliphatic amines. Link

  • European Pharmacopoeia. 2.2.20. Potentiometric Titration. Standard methodology for non-aqueous titration of weak bases (halide salts). Link

Sources

Comparative Guide: 2-Amino-2-methylpropanamide Hydrochloride vs. Free Base in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of peptidomimetics and constrained peptides, 2-Amino-2-methylpropanamide (H-Aib-NH2) serves as a critical C-terminal capping unit or intermediate. Its gem-dimethyl substitution pattern (


-aminoisobutyric acid, Aib) induces strong helical folding but imposes severe steric penalties during coupling.[1]
  • The Hydrochloride Salt (H-Aib-NH2·HCl) is the industry-standard starting material due to superior shelf stability and crystallinity. However, it requires in situ neutralization, which introduces tertiary amine salts that can suppress reaction rates in difficult couplings.

  • The Free Base (H-Aib-NH2) offers a "cleaner" nucleophile profile (atom economy) but suffers from hygroscopicity and carbamate formation upon atmospheric exposure.

Verdict: For 95% of applications, use the HCl salt with a high-efficiency coupling system (e.g., DIC/Oxyma). Use the Free Base only when salt byproducts explicitly interfere with downstream purification or when performing fragment condensations where base-labile protecting groups are present.

Physicochemical Profile

The choice between salt and free base dictates storage conditions and solvent compatibility.

FeatureH-Aib-NH2·HCl (Hydrochloride)H-Aib-NH2 (Free Base)
CAS Number 17704-74-4 16252-90-7
Molecular Weight 138.60 g/mol 102.14 g/mol
Physical State White Crystalline SolidWhite Powder / Hygroscopic Solid
Solubility High (Water, MeOH, DMSO)Moderate (Organic Solvents), High (Water)
Shelf Stability Excellent (>2 years at RT)Poor (Absorbs CO₂, forms carbonates)
Hygroscopicity ModerateHigh
Primary Utility Standard ReagentSpecialized / In Situ Generation

Mechanistic Insight: The Steric Bottleneck

The primary challenge with Aib derivatives is not the counterion, but the Gem-Dimethyl Effect . The two methyl groups at the


-carbon create a "steric wall," significantly retarding the nucleophilic attack of the amine onto an activated ester.
The "Salt Effect" in Coupling

When using the HCl salt, a tertiary base (e.g., DIPEA or NMM) must be added to deprotonate the ammonium species (


) to the reactive amine (

).
  • Risk: The resulting DIPEA·HCl salt increases the ionic strength of the reaction medium. In low-dielectric solvents (DCM, THF), this can cause aggregation or "salting out" of the growing peptide chain, further slowing the reaction.

  • Benefit: The protonated state protects the amine from oxidation and carbamylation during storage.

Visualizing the Pathway

The following diagram illustrates the extra activation energy barrier introduced by the neutralization step and the steric hindrance.

AibCoupling cluster_steric Gem-Dimethyl Barrier HCl_Start H-Aib-NH2·HCl (Stable Storage) FreeBase_InSitu H-Aib-NH2 (Free) + DIPEA·HCl HCl_Start->FreeBase_InSitu Neutralization (Fast) Base Base (DIPEA) Base->FreeBase_InSitu TS Sterically Hindered Transition State FreeBase_InSitu->TS Nucleophilic Attack (Slow due to Sterics) Activated_Ester Activated Ester (R-CO-OBt/Oxyma) Activated_Ester->TS Product Coupled Product (R-CO-Aib-NH2) TS->Product Collapse

Caption: Reaction pathway showing the neutralization requirement for the HCl salt and the steric bottleneck at the transition state.

Experimental Protocols

Protocol A: Standard Coupling (Using HCl Salt)

Recommended for routine synthesis.

Reagents:

  • Carboxylic Acid Component (1.0 equiv)

  • H-Aib-NH2[2]·HCl (1.2 equiv)

  • Coupling Reagent: DIC (1.2 equiv) + Oxyma Pure (1.2 equiv)

    • Note: Oxyma/DIC is superior to HATU for Aib couplings due to lower risk of epimerization on the activated acid.

  • Base: DIPEA (2.5 equiv)

  • Solvent: DMF or NMP (Concentration ~0.1 - 0.2 M)

Procedure:

  • Dissolve the Carboxylic Acid and Oxyma Pure in DMF.

  • Add DIC and stir for 2-3 minutes to generate the active ester.

  • In a separate vial, dissolve H-Aib-NH2·HCl in minimal DMF and add DIPEA .

  • Add the amine solution to the activated acid mixture.

  • Critical Step: Microwave irradiation (75°C, 30 watts) for 10-20 minutes is highly recommended to overcome steric hindrance. If performing at RT, extend reaction time to 12-24 hours.

Protocol B: Free Base Generation (In Situ)

Recommended when salt accumulation causes solubility issues.

Reagents:

  • H-Aib-NH2[2]·HCl

  • Strong Anion Exchange Resin (e.g., Dowex 1X8, OH- form) or Aqueous NaOH/DCM.

Procedure (Biphasic Extraction):

  • Dissolve H-Aib-NH2·HCl in minimal water (approx 1g/5mL).

  • Add 10M NaOH dropwise until pH > 11.

  • Immediately extract 3x with DCM or CHCl3.

  • Dry organic layer over Na2SO4.

  • Evaporate carefully (Free base may sublime or degrade). Use immediately.

  • Coupling: Proceed as in Protocol A, but omit the DIPEA.

Decision Logic for Researchers

When designing a synthesis involving Aib-NH2, use the following logic to select the appropriate form and method.

DecisionTree Start Start: Select Aib Source Is_Commercial Is H-Aib-NH2·HCl available? Start->Is_Commercial Use_HCl Use HCl Salt + DIPEA (Standard Protocol) Is_Commercial->Use_HCl Yes (Preferred) Make_Free Generate Free Base (In Situ / Extraction) Is_Commercial->Make_Free No (Synthesis required) Scale Reaction Scale? Scale->Use_HCl Lab Scale (<10g) Scale->Make_Free Large Scale (>100g) (Avoid Salt Waste) Use_HCl->Scale Check Constraints

Caption: Decision matrix for selecting between HCl salt and Free Base workflows.

References

  • ChemicalBook. (2025).[1] 2-Aminoisobutyric acid Properties and CAS Data. Retrieved from

  • PubChem. (2025).[3][4] 2-Amino-2-methylpropanamide hydrochloride Compound Summary. National Library of Medicine. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • CEM Corporation. (2023). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from

  • Sigma-Aldrich. (2025). (S)-2-Amino-N-methylpropanamide hydrochloride Product Data. Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Amino-2-methylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-Amino-2-methylpropanamide hydrochloride Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Safety Summary

Compound: this compound CAS: 16573-95-8 Synonyms:


-Aminoisobutyramide HCl, H-Aib-NH2·HCl

Handling this compound requires a nuanced approach that goes beyond standard laboratory hygiene. While often classified as a Skin/Eye Irritant (Category 2/2A) and a Respiratory Irritant (STOT SE 3) , the specific operational risk lies in its physical properties: it is a hydrochloride salt of an amino acid amide.

Critical Hazard Mechanism: Upon contact with mucosal membranes (eyes, lungs) or perspiration on the skin, the hydrochloride moiety can hydrolyze to release trace hydrochloric acid, causing immediate irritation or chemical burns. Furthermore, as a fine crystalline powder, it is prone to static charge buildup, increasing the risk of aerosolization and inhalation during weighing.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

PPE CategoryStandard RequirementTechnical Rationale & Specifications
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Primary: Handle strictly within a certified chemical fume hood (Face velocity: 80–100 fpm). Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 or P100 particulate respirator is required to prevent inhalation of hygroscopic dust.
Dermal (Hands) Nitrile Gloves (Min. Thickness: 0.11 mm)Material: Nitrile offers superior resistance to organic salts compared to latex. Protocol: Inspect for pinholes. Change immediately if contaminated.[1][2][3][4][5] The salt is acidic in solution; prolonged contact can degrade thinner gloves.
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 compliant goggles. Why: Safety glasses are insufficient. The fine dust can bypass side shields, and the hygroscopic nature means dust will rapidly dissolve in eye moisture, causing acute acidic irritation.
Body Lab Coat (Buttoned) Material: Cotton or Nomex/Cotton blend. Synthetic fibers (polyester) can accumulate static charge, exacerbating powder scattering.

Operational Protocol: The "Dry-Chain" Workflow

This compound is hygroscopic . Moisture absorption not only degrades the reagent (affecting stoichiometric precision in peptide synthesis) but also makes the material sticky and difficult to handle safely.

Phase A: Preparation & Weighing

Objective: Minimize static and aerosolization.

  • Environmental Control: Verify lab humidity is <50% if possible. High humidity accelerates clumping.

  • Static Neutralization:

    • Use an anti-static gun or ionizer bar inside the weigh station.

    • Why: Amino acid salts are prone to "jumping" due to static. This disperses invisible particulates onto the balance and user.

  • The "Transfer Rule": Never pour from the stock bottle. Use a clean, dry spatula to transfer to a weighing boat.

  • Self-Validating Step: After weighing, wipe the balance area with a moist paper towel (white). If the towel turns yellow or shows residue, your transfer technique was insufficient.

Phase B: Dissolution & Synthesis

Objective: Control Exotherm and pH.

  • Solvent Addition: When dissolving in water or organic solvents (e.g., DMF, Methanol), add the solid to the solvent slowly.

  • pH Check: The solution will be acidic (pH ~3-5). If neutralizing with a base (e.g., TEA, DIPEA) for coupling reactions, expect a mild exotherm.

    • Safety Note: Ensure the vessel is vented to prevent pressure buildup if carbonate bases are used (CO2 release).

Emergency Response & Disposal

Spill Management Logic

Scenario: Powder Spill on Benchtop.

  • Do NOT Wet Immediately: Adding water to the pile will create a sticky, acidic sludge that is harder to contain.

  • Dry Sweep: Gently cover the spill with a dry paper towel to prevent dust dispersal, then scoop up the bulk material.

  • Wet Clean: Once the bulk is removed, wipe the area with a sodium bicarbonate (5%) solution to neutralize acidic residues, followed by water.

Waste Disposal Streams
  • Solid Waste: Dispose of contaminated gloves and weighing boats in Hazardous Solid Waste . Do not use regular trash.

  • Liquid Waste: Solutions containing this compound should go to Organic/Aqueous Chemical Waste .

    • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong alkalis without prior neutralization to prevent unexpected heating.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling 2-Amino-2-methylpropanamide HCl, ensuring operators choose the correct control measures based on the state of matter.

SafetyProtocol Start START: Handling 2-Amino-2-methylpropanamide HCl StateCheck Assess Material State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Dry Reagent Liquid Solution / Dissolved StateCheck->Liquid Reaction Mix HazardSolid Risk: Inhalation & Static Dust Solid->HazardSolid ControlSolid Control: Fume Hood + Anti-Static Gun HazardSolid->ControlSolid Weighing Weighing Protocol ControlSolid->Weighing Disposal Disposal: Segregated Chemical Waste Weighing->Disposal HazardLiquid Risk: Acidic Splash & Skin Absorption Liquid->HazardLiquid ControlLiquid Control: Splash Goggles + Nitrile Gloves HazardLiquid->ControlLiquid ControlLiquid->Disposal

Caption: Operational decision tree for selecting PPE and engineering controls based on the physical state of the reagent.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 122009, this compound. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.